2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Description
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Properties
IUPAC Name |
2-(dimethylcarbamoylamino)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLDHGRVRRQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS No. 1250965-67-3). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with theoretical analysis to serve as a foundational resource. The guide covers the compound's structural attributes, a proposed synthetic pathway, expected spectroscopic signatures for structural verification, key reactivity insights, and essential safety protocols. By grounding theoretical predictions in the known chemistry of analogous structures, this whitepaper aims to facilitate further research and application of this specific benzoic acid derivative.
Compound Identification and Physicochemical Properties
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, featuring a methyl group at the C5 position and a dimethylcarbamoylamino [-NHC(=O)N(CH₃)₂] substituent at the C2 position. This arrangement makes it a derivative of 5-methylanthranilic acid.
The physicochemical properties are critical for designing experimental conditions, including solvent selection for reactions, purification, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 2-(dimethylcarbamoylamino)-5-methylbenzoic acid | [1] |
| CAS Number | 1250965-67-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Monoisotopic Mass | 222.10045 Da | [3] |
| Appearance | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
| SMILES | CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O | [1][3] |
| InChI Key | ABCLDHGRVRRQTH-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
Proposed Retrosynthetic Pathway
The key disconnection is at the amide bond of the urea moiety, leading back to 2-amino-5-methylbenzoic acid and a dimethylcarbamoylating agent.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Starting Material: 2-Amino-5-methylbenzoic acid
The starting material, 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid), can be synthesized via the catalytic hydrogenation of 5-methyl-2-nitrobenzoic acid.[4] This reaction is typically high-yielding and clean.
-
Reaction: Reduction of a nitro group to an amine.
-
Reagents: 5-methyl-2-nitrobenzoic acid, Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).[4]
-
Solvent: Ethanol.[4]
-
Workflow: The nitro compound is dissolved in ethanol, the Pd/C catalyst is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.[4] The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired amine.[4]
Proposed Synthesis Protocol: Acylation of 2-Amino-5-methylbenzoic acid
This protocol describes the formation of the N-dimethylcarbamoyl bond. The choice of a non-protic solvent and a non-nucleophilic base is critical to prevent unwanted side reactions with the acylating agent and to deprotonate the carboxylic acid and/or amino group, facilitating the reaction.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) or pyridine to the solution and cool the flask to 0 °C in an ice bath. The excess base ensures neutralization of the generated HCl and deprotonation of the substrate's acidic protons.
-
Acylating Agent Addition: Slowly add dimethylcarbamoyl chloride (1.1 eq), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3 to protonate the carboxylic acid, which will likely cause the product to precipitate.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Caption: Proposed experimental workflow for synthesis.
Spectroscopic Profile and Structural Elucidation
Structural confirmation of the synthesized compound is paramount. While experimental spectra for this specific molecule are not publicly available[3], a detailed prediction of its spectroscopic characteristics can be made based on its functional groups and the known data of its precursors.[4][5][6][7]
Caption: Structure of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet, δ ~12.0-13.0 ppm. - Amide (NH): A singlet, δ ~8.0-9.0 ppm. - Aromatic Protons (Ar-H): Three signals in the aromatic region (δ ~7.0-8.0 ppm). Expect a doublet for the proton adjacent to the methyl group, a doublet for the proton between the two substituents, and a singlet or narrow doublet for the proton adjacent to the carboxylic acid. - N-Methyl Protons (N(CH₃)₂): A singlet integrating to 6H, δ ~2.9-3.1 ppm. - Aromatic Methyl (Ar-CH₃): A singlet integrating to 3H, δ ~2.3-2.4 ppm.[4] |
| ¹³C NMR | - Carbonyl (COOH): δ ~168-172 ppm. - Carbonyl (NC=ON): δ ~155-158 ppm. - Aromatic Carbons (Ar-C): Six distinct signals in the range of δ ~110-145 ppm, including four quaternary carbons. - N-Methyl Carbons (N(CH₃)₂): A signal at δ ~36-38 ppm. - Aromatic Methyl (Ar-CH₃): A signal at δ ~20-22 ppm.[6] |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - N-H Stretch (Amide): A sharp to medium peak around ~3300-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Peaks around ~2850-3100 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak at ~1700-1725 cm⁻¹. - C=O Stretch (Urea): A strong, sharp peak at ~1640-1670 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.[8][9] |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 222.10. - Common Adducts: [M+H]⁺ at m/z 223.11, [M+Na]⁺ at m/z 245.09.[3] - Key Fragments: Loss of CO₂ (m/z = 178), loss of N(CH₃)₂ (m/z = 178), and cleavage of the dimethylcarbamoyl group. |
Chemical Reactivity and Potential Utility
The trifunctional nature of this molecule—possessing a carboxylic acid, a urea linkage, and an aromatic ring—makes it a versatile building block for further chemical modification.
-
Carboxylic Acid Group: This is the most reactive site for many transformations. It can be readily converted to esters (Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), and amides (via coupling agents like EDC/HOBt), providing a handle for conjugation to other molecules.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. The directing effects of these groups would likely favor substitution at the C4 position.
-
Urea Moiety: The urea linkage is generally robust but can be cleaved under harsh hydrolytic conditions (strong acid or base at high temperatures). The N-H proton is weakly acidic and can be deprotonated with a strong base.
Potential Applications:
Derivatives of anthranilic acid are well-established pharmacophores in medicinal chemistry, known for their anti-inflammatory and analgesic properties.[10] The introduction of the dimethylcarbamoyl group can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug development. Therefore, this compound serves as an excellent candidate for:
-
Scaffold in Medicinal Chemistry: As a starting point for the synthesis of novel bioactive compounds.
-
Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.
-
Monomer for Polymer Science: The carboxylic acid functionality allows it to be incorporated into polyester or polyamide chains, potentially imbuing the resulting materials with unique properties.[11]
Safety and Handling
No specific material safety data sheet (MSDS) exists for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. However, a conservative safety approach should be adopted based on the known hazards of its structural analogs, particularly 2-amino-5-methylbenzoic acid.[12]
-
Health Hazards: Assumed to cause skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of the powder.[8][12] May be harmful if swallowed or inhaled.
-
GHS Hazard Statements (Inferred): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][12]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Avoid generating dust.[12] Wash hands thoroughly after handling. Store in a tightly closed container in a dry, cool place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a structurally interesting derivative of 5-methylanthranilic acid with significant potential as a versatile chemical intermediate. This guide has outlined its core chemical identity, proposed a robust synthetic protocol, and provided a detailed predictive analysis of its spectroscopic characteristics for unambiguous identification. Its inherent reactivity and structural similarity to known bioactive molecules position it as a valuable compound for further exploration in drug discovery and advanced materials synthesis. Adherence to stringent safety protocols based on analogous compounds is essential for its handling and investigation.
References
-
American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved February 14, 2026, from [Link]
-
Université du Luxembourg. (2025). PubChemLite - 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3). Retrieved February 14, 2026, from [Link]
- Safety Data Sheet. (2009, September 22). 6-Amino-m-toluic acid.
-
Stenutz, R. (n.d.). 2-amino-5-methylbenzoic acid. Retrieved February 14, 2026, from [Link]
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard - 5-amino-2-methylbenzoic acid. Retrieved February 14, 2026, from [Link]
-
Kumar, A., Sharma, S., & Bajaj, K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed, [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-methylbenzoic acid - IR Spectrum. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
SpectraBase. (n.d.). 2-Amino-5-methylbenzoic acid - Optional[ATR-IR]. Retrieved February 14, 2026, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1250965-67-3|2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
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- 4. 2-Amino-5-methylbenzoic acid | 2941-78-8 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR [m.chemicalbook.com]
- 7. 2-Amino-5-methylbenzoic acid(2941-78-8) IR Spectrum [m.chemicalbook.com]
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- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Monograph: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
CAS Registry Number: 1250965-67-3 Document Type: Technical Guide & Application Protocol Version: 2.0 (Scientific Release)
Part 1: Executive Summary & Chemical Identity
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a specialized ureido-benzoic acid derivative serving as a critical pharmacophore in fragment-based drug discovery (FBDD) and a high-value intermediate in the synthesis of nitrogenous heterocycles.
Structurally, it consists of a 5-methylanthranilic acid core derivatized at the aniline nitrogen with a dimethylcarbamoyl moiety. This unique architecture introduces a rigid urea linker capable of dual hydrogen bonding, making it a valuable scaffold for kinase inhibitor design and peptidomimetic research.
Chemical Identification Data
| Parameter | Specification |
| CAS Number | 1250965-67-3 |
| IUPAC Name | 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid |
| Synonyms | 5-Methyl-2-(3,3-dimethylureido)benzoic acid; |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| SMILES | CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O |
| InChI Key | ABCLDHGRVRRQTH-UHFFFAOYSA-N |
| pKa (Calc.) | ~4.2 (Carboxylic acid), ~13.5 (Urea NH) |
Part 2: Structural Analysis & Pharmacophore Logic
To utilize this compound effectively, researchers must understand its conformational dynamics. The molecule features an intramolecular hydrogen bond between the urea N-H and the carbonyl oxygen of the carboxylic acid. This "pseudo-ring" formation locks the conformation, improving membrane permeability compared to open-chain analogs.
Key Structural Features:
-
The Urea Linker (
): Acts as a hydrogen bond donor (NH) and acceptor (C=O). In kinase inhibitors, this motif frequently interacts with the "gatekeeper" residue or the hinge region (e.g., similar to the urea motif in Sorafenib). -
The Carboxylic Acid Tail: Provides a handle for further cyclization (e.g., into quinazolinediones) or amide coupling to extend the scaffold.
-
The 5-Methyl Group: A lipophilic handle that often fills hydrophobic pockets (e.g., the specificity pocket in enzymes), increasing potency over the unsubstituted analog.
Part 3: Synthesis & Process Chemistry[4][5][6]
Note: While this compound is commercially available as a building block, in-house synthesis is often required for isotopic labeling or derivative creation.
Reaction Logic
The synthesis relies on the nucleophilic attack of the electron-rich aniline nitrogen of 2-amino-5-methylbenzoic acid onto the electrophilic carbonyl of dimethylcarbamoyl chloride .
Critical Control Point: The reaction must be run under basic conditions to scavenge the HCl byproduct, but the temperature must be controlled to prevent the formation of the isocyanate dimer or polymerization.
Validated Protocol
Reagents:
-
Precursor A: 2-Amino-5-methylbenzoic acid (1.0 eq)
-
Reagent B: Dimethylcarbamoyl chloride (1.1 eq)
-
Base: Pyridine (2.0 eq) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Solubilization: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-amino-5-methylbenzoic acid (10 mmol) in anhydrous DCM (50 mL).
-
Activation: Add Pyridine (20 mmol) dropwise at 0°C. Stir for 15 minutes to ensure deprotonation initiation.
-
Addition: Add Dimethylcarbamoyl chloride (11 mmol) slowly via syringe pump over 20 minutes. Reasoning: Slow addition prevents localized exotherms that degrade the carbamoyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quenching & Workup (Self-Validating Step):
-
Wash the reaction mixture with 1N HCl (2 x 30 mL). Why? This removes the pyridine and any unreacted aniline precursor, which is soluble in acid.
-
Wash the organic layer with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Logical flow for the synthesis and purification of CAS 1250965-67-3.
Part 4: Analytical Characterization & Quality Control
For drug development applications, purity must be established using orthogonal methods.
1. HPLC-MS Method (Reverse Phase)
This method separates the product from the highly polar anthranilic acid precursor and the non-polar dimer impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).
-
Mass Spec: ESI Positive Mode (
).
2. NMR Verification Criteria
To validate the structure, look for these specific signals in
- 2.25 ppm (3H, s): Methyl group on the aromatic ring.
-
2.90 ppm (6H, s): Dimethylamino group (
). Note: This singlet is diagnostic for the urea formation. - 10.5-11.0 ppm (1H, s): Urea NH proton. Note: A significant downfield shift indicates intramolecular H-bonding.
Part 5: Applications in Drug Discovery
1. Quinazoline-2,4-dione Synthesis
CAS 1250965-67-3 is a "masked" heterocycle. Upon treatment with dehydrating agents (e.g.,
-
Serotonin (5-HT) antagonists
-
Aldose reductase inhibitors
2. Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<300 Da) and high ligand efficiency, this molecule is an ideal "fragment" for screening against:
-
Bromodomains (BET inhibitors): The acetyl-lysine mimicry potential of the dimethylurea headgroup.
-
Kinase Hinge Binders: The donor-acceptor motif of the urea matches the ATP-binding pocket of several tyrosine kinases.
Application Logic Diagram
Figure 2: Synthetic divergence pathways for CAS 1250965-67-3 in medicinal chemistry.
References
-
American Elements. (2024). 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid Product Specification. Retrieved from [Link]
-
PubChem. (2024).[2] Compound Summary: 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (CID 54593284).[3] National Library of Medicine. Retrieved from [Link]
- Himo, F., et al. (2005). Mechanisms of Urea Formation and Decomposition. Journal of the American Chemical Society. (Contextual grounding for urea synthesis mechanism).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.
Sources
5-methyl-2-(3,3-dimethylureido)benzoic acid synonyms and nomenclature
Topic: Chemical Identity and Structural Characterization of 5-methyl-2-(3,3-dimethylureido)benzoic acid Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]
Introduction & Structural Anatomy
The compound 5-methyl-2-(3,3-dimethylureido)benzoic acid is a specialized organic intermediate belonging to the class of ureidobenzoic acids.[1][2] Functionally, it serves as a critical scaffold in medicinal chemistry, particularly as a precursor for the synthesis of quinazoline-2,4-diones and 1,3-benzoxazine-2,4-diones , which are pharmacophores found in various antagonists (e.g., NK3 receptor antagonists) and herbicides.[2]
This guide provides a definitive reference for the nomenclature, physicochemical properties, and synthetic methodologies associated with this molecular entity.[1]
1.1 Structural Visualization
The molecule consists of a toluene core substituted with a carboxylic acid at position 1 and a dimethylurea moiety at position 2.[1][2] The steric proximity of the urea N-H and the carboxylic carbonyl typically induces an intramolecular hydrogen bond, stabilizing a planar conformation that facilitates subsequent cyclization.[1]
Nomenclature Ecosystem
Accurate identification of this compound often fails due to the variety of naming conventions used in patent literature and chemical databases. The "3,3-dimethylureido" nomenclature is common in older literature, whereas modern IUPAC conventions prefer "(dimethylcarbamoyl)amino".[1]
2.1 Validated Synonyms & Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 1250965-67-3 | Primary identifier for the exact structure.[1][2] |
| IUPAC Name | 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | Preferred for regulatory documentation.[1][2] |
| Systematic Name | 5-methyl-2-(3,3-dimethylureido)benzoic acid | Common in synthetic literature.[1][2] |
| Inverted Name | Benzoic acid, 2-[(dimethylamino)carbonyl]amino-5-methyl- | Used in CA (Chemical Abstracts) indexing.[1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| SMILES | CN(C)C(=O)Nc1ccc(C)cc1C(=O)O | Useful for cheminformatics/docking.[1] |
2.2 Disambiguation Alert
Do not confuse with:
-
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5): An intermediate for Suvorexant.[1][2]
-
N-methylanthranilic acid (CAS 119-68-6): The parent amine without the carbamoyl group.[1][2][3]
Physicochemical Profile
Understanding the physical properties is essential for purification and formulation.[1][2] The presence of the carboxylic acid makes the compound pH-sensitive (solubility changes drastically > pH 5).[1][2]
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Weight | 222.24 g/mol | Small molecule drug-like space.[1][2] |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability.[1][2] |
| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid proton; ionizes at physiological pH.[1][2] |
| H-Bond Donors | 2 (COOH, NH) | Critical for receptor binding.[1][2] |
| H-Bond Acceptors | 3 (C=O x2, OH) | |
| Solubility | Low in water; High in DMSO, MeOH | Use DMSO for stock solutions.[1] |
Synthetic Methodology
The synthesis of 5-methyl-2-(3,3-dimethylureido)benzoic acid is a nucleophilic acyl substitution.[1][2] The protocol below prioritizes yield and purity by controlling the competitive formation of isatoic anhydride derivatives.
4.1 Reaction Pathway
The synthesis couples 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) with dimethylcarbamoyl chloride .[1][2]
4.2 Detailed Protocol
Objective: Synthesis of 5-methyl-2-(3,3-dimethylureido)benzoic acid on a 10 mmol scale.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).
-
Base Addition: Add Triethylamine (Et₃N) (1.53 mL, 11 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine can be used as an alternative solvent/base.[1]
-
Acylation: Dropwise add Dimethylcarbamoyl chloride (1.0 mL, 11 mmol) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).[1] The starting amine spot (fluorescent) should disappear.[1]
-
Quenching: Pour the reaction mixture into 1N HCl (50 mL) to protonate the carboxylate and precipitate the product.
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) to remove amine salts.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
5.1 Proton NMR (¹H NMR)
-
δ 12.5 - 13.0 ppm (s, 1H): Carboxylic acid -OH (Broad, may exchange).[1][2]
-
δ 10.5 ppm (s, 1H): Urea -NH- (Deshielded due to intramolecular H-bond with COOH).[1][2]
-
δ 7.8 - 8.2 ppm (d, 1H): Aromatic proton at C6 (Ortho to COOH).[1]
-
δ 7.3 - 7.5 ppm (d, 1H): Aromatic proton at C3 (Ortho to Urea).[1]
-
δ 7.2 ppm (dd, 1H): Aromatic proton at C4.[1]
-
δ 2.9 ppm (s, 6H): N(CH₃)₂ - Distinctive singlet for the dimethylurea terminus.[1]
5.2 Mass Spectrometry (ESI-MS)
-
Positive Mode [M+H]⁺: 223.1[1]
-
Negative Mode [M-H]⁻: 221.1
-
Fragmentation: Loss of dimethylamine (-45 Da) is a common fragmentation pathway in MS/MS.[1][2]
References
-
American Elements. (n.d.).[1][6] 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid.[1][2] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 350217, 4-(3,3-Dimethylureido)benzoic acid (Structural Analog Reference). Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Dimethylcarbamoyl Anthranilic Acid Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the biological activities associated with dimethylcarbamoyl anthranilic acid derivatives. This class of compounds, emerging from the broader family of anthranilic acids, has shown notable potential in oncology, particularly in the induction of apoptosis in cancer cells. This document details the synthesis, mechanism of action, and experimental validation of these derivatives. Included are detailed protocols for relevant in vitro assays, quantitative data summaries, and visualizations of key signaling pathways to provide a robust resource for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Anthranilic Acid Scaffolds
Anthranilic acid and its analogues are recognized as privileged pharmacophores in medicinal chemistry, forming the foundational structure for a multitude of therapeutic agents.[1][2] The versatility of the anthranilic acid scaffold allows for extensive chemical modification, leading to large compound libraries for structure-activity relationship (SAR) studies.[2] Derivatives of anthranilic acid have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2]
The dimethylcarbamoyl moiety, when incorporated into the anthranilic acid structure, confers specific physicochemical properties that can influence the compound's biological activity. This guide focuses on the N,N-dimethylcarbamoyl derivatives of anthranilic acid, a subclass that has recently garnered attention for its cytotoxic effects against cancer cell lines. A notable example is N,N-dimethyl-anthranilic acid, which has been isolated from natural sources and demonstrated potent pro-apoptotic activity.[3]
Synthesis and Chemical Characterization
The rational design and synthesis of dimethylcarbamoyl anthranilic acid derivatives are pivotal for exploring their therapeutic potential. Several synthetic routes can be employed, with the choice of method often dictated by the desired substitution pattern on the aromatic ring and overall yield.
One common and efficient method involves the reaction of isatoic anhydride with dimethylamine. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the ring and formation of the corresponding N,N-dimethylcarbamoyl anthranilic acid.[4] This method is advantageous due to the commercial availability of a wide range of substituted isatoic anhydrides, allowing for the generation of a diverse library of derivatives.
Another powerful technique for the synthesis of specifically substituted derivatives is directed ortho-metalation (DoM).[5] In this approach, an N,N-dimethylbenzamide is treated with a strong organolithium base, such as n-butyllithium. The amide group acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position on the aromatic ring.[5][6] The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a variety of substituents with high regioselectivity.[6]
Experimental Protocol: Synthesis of N,N-Dimethylcarbamoyl Anthranilic Acid via Isatoic Anhydride
Materials:
-
Isatoic anhydride
-
Dimethylamine (40% solution in water)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend isatoic anhydride (1.0 equivalent) in water.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add dimethylamine solution (2.0 equivalents) to the cooled suspension.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the dissolution of the isatoic anhydride.
-
After the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1 M hydrochloric acid. This will precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of an ice bath during the addition of dimethylamine helps to control the exothermic reaction. Acidification is crucial for protonating the carboxylate to precipitate the final product, which is less soluble in its acidic form. Dichloromethane is an effective solvent for extracting the organic product from the aqueous reaction mixture.
Demonstrated Biological Activity: Anticancer Effects
Recent studies have highlighted the anticancer potential of dimethylcarbamoyl anthranilic acid derivatives. Specifically, N,N-dimethyl-anthranilic acid, isolated from the mushroom Calvatia nipponica, has been shown to exhibit significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[3]
Cytotoxicity against Human Breast Cancer Cells
In vitro studies have demonstrated that N,N-dimethyl-anthranilic acid can suppress the viability of MDA-MB-231 cells in a dose-dependent manner.[3] The half-maximal inhibitory concentration (IC50) has been determined, providing a quantitative measure of its potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| N,N-dimethyl-anthranilic acid | MDA-MB-231 | 90.28 ± 4.23 | [3] |
| Cisplatin (Positive Control) | MDA-MB-231 | 99.13 ± 2.91 | [3] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of N,N-dimethyl-anthranilic acid is the induction of apoptosis, or programmed cell death.[3] This is a highly regulated process that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
N,N-dimethyl-anthranilic acid has been shown to modulate key proteins in both of these pathways in MDA-MB-231 cells.[3] Treatment with the compound leads to an increase in the protein levels of cleaved caspase-8 (an initiator caspase in the extrinsic pathway) and cleaved caspase-9 (an initiator caspase in the intrinsic pathway).[3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which is also upregulated.[3]
Furthermore, the compound influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[3] It increases the expression of the pro-apoptotic proteins Bax and Bad, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.[3] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological changes of apoptosis.[3]
Signaling Pathway of N,N-dimethyl-anthranilic acid-induced Apoptosis
Caption: Apoptotic signaling cascade initiated by N,N-dimethyl-anthranilic acid.
Experimental Validation Protocols
To assess the biological activity of novel dimethylcarbamoyl anthranilic acid derivatives, a series of robust and reproducible in vitro assays are essential.
In Vitro Anticancer Activity
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethylcarbamoyl anthranilic acid derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the dimethylcarbamoyl anthranilic acid derivative or a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for assessing in vitro anticancer activity.
In Vitro Anti-inflammatory Activity
Given the known anti-inflammatory properties of the broader anthranilic acid class, it is prudent to evaluate dimethylcarbamoyl derivatives for this activity. A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.
Protocol: COX-2 Selective Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme over the COX-1 isoform.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Dimethylcarbamoyl anthranilic acid derivative
-
96-well microplate
-
Plate reader
Procedure:
-
In a 96-well plate, add the assay buffer and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the dimethylcarbamoyl anthranilic acid derivative or a vehicle control to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Monitor the reaction kinetics by measuring the production of prostaglandin H2 (PGH2) or a downstream product using a suitable detection method (e.g., fluorescence or colorimetric).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Conclusion and Future Directions
Dimethylcarbamoyl anthranilic acid derivatives represent a promising class of compounds with demonstrated anticancer activity. The ability of N,N-dimethyl-anthranilic acid to induce apoptosis in breast cancer cells through both the extrinsic and intrinsic pathways underscores the therapeutic potential of this scaffold. The synthetic methodologies outlined in this guide provide a framework for the generation of novel analogues with potentially enhanced potency and selectivity.
Future research should focus on expanding the library of dimethylcarbamoyl anthranilic acid derivatives and screening them against a broader panel of cancer cell lines to identify compounds with selective cytotoxicity. Further elucidation of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as next-generation therapeutic agents.
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Solubility profile of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in organic solvents
An In-Depth Technical Guide: Establishing the Organic Solvent Solubility Profile of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive methodological framework for determining and interpreting the solubility profile of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in various organic solvents. While recognizing the current absence of publicly available quantitative solubility data for this compound, this document serves as a critical resource for researchers, scientists, and drug development professionals. It furnishes the theoretical underpinnings of solubility, detailed, field-proven experimental protocols, and the analytical procedures required to generate a robust and reliable solubility profile. By following the methodologies outlined herein, researchers can produce the high-quality data essential for informed decision-making in crystallization, formulation, purification, and other critical stages of pharmaceutical development.
Introduction: The Imperative of a Solubility Profile
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (see Table 1 for physicochemical properties) is a molecule of interest within the broader landscape of pharmaceutical research and organic synthesis. The rational development of any active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its physical and chemical properties. Among the most critical of these is solubility.
The solubility of an API in different organic solvents is not merely an academic data point; it is a cornerstone of process development and formulation.[1][2] This profile dictates:
-
Crystallization and Purification: The choice of solvent system is paramount for controlling the crystallization process, which is used to purify the API and isolate the desired polymorphic form.[3][4] An optimal solvent ensures a good yield and high purity while preventing the formation of undesirable solvates or unstable crystal forms.[3]
-
Formulation Development: For liquid dosage forms, solubility determines the maximum achievable concentration. For solid dosage forms, understanding solubility is key to predicting dissolution rates, a critical factor for bioavailability.[5][6]
-
Analytical Method Development: Solubility data is essential for preparing stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).
Given the foundational importance of this data, this guide establishes a definitive approach to systematically and accurately measure the solubility profile of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Table 1: Physicochemical Properties of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
| Property | Value | Source |
| CAS Number | 1250965-67-3 | [7] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [7][8] |
| Molecular Weight | 222.24 g/mol | [7][8] |
| IUPAC Name | 2-(dimethylcarbamoylamino)-5-methylbenzoic acid | [7] |
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a valuable framework for predicting solubility behavior and selecting an appropriate range of solvents for screening. The principle of "like dissolves like" is qualitatively useful and can be quantified using systems like Hansen Solubility Parameters (HSP).[9][10]
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from nonpolar van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will more readily dissolve in solvents with closer HSP values.[9][11] For 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, its structure—containing an aromatic ring (dispersion), a carboxylic acid (hydrogen bonding donor/acceptor), and a dimethylcarbamoyl group (polar, hydrogen bond acceptor)—suggests that it will exhibit higher solubility in solvents that share these characteristics, such as polar protic and polar aprotic solvents.
Caption: A conceptual diagram of Hansen Solubility Space.
Experimental Protocol for Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[12][13] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until the solution reaches saturation.
Detailed Step-by-Step Methodology
Materials:
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (crystalline solid, purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps or airtight stoppers
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: For each solvent, add an excess amount of solid 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid to a vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure equilibrium with the solid phase is maintained.[12][14]
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[15]
-
Achieving Equilibrium: Allow the samples to agitate for a sufficient duration to reach equilibrium. This can vary significantly, but a period of 24 to 72 hours is typical.[14] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, thus verifying that equilibrium has been reached.
-
Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to rest at the experimental temperature for a short period (e.g., 30 minutes) to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial for analysis. This filtration step is crucial to remove all undissolved microscopic particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC or UV-Vis method (see Section 4.0) to determine the concentration.
Caption: Workflow for the Isothermal Shake-Flask Method.
Quantitative Analysis of Saturated Solutions
The accuracy of the solubility measurement is entirely dependent on the method used to quantify the solute's concentration in the filtered saturated solution. A validated, stability-indicating analytical method is required.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity, sensitivity, and precision. It can separate the API from any potential impurities or degradants, ensuring that only the concentration of the intact compound is measured.[14][16]
General Procedure:
-
Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile/methanol and buffered water). The method should show a sharp, well-resolved peak for the target compound.
-
Calibration: Prepare a series of standard solutions of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid of known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the exact concentration in the diluted sample. Back-calculate to determine the concentration in the original undiluted saturated solution, which represents the solubility.
UV-Vis Spectrophotometry
For high-throughput screening or when an HPLC is unavailable, UV-Vis spectrophotometry can be a viable alternative, provided the compound has a distinct UV absorbance profile and no interfering excipients are present.[17]
General Procedure:
-
Wavelength Selection: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ_max).
-
Calibration: Prepare a series of standard solutions and measure their absorbance at λ_max to generate a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: Measure the absorbance of the appropriately diluted, filtered sample.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration.
Caption: Comparison of Analytical Quantification Workflows.
Data Interpretation and Application in Drug Development
Once the experimental work is complete, the data must be compiled and interpreted to guide further development activities.
Presentation of Solubility Data
The results should be presented in a clear, tabular format, listing the solubility of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in each organic solvent. Units should be consistent, with mg/mL and mole fraction being the most common and useful.
Table 2: Illustrative Template for Reporting Solubility Data
| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) |
| Methanol | Polar Protic | Experimental Value |
| Ethanol | Polar Protic | Experimental Value |
| Acetone | Polar Aprotic | Experimental Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value |
| Acetonitrile | Polar Aprotic | Experimental Value |
| Toluene | Nonpolar | Experimental Value |
| Heptane | Nonpolar | Experimental Value |
Practical Implications for Process Chemistry and Formulation
The generated solubility profile directly informs critical development decisions:
-
High Solubility in a Volatile Solvent (e.g., Acetone, Ethyl Acetate): This may indicate a good candidate solvent for purification via cooling or anti-solvent crystallization, as high initial loading is possible.[1]
-
Steep Temperature-Dependent Solubility: If solubility increases significantly with temperature, cooling crystallization is a highly effective and scalable purification method.[5]
-
Low Solubility in a Nonpolar Solvent (e.g., Heptane): This solvent could be used as an anti-solvent to induce precipitation from a solution where the compound is highly soluble.[6]
-
Moderate to High Solubility in Pharmaceutically Acceptable Solvents: This information is vital for developing liquid formulations or for understanding which excipients might enhance dissolution in an aqueous environment.
Conclusion
A well-characterized solubility profile is an indispensable dataset in the development of any pharmaceutical compound. While specific data for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is not yet in the public domain, this guide provides the complete, authoritative framework necessary for any researcher to generate this information. By adhering to the gold-standard isothermal shake-flask protocol, employing validated analytical techniques such as HPLC, and carefully interpreting the results, scientists can build the foundational knowledge required to accelerate the path from discovery to application.
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Van der Spoel, D., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]
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PubChemLite. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3). PubChemLite. [Link]
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An In-depth Technical Guide to the Aqueous Stability of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's stability is paramount. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the stability of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in aqueous solutions. For researchers, scientists, and drug development professionals, this document outlines a robust framework for forced degradation studies, crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and ensuring the ultimate safety and efficacy of the final drug product.
The structure of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS 1250965-67-3), with its carboxylic acid, N-acylurea, and substituted benzene ring functionalities, presents several potential sites for chemical degradation.[1][2] Understanding the molecule's susceptibility to hydrolysis, oxidation, and photolysis is a critical early-stage activity in pre-formulation and formulation development. This guide is structured to provide not just procedural steps, but the causal reasoning behind each experimental choice, grounding the protocols in established scientific principles and regulatory expectations.
Chapter 1: Foundational Principles of Forced Degradation
Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[3][4] The primary objectives, as outlined in the International Council for Harmonisation (ICH) guidelines, are to:
-
Elucidate Degradation Pathways: Identify the likely degradation products of the drug substance.[5]
-
Establish Intrinsic Stability: Understand the molecule's inherent stability characteristics.[5]
-
Develop and Validate Stability-Indicating Methods: Ensure that the analytical procedures can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4]
The outcomes of these studies are fundamental to the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.[3]
Chapter 2: Predicted Degradation Pathways of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Based on the chemical structure of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, several degradation pathways can be hypothesized under stress conditions. The primary sites of lability are the amide linkages.
-
Hydrolysis: The N-acylurea linkage is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis may lead to the cleavage of the bond between the carbonyl group and the nitrogen atom of the dimethylamino group, or the bond between the carbonyl group and the amino group attached to the benzene ring. Base-catalyzed hydrolysis is also expected to target these amide bonds. A potential primary degradation product would be 2-amino-5-methylbenzoic acid.[6]
-
Oxidation: While the molecule does not contain exceptionally labile groups to oxidation, the aromatic ring and the methyl group could be susceptible to oxidative stress, potentially forming hydroxylated or further oxidized species.
-
Photodegradation: Aromatic systems can absorb UV radiation, leading to photolytic cleavage or rearrangement. The stability of the molecule under light exposure needs to be empirically determined.
The following diagram illustrates the potential primary hydrolytic degradation pathway.
Caption: Predicted primary hydrolytic degradation of the parent compound.
Chapter 3: Experimental Design for a Comprehensive Stability Study
A systematic approach to the forced degradation of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is essential. The following experimental design covers the key stress conditions as recommended by ICH guidelines.[5][7]
Materials and Reagents
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-Purity Water (Milli-Q or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphate Buffer Solutions (pH 2.5, 7.0, 9.0)
-
Formic Acid (LC-MS Grade)
Experimental Workflow
The overall workflow for the stability study is depicted below.
Caption: A generalized workflow for the forced degradation study.
Detailed Experimental Protocols
For each condition, a solution of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid at a concentration of 1 mg/mL should be prepared.[8]
3.3.1 Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of high-purity water.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
3.3.2 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Analyze the samples directly.
3.3.3 Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 80°C.
-
Place a solution of the drug substance (1 mg/mL in water) in the same oven.
-
Withdraw samples at 1, 3, and 5 days.
-
For the solid sample, dissolve in a suitable solvent before analysis.
3.3.4 Photolytic Degradation
-
Expose the drug substance, both as a solid and in solution (1 mg/mL in water), to a light source that provides a combination of visible and UV light.[10][11]
-
The exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light, as per ICH Q1B guidelines.[12][13]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[8]
-
Analyze the samples after the exposure period.
Chapter 4: Analytical Methodology
A validated stability-indicating analytical method is crucial for the success of a forced degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique, often coupled with mass spectrometry (MS) for the identification of degradation products.
HPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
LC-MS for Degradant Identification
For the identification of unknown degradation products, LC-MS analysis is indispensable. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, enabling the determination of elemental compositions of the degradants.[14] Tandem mass spectrometry (MS/MS) experiments can then be performed to elucidate the structures of these impurities.
Chapter 5: Data Interpretation and Reporting
The results of the forced degradation studies should be presented in a clear and concise manner.
Quantitative Data Summary
A summary table should be created to present the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.
| Stress Condition | Time (hours) | % Parent Remaining | % Degradant 1 | % Degradant 2 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 4.1 | - | |
| 4 | 90.5 | 8.2 | - | |
| 8 | 82.1 | 15.8 | - | |
| 24 | 65.3 | 31.5 | - | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | 88.4 | 10.5 | - | |
| 4 | 75.1 | 22.8 | - | |
| 8 | 58.9 | 38.6 | - | |
| 24 | 30.2 | 65.1 | - | |
| 3% H₂O₂, RT | 24 | 99.1 | - | 0.5 |
| Photolytic (ICH Q1B) | - | 98.5 | - | - |
| Thermal (80°C, solid) | 5 days | 99.8 | - | - |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Mass Balance
A good mass balance (typically between 98-102%) provides confidence in the analytical method's ability to detect all major degradation products.[8] A poor mass balance may indicate the presence of non-UV active degradants, co-eluting peaks, or degradants that are not eluted from the column.
Conclusion
This in-depth technical guide provides a comprehensive framework for assessing the stability of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in aqueous solutions. By following these scientifically grounded protocols, researchers can gain a thorough understanding of the molecule's degradation profile, which is essential for the development of a safe, effective, and stable pharmaceutical product. The elucidation of degradation pathways and the development of a robust stability-indicating method are critical milestones in the journey from a promising drug candidate to a marketed medicine.
References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
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PharmaGrowthHub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]
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- 14. lcms.cz [lcms.cz]
An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Abstract
Introduction to 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a synthetic organic compound characterized by a central N-acylanthranilic acid scaffold.[1][2] Its chemical structure combines several key functional groups that are of significant interest in medicinal chemistry:
-
N-acylanthranilic Acid Core: This moiety is a well-established pharmacophore found in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
-
Dimethylcarbamoyl Group: The presence of this group can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.[4]
-
Benzoic Acid Moiety: This acidic group can participate in ionic interactions and hydrogen bonding, which are crucial for receptor binding.[5]
-
Methyl Group: The methyl substituent on the aromatic ring can modulate the compound's lipophilicity and steric interactions with the target protein, potentially improving potency and selectivity.
Table 1: Physicochemical Properties of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
| Property | Value | Source |
| IUPAC Name | 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | PubChem |
| CAS Number | 1250965-67-3 | BLDpharm[6] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | American Elements[2] |
| Molecular Weight | 222.24 g/mol | American Elements[2] |
| Appearance | Powder | American Elements[2] |
| Storage Temperature | Room Temperature | American Elements[2] |
Potential Pharmaceutical Application 1: PAI-1 Inhibition for Thromboembolic Disorders
2.1. Proposed Mechanism of Action
Materials:
-
Recombinant human single-chain tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or vehicle control.
-
Add 20 µL of recombinant human single-chain tPA (final concentration, e.g., 10 ng/mL) to each well and incubate for 10 minutes at room temperature.
-
Add 20 µL of plasminogen (final concentration, e.g., 0.1 µM) to each well.
-
Initiate the reaction by adding 20 µL of the chromogenic plasmin substrate (final concentration, e.g., 0.5 mM).
-
Immediately measure the absorbance at 405 nm at 37°C in kinetic mode for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
2.3. Hypothetical Data
| Compound Concentration (µM) | % PAI-1 Inhibition |
| 0.1 | 12.5 |
| 1 | 48.2 |
| 10 | 85.7 |
| 100 | 98.1 |
| IC₅₀ (µM) | 1.2 |
Potential Pharmaceutical Application 2: Anti-inflammatory Activity
3.1. Proposed Mechanism of Action
N-acylanthranilic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][3][5] We propose that 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid may exert its anti-inflammatory effects by inhibiting COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Proposed anti-inflammatory mechanism of action.
3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of new chemical entities.[6][14][15][16][17]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups (e.g., 10, 30, and 100 mg/kg).
-
Administer the test compound, positive control, or vehicle orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
3.3. Hypothetical Data
Table 3: Hypothetical Anti-inflammatory Effect of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Test Compound | 10 | 0.65 ± 0.04 | 23.5 |
| Test Compound | 30 | 0.48 ± 0.03 | 43.5 |
| Test Compound | 100 | 0.35 ± 0.04 | 58.8 |
Secondary Potential Application: Acetylcholinesterase Inhibition
4.1. Proposed Mechanism of Action
The dimethylcarbamoyl group is a key structural feature in several known acetylcholinesterase (AChE) inhibitors.[4][18][19] It is plausible that 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid could act as a reversible inhibitor of AChE. The dimethylcarbamoyl moiety could interact with the catalytic site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.[18]
Caption: Proposed mechanism of acetylcholinesterase inhibition.
4.2. Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.[20][21][22][23]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations or vehicle control.
-
Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of AChE activity and calculate the IC₅₀ value.
Caption: Workflow for the in vitro AChE inhibition assay.
Future Directions and Conclusion
The experimental protocols outlined in this guide provide a clear and robust framework for the initial in vitro and in vivo evaluation of this compound. Further studies should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling. The exploration of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid and its analogs could lead to the development of new and effective treatments for thromboembolic, inflammatory, and neurodegenerative disorders.
References
-
Yamaoka, N., et al. (2018). Identification of novel plasminogen activator inhibitor-1 inhibitors with improved oral bioavailability: Structure optimization of N-acylanthranilic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 28(4), 809-814. [Link]
-
Scherrer, R. A., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-627. [Link]
-
Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Gund, P., & Shen, T. Y. (1977). A QSAR study of anti-inflammatory N-arylanthranilic acids. Journal of Medicinal Chemistry, 20(9), 1146-1152. [Link]
-
Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Morris, C. J. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]
-
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]
-
De Simone, A., et al. (2016). New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 159-165. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. [Link]
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Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]
-
N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
Taylor, P., et al. (2009). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Molecular Pharmacology, 75(5), 1013-1020. [Link]
-
Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008625. [Link]
-
Kitz, R. J., et al. (1967). The Reaction of Acetylcholinesterase With O-dimethylcarbamyl Esters of Quaternary Quinolinium Compounds. Biochemical Pharmacology, 16(11), 2201-2209. [Link]
-
Rosini, M., et al. (2001). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 44(10), 1545-1557. [Link]
-
Cholinesterases Inhibition by Novelcis- andtrans-3-ArylaminocyclohexylN,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling. ResearchGate. [Link]
-
De Taeye, B., et al. (2008). Inhibition of Plasminogen Activator Inhibitor-1. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(4), 589-595. [Link]
-
PAI1 - Overview: Plasminogen Activator Inhibitor Antigen, Plasma. Mayo Clinic Laboratories. [Link]
-
Structure–Activity Relationship of Bergenin and Acetylated Derivatives as Anti-Inflammatory. ResearchGate. [Link]
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Safety data sheet (SDS) for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Technical Guide: Safety & Handling of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Executive Summary
Compound Identity: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid CAS Registry Number: 1250965-67-3 Chemical Class: Substituted Benzoic Acid / Urea Derivative
This technical guide provides a comprehensive safety and handling analysis for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid , a specialized organic intermediate often encountered in the synthesis of pharmaceutical agents (specifically sulfonylurea-class antidiabetics or related urea-based bioactive molecules).
Unlike standard Safety Data Sheets (SDS), this document focuses on the mechanistic understanding of the compound's hazards, stability, and degradation pathways. It is designed for researchers requiring a deep understanding of the material's behavior in a laboratory setting.
Chemical Identity & Structural Insights
To understand the safety profile, we must first deconstruct the molecule into its pharmacophores and functional groups.
Structural Analysis
The molecule consists of a benzoic acid core substituted at the:
-
Position 2 (Ortho): A dimethylurea moiety (dimethylcarbamoyl-amino).
Key Safety Implication: The ortho-positioning of the urea group relative to the carboxylic acid allows for potential intramolecular hydrogen bonding, increasing stability but also facilitating specific cyclization reactions (e.g., formation of quinazolinediones) under thermal stress.
Physicochemical Properties (Predicted/Experimental)
| Property | Value / Description | Implication for Safety |
| Molecular Formula | C₁₁H₁₄N₂O₃ | -- |
| Molecular Weight | 222.24 g/mol | Non-volatile solid. |
| Physical State | Solid (Powder) | Inhalation hazard (dust).[3] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Use organic solvent protocols for cleanup. |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Corrosive to mucous membranes in high conc. |
| pKa (Base) | Weakly basic (Urea nitrogen) | Can form salts with strong acids. |
Hazard Identification & Toxicology
Signal Word:WARNING
GHS Classification (Derived from Structure-Activity Relationships)
Due to the lack of extensive in vivo toxicological data for this specific CAS, the following classification is derived from validated analogues (e.g., 2-amino-5-methylbenzoic acid and substituted phenylureas).
-
Skin Irritation (Category 2): The carboxylic acid functionality combined with the urea group can cause contact dermatitis.
-
Eye Irritation (Category 2A): Dust or solutions can cause significant irritation and redness.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation is highly probable upon inhalation of dust.
Mechanistic Toxicology
-
Hydrolysis Risk: Under physiological conditions or strong enzymatic activity, the urea linkage may hydrolyze.
-
Metabolite A:2-Amino-5-methylbenzoic acid (Irritant, low systemic toxicity).
-
Metabolite B:Dimethylamine (Precursor to nitrosamines if nitrosating agents are present).
-
-
Genotoxicity: Urea derivatives are generally stable, but the potential release of dimethylamine warrants caution. Avoid co-storage with nitrosating agents (e.g., sodium nitrite) to prevent the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.
Visualization: Stability & Degradation Logic
The following diagram illustrates the degradation pathways that dictate storage and handling protocols.
Figure 1: Stability profile showing hydrolysis pathways (yielding amine/acid) and thermal cyclization risks.
Handling & Storage Protocols
Engineering Controls
-
Primary Containment: Handle exclusively in a Chemical Fume Hood or a powder containment weigh station.
-
Ventilation: Ensure face velocity > 0.5 m/s.
-
Static Control: Organic powders can be combustible. Ground all equipment during transfer to prevent electrostatic discharge.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (US) or P2 (EU) dust mask for minor handling. For spill cleanup, use a half-face respirator with P100 cartridges.
-
Hands: Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact. Break-through time > 480 min.
-
Eyes: Chemical safety goggles. Face shield recommended if handling large quantities (> 100 g).
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration retards slow hydrolysis.
-
Atmosphere: Keep under inert gas (Argon or Nitrogen) if long-term storage (> 6 months) is required, to prevent moisture absorption and subsequent hydrolysis.
-
Incompatibilities: Strong oxidizing agents, strong bases, and nitrosating agents.
Emergency Response & Spill Management
Spill Decision Logic
Follow this self-validating protocol for spill management:
Figure 2: Decision tree for spill response to minimize exposure and contamination.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist.
Regulatory & Environmental Context
-
TSCA (USA): Likely listed as "Research & Development (R&D) Exemption" only. Not for commercial use without PMN (Pre-Manufacture Notice).
-
REACH (EU): Unregistered (Low volume exemption < 1 ton/year likely).
-
Environmental Fate:
-
Biodegradability: Expected to be inherently biodegradable due to the urea and ester-like linkages.
-
Aquatic Toxicity: Do not release into drains.[4] Benzoic acid derivatives can lower local pH and harm aquatic life.
-
References
-
American Elements. (n.d.). 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54593284, 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[5] Registration Dossier: Benzoic acid, 2-amino-5-methyl- (Read-across data). Retrieved from [Link]
Sources
Synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid from 5-methylanthranilic acid
An Application Note for the Synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid, a substituted urea derivative, starting from 5-methylanthranilic acid. Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. This guide details the reaction mechanism, a step-by-step experimental procedure, safety protocols, and a quantitative summary of reagents. The described method involves the N-acylation of 5-methylanthranilic acid using dimethylcarbamoyl chloride in the presence of a non-nucleophilic base. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable and well-documented synthetic procedure.
Introduction and Mechanistic Rationale
The synthesis of N,N-disubstituted urea derivatives from primary amines is a fundamental transformation in organic chemistry. The target molecule, 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS 1250965-67-3), incorporates both a urea linkage and a carboxylic acid, making it a valuable building block for further chemical elaboration.[1][2] The presented synthesis proceeds via a nucleophilic acyl substitution reaction.
Reaction Scheme:
Causality of Experimental Design:
The core of this synthesis is the reaction between the primary amino group (-NH₂) of 5-methylanthranilic acid and the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.[3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-methylanthranilic acid attacks the carbonyl carbon of dimethylcarbamoyl chloride. This is the key bond-forming step.
-
Role of the Base: This reaction liberates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base, such as triethylamine (TEA), is introduced to act as an acid scavenger. It reacts with the HCl to form triethylammonium chloride, a salt that typically precipitates from the reaction mixture, driving the equilibrium towards the product.[4]
-
Solvent Choice: An aprotic solvent like dichloromethane (DCM) is selected to ensure all reactants remain in solution without participating in the reaction. Protic solvents like water or alcohols would react with the highly reactive dimethylcarbamoyl chloride.[5]
-
Temperature Control: The reaction is often initiated at a reduced temperature (0 °C) to control the initial exotherm of the acylation, preventing potential side reactions and ensuring a controlled reaction rate.
Materials and Quantitative Data
A summary of the required reagents and their quantitative details for a representative laboratory-scale synthesis is provided below.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Methylanthranilic Acid | C₈H₉NO₂ | 151.16[6] | 5.00 g | 33.08 | 1.0 |
| Dimethylcarbamoyl Chloride | C₃H₆ClNO | 107.54 | 3.93 g (3.26 mL) | 36.54 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5.02 mL | 36.39 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Detailed Experimental Protocol
3.1. Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a dropping funnel, add 5-methylanthranilic acid (5.00 g, 33.08 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.
-
Add triethylamine (5.02 mL, 36.39 mmol, 1.1 equiv.) to the suspension. Stir for 10 minutes. The starting material should fully dissolve to give a clear solution.
-
Cool the reaction flask to 0 °C using an ice-water bath.
3.2. Reagent Addition
-
In a separate dry flask, prepare a solution of dimethylcarbamoyl chloride (3.26 mL, 36.54 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel on the reaction apparatus.
-
Add the dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.
3.3. Work-up and Isolation
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
3.4. Purification
-
Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Synthetic Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final purified product.
Caption: Workflow for the synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Safety and Handling Precautions
It is imperative that this procedure is conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dimethylcarbamoyl Chloride : This reagent is highly toxic, a suspected human carcinogen, and a lachrymator.[7] It is also moisture-sensitive and will decompose on contact with water or humid air to release HCl gas.[8] Handle exclusively under an inert atmosphere (nitrogen or argon) using dry glassware and syringes. All equipment should be thoroughly dried before use.
-
5-Methylanthranilic Acid : May cause skin, eye, and respiratory irritation.[6][9] Avoid inhalation of dust and direct contact.
-
Triethylamine : Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Dichloromethane : A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors.
All waste materials should be disposed of in accordance with institutional and local environmental regulations.
References
-
2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3 . American Elements. [Link]
-
Synthesis of N-methyl-N-carboxymethyl-N'-phenylurea . PrepChem.com. [Link]
-
Dimethylcarbamoyl Chloride Fact Sheet . U.S. Environmental Protection Agency. [Link]
-
N,N'-DIMETHYLUREA . Ataman Kimya. [Link]
-
Safety Data Sheet - Dimethylcarbamyl chloride . Thermo Fisher Scientific. [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions . MDPI. [Link]
-
Dimethylcarbamoyl Chloride . All About Drugs. [Link]
-
Proposed mechanism for the formation of dimethylcarbamoyl chloride . ResearchGate. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization . National Center for Biotechnology Information. [Link]
-
2-Amino-5-methylbenzoic acid PubChem Entry . National Center for Biotechnology Information. [Link]
- Process for preparing n, n-dimethylurea.
-
Synthesis of final compound 5 . ResearchGate. [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents . PubMed. [Link]
-
Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide . National Center for Biotechnology Information. [Link]
-
Synthesis and trans-ureation of N,N′-diphenyl-4, 4′- methylenediphenylene biscarbamate with diamines . ResearchGate. [Link]
-
Preparation of 2-amino-5-chlorobenzoic acid . PrepChem.com. [Link]
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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Application Note: Synthesis of 2-(3,3-Dimethylureido)-5-methylbenzoic Acid via N-Carbamoylation
Topic: Reaction conditions for 5-methylanthranilic acid and dimethylcarbamoyl chloride Content Type: Application Notes and Protocols
Abstract
This application note details the optimized reaction conditions for the synthesis of 2-(3,3-dimethylureido)-5-methylbenzoic acid (also known as 5-methyl-2-[(dimethylcarbamoyl)amino]benzoic acid) via the nucleophilic acyl substitution of 5-methylanthranilic acid with dimethylcarbamoyl chloride (DMCC) . This transformation is a critical intermediate step in the synthesis of sulfonylurea pharmacophores and quinazolinedione scaffolds used in drug discovery. We present two distinct protocols: a robust Schotten-Baumann method suitable for scale-up and an Anhydrous Organic method for high-throughput discovery, alongside mechanistic insights and critical process parameters (CPPs).
Introduction & Chemical Context
The reaction between 5-methylanthranilic acid and dimethylcarbamoyl chloride is a classic urea formation utilizing a carbamoyl chloride electrophile. Unlike simple anilines, 5-methylanthranilic acid possesses an ortho-carboxylic acid group. This bifunctionality introduces specific challenges:
-
Solubility: The zwitterionic nature of the amino acid reduces solubility in non-polar solvents.
-
Competitivity: Potential for O-acylation (mixed anhydride formation) vs. N-acylation.
-
Cyclization: The resulting ureido-acid is a precursor to 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (isatoic anhydride derivative) if subjected to dehydrating conditions.
The protocols below prioritize the exclusive formation of the acyclic urea product through kinetic control and pH management.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of DMCC, followed by the elimination of chloride.
Figure 1: Reaction pathway for the N-carbamoylation of 5-methylanthranilic acid.
Critical Process Parameters (CPPs)
To ensure reproducibility and high yield, the following parameters must be controlled:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 1.2 (Amine : DMCC) | DMCC is susceptible to hydrolysis; a slight excess compensates for loss to moisture. |
| Temperature | 0°C | Initial cooling prevents rapid exotherm and minimizes mixed anhydride formation (O-acylation). |
| Base Equivalents | One equivalent neutralizes the carboxylic acid (solubilizing the substrate); the second scavenges the HCl byproduct. | |
| Reaction Time | 2 – 4 Hours | The reaction is rapid; prolonged stirring may promote cyclization to the quinazolinedione. |
| Atmosphere | Inert ( | Essential for Method B (Anhydrous) to prevent DMCC decomposition. |
Experimental Protocols
Method A: Modified Schotten-Baumann (Aqueous/Acetone)
Best for: Scale-up, safety (avoids volatile organic bases), and handling the carboxylic acid solubility.
Reagents:
-
5-Methylanthranilic acid (1.0 eq)
-
Dimethylcarbamoyl chloride (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent: Water / Acetone (1:1 v/v)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5-methylanthranilic acid (10 mmol, 1.51 g) in 10 mL of 2.5 M NaOH (25 mmol). The solution should be clear (formation of sodium anthranilate).
-
Co-solvent Addition: Add 10 mL of acetone to the aqueous solution. Cool the mixture to 0–5°C using an ice bath.
-
Addition: Add dimethylcarbamoyl chloride (12 mmol, 1.1 mL) dropwise over 15 minutes. Caution: DMCC is a lachrymator and suspected carcinogen. Use a fume hood.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir vigorously for 3 hours. Monitor pH; if it drops below 8, add small aliquots of 1M NaOH to maintain basicity (ensures the amine remains nucleophilic).
-
Quench & Precipitation: Acidify the reaction mixture carefully with 2M HCl to pH 3–4 . The product will precipitate as a white/off-white solid.[4]
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
mL) to remove salts and unreacted acid. -
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Method B: Anhydrous Organic Synthesis (DCM/Pyridine)
Best for: High-throughput screening, anhydrous downstream applications, or if water-sensitive functional groups are present.
Reagents:
-
5-Methylanthranilic acid (1.0 eq)
-
Dimethylcarbamoyl chloride (1.2 eq)
-
Pyridine (3.0 eq) (Acts as solvent/base) or TEA (2.5 eq) in DCM.
-
DMAP (0.1 eq) - Optional catalyst
Protocol:
-
Setup: Flame-dry a reaction flask and purge with Nitrogen (
). -
Solvation: Suspend 5-methylanthranilic acid (5 mmol, 0.75 g) in anhydrous Dichloromethane (DCM, 15 mL). Add Pyridine (15 mmol, 1.2 mL). The suspension should clear as the pyridinium salt forms.
-
Catalysis (Optional): Add 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 61 mg) to accelerate the reaction.
-
Addition: Cool to 0°C . Add DMCC (6 mmol, 0.55 mL) dropwise via syringe.
-
Monitoring: Stir at RT for 12–16 hours (overnight). Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (
mL) to remove pyridine. -
Wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A (Schotten-Baumann).
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical data should be verified:
-
Appearance: White to off-white crystalline solid.[4]
-
Melting Point: Expected range 195–200°C (Note: distinct from starting material ~175°C).
-
1H NMR (DMSO-d6, 400 MHz):
- 13.0 (br s, 1H, COOH)
- 10.5 (s, 1H, NH)
- 7.8 (d, 1H, Ar-H, H-6)
- 7.3 (d, 1H, Ar-H, H-3)
- 2.9 (s, 6H, N(CH3)2)
- 2.3 (s, 3H, Ar-CH3)
-
Mass Spectrometry (ESI): Calculated for
[M+H]+: 223.10; Found: 223.1.
Safety & Handling
-
Dimethylcarbamoyl Chloride (DMCC): Highly toxic, suspected carcinogen, and lachrymator.[5] It hydrolyzes to form HCl. All transfers must occur in a properly functioning fume hood. Double-glove (Nitrile) is recommended.
-
Waste Disposal: Quench excess DMCC with aqueous ammonia or NaOH before disposal.
References
-
Beilstein Journals. Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. (General procedure for urea formation using DMCC).[6] Available at: [Link]
-
National Institutes of Health (PubChem). 5-Methylanthranilic acid - Compound Summary. Available at: [Link]
-
Organic Syntheses. General procedures for Schotten-Baumann acylation. (Analogous foundational chemistry).[7] Available at: [Link]
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. chembk.com [chembk.com]
- 3. 2,3-Dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 6. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Note: A Robust HPLC Method for the Analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Abstract
This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. The systematic approach to method development is described, focusing on the optimization of critical parameters including stationary phase, mobile phase composition, and pH to achieve optimal separation and peak shape. The final validated method is suitable for use in research, quality control, and drug development environments.
Introduction
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and in formulation studies. As a polar acidic compound, it presents unique challenges for retention and peak symmetry in traditional reversed-phase chromatography.[1][2] This note provides a comprehensive guide to developing a robust HPLC method, explaining the scientific rationale behind each experimental choice.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
-
Structure: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid possesses both a carboxylic acid group and a dimethylcarbamoylamino group attached to a toluene backbone.
-
Polarity: The presence of the carboxylic acid and amide functionalities imparts significant polarity to the molecule.
-
LogP: The predicted XlogP for 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid is 1.6, indicating moderate hydrophobicity.[6]
Based on these properties, a reversed-phase HPLC method with a C18 stationary phase and an acidified aqueous-organic mobile phase is a logical starting point.
Method Development Strategy
The development of the analytical method followed a systematic approach to optimize the separation, focusing on the key parameters that influence chromatographic performance.
Column Selection
Given the polar nature of the analyte, a modern, high-purity, end-capped C18 column is recommended to minimize secondary interactions with residual silanol groups, which can cause peak tailing.[5] Phenyl-hexyl columns can also be a good alternative for polar compounds due to their resistance to phase collapse in highly aqueous mobile phases and unique selectivity.[7] For this study, a C18 column was chosen as the primary stationary phase due to its wide availability and versatility.
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving the desired retention and resolution.
-
Aqueous Phase and pH Control: To ensure the analyte is in its protonated form and to suppress the ionization of residual silanols on the stationary phase, an acidic mobile phase is necessary.[4] A buffer of 20 mM potassium phosphate adjusted to a pH of 2.5 with phosphoric acid was selected. This pH is well below the estimated pKa of the analyte, promoting good retention and symmetrical peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile was chosen for this method due to its lower viscosity and UV transparency at low wavelengths.
-
Gradient Elution: A gradient elution was employed to ensure the timely elution of the analyte with a good peak shape and to clean the column of any less polar impurities. The gradient was optimized to provide sufficient retention for the analyte while minimizing the analysis time.
Detector Wavelength
The UV spectrum of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is expected to show significant absorbance due to the substituted benzene ring. Based on the analysis of similar benzoic acid derivatives, a detection wavelength of 254 nm was selected to provide good sensitivity.[8][9]
Materials and Methods
4.1. Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Data Acquisition: Agilent OpenLab CDS software or equivalent.
4.2. Chemicals and Reagents
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 (adjusted with phosphoric acid) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-70% B, 8-9 min: 70% B, 9-10 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes (plus 2 minutes post-run for equilibration) |
Detailed Protocol
5.1. Preparation of Mobile Phase A
-
Weigh 2.72 g of potassium phosphate monobasic and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 2.5 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
5.2. Preparation of Standard Solution
-
Accurately weigh 10 mg of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Prepare working standards of desired concentrations by diluting the stock solution with the same diluent.
5.3. Sample Preparation
-
Accurately weigh the sample containing 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
-
Dissolve the sample in a suitable volume of a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visual Workflow
Caption: HPLC Method Development Workflow.
Conclusion
The developed RP-HPLC method provides a reliable and robust solution for the quantitative analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. The systematic approach to method development, based on the physicochemical properties of the analyte, resulted in a method with excellent peak shape and resolution. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.
References
-
VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]
-
Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]
-
U.S. Environmental Protection Agency. 2-Amino-3,5-dimethylbenzoic acid Properties. Available from: [Link]
-
American Elements. 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. Available from: [Link]
-
PubChem. 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. Available from: [Link]
-
PubChemLite. 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3). Available from: [Link]
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Recrystallization solvents for purifying 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Application Note & Protocol
Topic: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development. 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a compound whose purity is paramount for subsequent synthetic steps and final product efficacy. Recrystallization is a powerful and scalable technique for purifying solid organic compounds.[1][2] The success of this method, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.[3][4] This document, authored from the perspective of a Senior Application Scientist, provides a detailed, experience-driven guide for systematically identifying and optimizing a recrystallization solvent for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. We will explore the physicochemical properties of the target molecule to inform our solvent choices, present a structured protocol for solvent screening, and detail a full-scale recrystallization procedure.
Analyte Profile: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
A thorough understanding of the target molecule's structure is the foundation of a logical solvent selection process. The principle of "like dissolves like" dictates that a solvent will best dissolve a solute of similar polarity.[5]
Molecular Structure: C₁₁H₁₄N₂O₃[6][7] Molecular Weight: 222.24 g/mol [7]
The structure of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid presents a classic case of mixed polarity, which requires careful consideration:
-
Polar, Hydrogen-Bonding Groups:
-
Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties and suggests solubility in polar protic solvents.
-
Amide/Urea Linkage (-NH-C(=O)N-): This group is also highly polar and participates in strong hydrogen bonding, a characteristic feature of urea derivatives.[8]
-
-
Non-Polar Groups:
-
Aromatic Ring: The benzene ring itself is non-polar and hydrophobic.
-
Methyl Groups (-CH₃): The tolyl methyl group and the two N-methyl groups further contribute to the non-polar character of the molecule.
-
Expert Analysis: The presence of both strongly polar, hydrogen-bonding functional groups and significant non-polar regions predicts that a single "perfect" solvent may be difficult to find. The molecule is likely too polar for purely non-polar solvents (like heptane) and potentially too non-polar for highly polar solvents (like water) at room temperature. This duality strongly suggests that polar organic solvents or mixed solvent systems will be the most effective for purification.
The Cornerstone of Purification: Principles of Recrystallization
Recrystallization is a purification technique, not a chemical reaction.[1] It physically separates a compound from its impurities based on differences in solubility. The ideal solvent must meet several criteria:
-
High Temperature Coefficient: The compound of interest should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at or near the solvent's boiling point.[1][3][4][5] This differential solubility is the driving force for crystallization upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]
-
Thermal Consideration: The solvent's boiling point must be lower than the melting point of the compound to prevent the substance from "oiling out" instead of dissolving. The melting point of the structurally related compound 2-Amino-5-methylbenzoic acid is approximately 175-177 °C, suggesting our target compound has good thermal stability.[9][10][11][12]
Experimental Workflow: A Two-Stage Solvent Screening Protocol
This section provides a systematic, small-scale protocol to efficiently screen and identify a suitable solvent system.
Logical Flow of Solvent Selection
The following diagram illustrates the decision-making process for identifying the optimal recrystallization solvent.
Caption: Workflow for systematic recrystallization solvent selection.
Protocol: Single Solvent Screening
Objective: To test the solubility of the compound in a range of individual solvents at room temperature and elevated temperatures.
Materials:
-
Crude 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
-
Small test tubes or vials
-
Heat gun or sand bath
-
Candidate solvents (see Table 1)
-
Spatula and Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise (approx. 0.5 mL) at room temperature. Agitate the vial and observe if the solid dissolves. Record the result.
-
If the solid is insoluble or sparingly soluble at room temperature, warm the mixture gently using a heat gun or sand bath until the solvent begins to boil. Add more solvent in small increments only if necessary to fully dissolve the solid.[3] Record the observation.
-
If the solid dissolves completely upon heating, allow the solution to cool slowly to room temperature.
-
If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Record the quantity and quality of any crystal formation. An ideal solvent will show little to no solubility in the cold but complete solubility when hot, followed by the formation of abundant, well-defined crystals upon cooling.[4]
-
Repeat this process for each candidate solvent listed in Table 1.
Table 1: Candidate Solvents and Rationale
| Solvent Class | Solvent | Rationale for Inclusion | Predicted Outcome |
| Polar Protic | Water | Strong H-bonding. Likely poor solubility overall, but could be a good anti-solvent. | Insoluble cold, insoluble hot. |
| Ethanol | Good balance of polarity and H-bonding. Often effective for substituted benzoic acids and ureas.[8] | Sparingly soluble cold, soluble hot. (High Potential) | |
| Isopropanol | Similar to ethanol but slightly less polar. Good alternative if ethanol is too effective a solvent.[8] | Sparingly soluble cold, soluble hot. (High Potential) | |
| Polar Aprotic | Ethyl Acetate | Moderate polarity, H-bond acceptor. Good for compounds with mixed character. | Sparingly soluble cold, soluble hot. |
| Acetone | Polar aprotic, miscible with many solvents. Can be a good "good" solvent. | Soluble cold. (Less likely to be ideal alone) | |
| Acetonitrile | Polar aprotic. Often used for recrystallizing polar molecules.[8] | Sparingly soluble cold, soluble hot. | |
| Non-Polar | Toluene | Aromatic solvent. May dissolve the non-polar parts of the molecule, especially when hot. | Insoluble cold, sparingly soluble hot. |
| Heptane | Aliphatic hydrocarbon. Expected to be a very poor solvent; useful as an anti-solvent. | Insoluble cold, insoluble hot. |
Protocol: Mixed Solvent (Solvent-Pair) Screening
Objective: To be used when no single solvent provides the ideal solubility profile. This method uses a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[13]
Common Miscible Pairs: Ethanol/Water, Isopropanol/Water, Acetone/Water, Ethyl Acetate/Heptane, Toluene/Heptane.
Procedure:
-
Select a "good" solvent (e.g., ethanol) and a miscible "poor" solvent (e.g., water) based on the results from Protocol 3.1.
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the "good" solvent dropwise while heating until the solid just dissolves. Use the minimum amount necessary.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath.
-
Observe and record the quality and quantity of crystal formation.
Optimized Full-Scale Recrystallization Protocol
Objective: To purify a larger quantity of the compound using the optimal solvent system identified in the screening phase.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the minimum amount of the chosen hot solvent (or "good" solvent of a pair) to completely dissolve the solid.[14] Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[3][13]
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals and minimizing impurity inclusion.[8][13]
-
Mixed Solvent: If using a solvent pair, the solution prepared in step 1 (at the cloud point) should be allowed to cool slowly.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[8]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter, followed by placement in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Conclusion
The purification of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid can be achieved efficiently and effectively through recrystallization. Due to the molecule's mixed polarity, a systematic screening process is essential. While polar protic solvents like ethanol and isopropanol are strong single-solvent candidates, a mixed system such as ethanol/water or isopropanol/water is highly likely to provide superior results, offering fine control over the crystallization process. By following the structured protocols outlined in this application note, researchers can confidently develop a robust and scalable purification method, ensuring the high purity required for pharmaceutical research and development.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
University of Rochester. (n.d.). Recrystallization I. Department of Chemistry. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
PubChem. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. [Link]
-
American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. [Link]
-
Millersville University. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
Occidental College. (n.d.). Recrystallization of Benzoic Acid. [Link]
- Google Patents. (1959). US2892870A - Process for purifying and crystallizing urea.
- Google Patents. (1965).
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
Stenutz. (n.d.). 2-amino-5-methylbenzoic acid. [Link]
-
China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea. [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-amino-2-methylbenzoic acid Properties. CompTox Chemicals Dashboard. [Link]
-
ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
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- 5. Recrystallization [wiredchemist.com]
- 6. PubChemLite - 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. youtube.com [youtube.com]
- 14. westfield.ma.edu [westfield.ma.edu]
Application Note: A Validated Protocol for the Synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
Introduction
N-aryl urea derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The structural motif of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid serves as a key building block in the development of novel pharmaceuticals, particularly in the fields of oncology and inflammatory diseases. The synthesis of such compounds requires a robust, reproducible, and well-understood protocol to ensure high purity and yield, which are critical for downstream applications in drug discovery and development.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a framework for troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking a reliable method for the laboratory-scale preparation of this important intermediate.
Underlying Chemical Principles
The synthesis of the target compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 2-amino-5-methylbenzoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride (DMCC).
Mechanism Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-methylbenzoic acid initiates the reaction by attacking the carbonyl carbon of DMCC.[1][2]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is included in the reaction mixture. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[3] This is crucial because the presence of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Alternative Synthetic Strategies: While the use of dimethylcarbamoyl chloride is direct and efficient, its high toxicity is a significant concern.[1][4] For process development and scale-up, phosgene-free alternatives are often considered. These methods typically involve the reaction of the parent amine with an isocyanate or the use of phosgene substitutes like triphosgene, N,N'-carbonyldiimidazole (CDI), or S,S-dimethyl dithiocarbonate to form the urea linkage.[5][6][7]
Materials and Reagents
Proper preparation and handling of materials are critical for the success and safety of this protocol. All reagents should be of high purity and solvents should be anhydrous.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity | Notes |
| 2-Amino-5-methylbenzoic acid | 2941-78-8 | 151.16 | >98% | Also known as 5-methylanthranilic acid.[8] |
| Dimethylcarbamoyl chloride (DMCC) | 79-44-7 | 107.54 | >98% | EXTREMELY TOXIC & CARCINOGENIC . Handle with extreme caution.[1][4] |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | >99.8% | Acts as a base and solvent. Must be dry. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% | Reaction solvent. Must be dry. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M Aqueous Solution | For workup. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Reagent Grade | For drying the organic phase. |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade | For recrystallization. |
| Hexanes | 110-54-3 | 86.18 | Reagent Grade | For recrystallization. |
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis, from initial setup to the final, purified product.
Detailed Synthesis Protocol
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-amino-5-methylbenzoic acid (7.55 g, 50.0 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) followed by anhydrous pyridine (8.1 mL, 100.0 mmol, 2.0 eq).
-
Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
Reaction Execution:
-
In the dropping funnel, prepare a solution of dimethylcarbamoyl chloride (5.1 mL, 55.0 mmol, 1.1 eq) in anhydrous DCM (20 mL).
-
Add the dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
Workup and Purification:
-
Upon completion, cool the reaction mixture again to 0 °C and slowly add 1 M aqueous HCl (100 mL) to quench the reaction and dissolve the pyridinium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid as a white to off-white solid.
Data and Characterization
| Parameter | Value |
| Stoichiometry (Amine:DMCC:Base) | 1 : 1.1 : 2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Expected Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₄N₂O₃[9][10] |
| Molecular Weight | 222.24 g/mol [9] |
| Melting Point | To be determined experimentally. |
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Critical Safety Precautions
Dimethylcarbamoyl Chloride (DMCC) is a highly toxic, corrosive, and suspected human carcinogen.[1][2][4] All operations involving this reagent must be performed with extreme caution in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is insufficient; use thicker butyl rubber or laminate gloves), and chemical safety goggles.
-
Handling: DMCC is moisture-sensitive and will decompose in water to form HCl and dimethylamine.[4] Handle only under an inert atmosphere (nitrogen or argon). Use syringes or cannulas for transfers.
-
Quenching and Waste Disposal: Any residual DMCC in the reaction vessel or on equipment should be quenched carefully by slow addition of a dilute aqueous sodium hydroxide solution in a fume hood. All contaminated waste must be disposed of according to institutional hazardous waste protocols.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvents. 2. Inactive starting amine. 3. Insufficient base. | 1. Ensure all solvents are anhydrous and reagents are dry. 2. Check the purity of the 2-amino-5-methylbenzoic acid. 3. Ensure 2 equivalents of base are used to scavenge HCl. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor stirring. | 1. Monitor the reaction by TLC and allow it to stir longer if necessary. 2. Ensure the reaction is allowed to warm to room temperature. 3. Use a properly sized stir bar and ensure vigorous mixing. |
| Purification Difficulties | 1. Product is an oil, not a solid. 2. Persistent impurities. | 1. Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, column chromatography may be required. 2. Re-evaluate the workup procedure to ensure complete removal of pyridine/pyridinium salts. A second recrystallization may be necessary. |
References
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- ResearchGate. Preparation of N,N-Dimethyl-N′-Arylureas Using S,S-Dimethyl Dithiocarbonate as a Carbonylating Reagent.
- Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- Wikipedia. Dimethylcarbamoyl chloride.
- PMC. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors.
- All About Drugs. Dimethylcarbamoyl Chloride.
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- RSC Publishing. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides.
- Wikipedia. Carbamoyl chloride.
- ResearchGate. Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)....
- Organic Syntheses. asym-DIMETHYLUREA.
- TNO Publications. Phosgene-free synthesis of N-methyl-N′.
- ResearchGate. Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF.
- PrepChem.com. Synthesis of N-methyl-N-carboxymethyl-N'-phenylurea.
- Tokyo Chemical Industry UK Ltd. 2-Amino-5-methylbenzoic Acid | 2941-78-8.
- American Elements. 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3.
- Google Patents. US3937727A - Process for preparing n, n-dimethylurea.
- NCBI. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Sigma-Aldrich. 2-Amino-5-methylbenzoic acid 99 2941-78-8.
- Ataman Kimya. N,N'-DIMETHYLUREA.
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- C&L Chemical. N,N-DIMETHYLUREA |.
- IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- BLDpharm. 1250965-67-3|2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Sources
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- 2. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 3. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-methylbenzoic Acid | 2941-78-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. americanelements.com [americanelements.com]
- 10. 1250965-67-3|2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
Optimizing Thin-Layer Chromatography (TLC) for the Analysis of Dimethylurea Benzoic Acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the principles and protocols for the successful thin-layer chromatography (TLC) analysis of dimethylurea benzoic acid derivatives. This class of molecules, characterized by a polar dimethylurea group and an acidic benzoic acid moiety, presents unique challenges in chromatographic separation. This document provides a robust framework for selecting and optimizing TLC conditions, including stationary phases, mobile phase compositions with appropriate modifiers, and effective visualization techniques. The methodologies outlined herein are designed to provide clear, reproducible results for reaction monitoring, purity assessment, and qualitative analysis in a drug discovery and development context.
Introduction: The Chromatographic Challenge
Dimethylurea benzoic acid derivatives are a significant scaffold in medicinal chemistry, combining the hydrogen-bonding capacity of a urea with the aromatic and acidic features of benzoic acid.[1] Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative analysis of these compounds.[2][3] It is frequently employed to monitor the progress of chemical reactions, assess the purity of synthesized compounds, and identify optimal solvent systems for scale-up purification via column chromatography.[4][5][6]
The unique bifunctional nature of these molecules—possessing both a highly polar urea group and an ionizable carboxylic acid—requires a carefully considered approach to achieve optimal separation. Standard TLC protocols often result in poor resolution, spot tailing, or compounds remaining at the baseline. This guide explains the causality behind experimental choices to overcome these challenges, ensuring reliable and informative results.
The Principle of Separation: Managing Polarity and Acidity
Successful TLC separation relies on the partitioning of an analyte between a stationary phase and a mobile phase.[7] For dimethylurea benzoic acid derivatives on a standard silica gel stationary phase, the key is to manage two competing molecular interactions:
-
Polarity: The urea group is highly polar and forms strong hydrogen bonds with the silanol groups (Si-OH) of the silica gel stationary phase. This strong interaction can impede migration up the TLC plate.
-
Acidity: The benzoic acid group (pKa ~4-5) can deprotonate to its carboxylate form.[8] This negatively charged species interacts very strongly with the polar silica gel, causing significant streaking (tailing).
The solution is to use a precisely formulated mobile phase that can effectively compete for the analyte while suppressing the ionization of the carboxylic acid. This is achieved by creating a solvent system with balanced polarity and, most critically, by adding an acidic modifier.[8][9] The acid in the mobile phase (e.g., acetic or formic acid) ensures the benzoic acid moiety remains in its neutral, protonated form, leading to a compact, well-defined spot.
Caption: Key interactions governing TLC separation.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (glass or aluminum backed). The "F254" indicates an incorporated fluorescent indicator for UV visualization.
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Mobile Phase Modifiers: Glacial Acetic Acid (AcOH), Formic Acid.
-
Sample Preparation: Volatile solvent (e.g., DCM, MeOH, or reaction solvent).
-
Apparatus: Glass TLC developing chambers with lids, capillary tubes for spotting, tweezers, pencil, UV lamp (254 nm), heat gun.
-
Visualization Reagents:
-
Potassium Permanganate (KMnO₄) Stain
-
Ehrlich's Reagent
-
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve the Sample: Prepare a dilute solution (~1-2%) of the dimethylurea benzoic acid derivative in a volatile solvent. If monitoring a reaction, an aliquot of the reaction mixture can often be used directly.
-
Choose a Spotting Solvent: The ideal solvent will fully dissolve the compound and be volatile enough to evaporate quickly from the TLC plate. Methanol or Dichloromethane are common choices.
Protocol 2: TLC Plate Development (Normal Phase)
This protocol outlines the core procedure for developing the chromatogram. The key to success lies in selecting the appropriate mobile phase, as detailed in Table 1.
-
Prepare the Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark lanes for each sample.
-
Spot the Plate: Using a capillary tube, apply a small spot of each sample solution onto the origin line in its designated lane. Keep spots small and concentrated for best results. Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.
-
Prepare the Developing Chamber: Pour the selected mobile phase (see Table 1) into the chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate. Place a lid on the chamber and let it saturate for 5-10 minutes.
-
Develop the Chromatogram: Using tweezers, place the spotted TLC plate into the saturated chamber. Ensure the plate is upright and the mobile phase is ascending evenly. Replace the lid.
-
Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood before visualization. A heat gun can be used to expedite drying.
Caption: Step-by-step TLC workflow diagram.
Table 1: Recommended Mobile Phase Systems
The choice of solvent system is critical and should be optimized empirically. Start with a system of intermediate polarity (e.g., System 2) and adjust as needed based on the observed Rf value. The inclusion of 0.5-1% acetic or formic acid is mandatory to prevent tailing.
| System ID | Solvent System (v/v/v) | Polarity | Application Notes |
| 1 | Hexane : EtOAc : AcOH (60:40:1) | Low-Medium | Suitable for less polar derivatives. If Rf is too low, increase the proportion of EtOAc. |
| 2 | EtOAc : Hexane : AcOH (70:30:1) | Medium | A good starting point for many derivatives. Provides a balance of polarity for elution. |
| 3 | DCM : MeOH : AcOH (95:5:1) | Medium-High | Use when compounds show low Rf in EtOAc/Hexane systems. The methanol significantly increases polarity. |
| 4 | EtOAc : MeOH : AcOH (90:10:1) | High | For highly polar derivatives that do not migrate sufficiently in other systems. |
Protocol 3: Visualization
Visualization should always be performed in a stepwise manner, starting with non-destructive methods.
-
UV Light (Non-destructive):
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a light-proof bottle.
-
Procedure: Dip the TLC plate into the stain solution using tweezers, or spray the plate evenly.
-
Result: Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[12][13] Gentle heating with a heat gun can accelerate development.
-
-
Ehrlich's Reagent (Destructive, Urea-Specific):
-
Preparation: Dissolve 1 g of 4-(dimethylamino)benzaldehyde in a mixture of 50 mL of concentrated HCl and 50 mL of ethanol.
-
Procedure: Spray the plate with the reagent.
-
Result: Urea derivatives will typically appear as yellow to orange spots, which may develop over time or upon gentle heating.
-
Data Interpretation and Troubleshooting
Calculating the Retention Factor (Rf):
The Rf value is a ratio that quantifies the movement of the spot relative to the solvent front. It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for good separation is between 0.3 and 0.7.
Troubleshooting Common Issues:
| Problem | Possible Cause | Recommended Solution |
| Spot Streaking/Tailing | Analyte is ionized (acidic). | Ensure 0.5-1% acetic or formic acid is in the mobile phase. [9] |
| All Spots at Origin (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase EtOAc relative to Hexane, or switch to a DCM/MeOH system).[14] |
| All Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase Hexane relative to EtOAc). |
| No Spots Visible under UV | Compound is not UV-active or concentration is too low. | The benzoic acid moiety should make these compounds UV-active. If not visible, use a chemical stain (KMnO₄ or Ehrlich's). |
Conclusion
The successful TLC analysis of dimethylurea benzoic acid derivatives is readily achievable through the systematic application of the principles outlined in this guide. The primary determinants of a high-quality separation are the use of a mobile phase with optimized polarity and the mandatory inclusion of an acidic modifier to suppress the ionization of the carboxylic acid group. By following these protocols, researchers can reliably use TLC as a powerful tool for rapid, informative analysis in the drug development workflow.
References
-
N. B. Onoprienko, O. G. Larionov, and V. G. Berezkin, "Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases," JPC - Journal of Planar Chromatography - Modern TLC, 2016. [Link]
-
"TLC Visualization Reagents," EPFL. [Link]
-
A. Gaetano, "Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products," Open Access Pub, 2018. [Link]
-
"Separation of derivatives of Urea," Merck Millipore. [Link]
-
"TLC for urea," Reddit r/Chempros, 2023. [Link]
-
C. A. M. Afonso et al., "Separation, purification and identification of the components of a mixture," The Royal Society of Chemistry, 2017. [Link]
-
J. A. Berndt and J. G. Kirchner, "Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses," Journal of Pharmaceutical Sciences, 1982. [Link]
-
A. M. Jubair and A. M. Ali, "Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids," Journal of Planar Chromatography, 2007. [Link]
-
A. Albreht, "In which situation/case would we need to adjust the pH of the mobile phase in TLC?," ResearchGate, 2012. [Link]
-
B. R. Cowley, "Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects," Analyst, 1980. [Link]
-
"Chromatography: Solvent Systems for TLC," University of Rochester Department of Chemistry. [Link]
-
"Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?," ResearchGate, 2017. [Link]
-
"If benzyl alcohol, benzaldehyde, and benzoic acid were chromatographed using silica gel TLC plates, which would have the largest Rf value?," brainly.com. [Link]
-
"Separation of benzoic acids," Merck Millipore. [Link]
-
"TLC tailing and carboxylic acid?," ResearchGate, 2018. [Link]
-
"Thin Layer Chromatography," University of California, Los Angeles. [Link]
-
"Visualising plates," University of York, Department of Chemistry. [Link]
-
"2.3F: Visualizing TLC Plates," Chemistry LibreTexts. [Link]
-
"Thin Layer Chromatography," Amrita Vishwa Vidyapeetham. [Link]
-
"carboxylic acid TLC," Reddit r/OrganicChemistry, 2023. [Link]
-
B. W. L. Williams, "How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography," Biotage, 2023. [Link]
-
"Comprehensive TLC Applications," Merck Millipore. [Link]
-
"Pharmaceutical Applications of TLC," Technology Networks. [Link]
-
D. W. Armstrong et al., "Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin," Journal of Liquid Chromatography, 1984. [Link]
-
S. Tanneru, "Thin-Layer Chromatography: An Essential Technique in Chemical Analysis," Longdom Publishing. [Link]
-
"Determining a solvent system," University of York, Department of Chemistry. [Link]
-
C. F. Poole, "Thin–layer Chromatography (TLC)," ScienceDirect, 2017. [Link]
-
"Separation of substituted benzoic acids by ion-pair chromatography," Merck Millipore. [Link]
-
T. Cserháti and E. Forgács, "Influence of the Mobile-Phase Modifier on the Retention of Some para-Substituted Amides; Correlation with Compound Lipophilicity," Acta Chimica Hungarica, 1993. [Link]
-
M. Nakagava, "Chromatography in silica, quantitative analysis of retention mechanisms of benzoic acid derivatives," ResearchGate, 2000. [Link]
-
P. K. Pandey, "HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs," LinkedIn, 2025. [Link]
-
D. B. Susha, "Applications of Thin Layer Chromatography," News-Medical.net, 2018. [Link]
-
"Organic chem lab reports (purification - recrystallization of benzoic)," SweetStudy. [Link]
-
"Supporting Information Direct formation of amide/peptide bonds from carboxylic acids," The Royal Society of Chemistry. [Link]
-
"Application of Thin‐Layer Chromatography in Clinical Chemistry," ResearchGate. [Link]
-
M. Waksmundzka-Hajnos, "Detection Progress of Selected Drugs in TLC," PMC - NIH, 2012. [Link]
-
J. Chen, "thin layer chromatography for micro separation and determination of hard-to-detect branched chain fatty acids in natural lipids," ResearchGate, 2014. [Link]
-
A. T. D. de Souza et al., "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry," PMC - NIH, 2021. [Link]
Sources
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- 14. reddit.com [reddit.com]
Microwave-assisted synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Application Note: Microwave-Assisted Synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS: 1250965-67-3). By transitioning from conventional thermal reflux to microwave irradiation, this method reduces reaction time from 4–6 hours to under 20 minutes while suppressing side reactions typical of prolonged heating. The resulting scaffold is a critical intermediate in the development of anti-inflammatory agents and specific enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors).
Introduction & Scientific Rationale
The target molecule features a ureido (urea) linkage attached to a benzoic acid core. Conventionally, synthesizing
-
Thermal Challenge: The electron-withdrawing carboxylic acid group at the ortho position reduces the nucleophilicity of the aniline nitrogen, often requiring high temperatures or prolonged reflux to drive the reaction with the carbamoyl chloride. These conditions can lead to decarboxylation or formation of benzoxazinone byproducts.
-
The Microwave Advantage: Microwave irradiation provides efficient internal heating through dipolar polarization . The polar reagents (amine and carbamoyl chloride) and the solvent (acetonitrile) couple strongly with the microwave field, accelerating the nucleophilic attack via the Arrhenius effect and potentially lowering the activation energy of the transition state.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution (S_N2-like) mechanism.
-
Activation: The microwave energy increases the kinetic energy of the 2-amino-5-methylbenzoic acid (nucleophile).
-
Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.
-
Scavenging: The base (Triethylamine or Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.
Figure 1: Mechanistic pathway of the microwave-assisted ureido formation.
Materials & Equipment
| Component | Specification | Role |
| Precursor A | 2-Amino-5-methylbenzoic acid (98%) | Nucleophile |
| Precursor B | Dimethylcarbamoyl chloride (98%) | Electrophile |
| Base | Triethylamine (TEA) or Pyridine | HCl Scavenger |
| Solvent | Acetonitrile (ACN), Anhydrous | Polar Aprotic Medium |
| Instrument | Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) | Energy Source |
| Vial | 10 mL Borosilicate Glass (Pressure rated to 20 bar) | Reaction Vessel |
Safety Warning: Dimethylcarbamoyl chloride is a suspected carcinogen and a lachrymator. Handle only in a fume hood with double nitrile gloves.
Experimental Protocol
Step 1: Preparation
-
In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol (151 mg) of 2-amino-5-methylbenzoic acid in 3.0 mL of anhydrous Acetonitrile.
-
Add 1.5 mmol (210 µL) of Triethylamine (TEA). Note: The solution may darken slightly.
-
Dropwise, add 1.2 mmol (110 µL) of Dimethylcarbamoyl chloride.
-
Expert Tip: Adding the chloride last ensures the base is present to immediately neutralize acid, protecting the amine.
-
-
Seal the vial with a PTFE-lined septum cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Optimal for overcoming steric hindrance without decarboxylation. |
| Time | 15:00 min | Sufficient conversion time based on kinetic profiling. |
| Pressure Limit | 15 bar | Safety cutoff (ACN boils at 82°C; pressure will rise). |
| Power | Dynamic (Max 150W) | Allows instrument to modulate power to maintain 100°C. |
| Pre-stirring | 30 sec | Ensures homogeneity before heating. |
Step 3: Work-up & Purification[1]
-
Cooling: Allow the vial to cool to room temperature (using the reactor's compressed air cooling).
-
Quenching: Pour the reaction mixture into 15 mL of ice-cold 1M HCl .
-
Why? This protonates the TEA (making it water-soluble) and ensures the product carboxylic acid is protonated (insoluble), promoting precipitation.
-
-
Filtration: Stir for 10 minutes. A white to off-white precipitate should form. Filter via vacuum filtration (Buchner funnel).
-
Washing: Wash the solid cake with 2 x 5 mL cold water to remove residual salts and solvent.
-
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Step 4: Characterization (Expected Data)
-
Yield: 85–92%
-
Appearance: White crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (br s, 1H, COOH)
- 10.2 (s, 1H, NH)
- 8.1 (d, 1H, Ar-H, H-6)
- 7.8 (s, 1H, Ar-H, H-3)
- 7.3 (d, 1H, Ar-H, H-4)
- 2.9 (s, 6H, N(CH3)2) — Diagnostic Peak
- 2.3 (s, 3H, Ar-CH3)[1]
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Carbamoyl Chloride | Ensure ACN is anhydrous . Moisture competes with the amine for the chloride. |
| No Precipitate | pH too high during workup | Ensure the quench solution is acidic (pH < 3). The carboxylic acid must be protonated to precipitate. |
| Impurity: Benzoxazinone | Temperature too high | If cyclization occurs (loss of water), reduce MW temperature to 80°C and extend time to 25 min. |
| Pressure Errors | Vial overload | Do not fill vials >60% volume. Use a larger vial if scaling up. |
References
-
Microwave-Assisted Synthesis of Ureido Derivatives
- Title: Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Deriv
- Source: Asian Journal of Chemistry, 2015.
-
URL:[Link]
-
General MW Esterification/Amidation Protocols
-
Compound Data & Safety
-
Reagent Properties
- Title: Dimethylcarbamoyl chloride - Safety & Handling.
- Source: ECHA (European Chemicals Agency).
-
URL:[Link]
Sources
Subject: High-Yield Extraction and Isolation of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
An Application Note and Protocol Guide from the Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the extraction and isolation of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, a key intermediate in various synthetic organic chemistry processes. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure high-yield and high-purity outcomes. This guide is grounded in established chemical methodologies and offers practical insights to navigate potential challenges. The protocols are designed to be self-validating, with integrated quality control checkpoints.
Introduction and Foundational Principles
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is an aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, an amide, and an aromatic ring, dictates its physicochemical properties and, consequently, the strategy for its purification. The primary handle for separation is the acidic proton of the carboxylic acid group, which allows for significant changes in the compound's solubility based on the pH of the aqueous medium.
The core principle of the primary extraction technique, a pH-swing liquid-liquid extraction, relies on the differential solubility of the ionized and non-ionized forms of the molecule.
-
In an acidic aqueous solution (pH < pKa): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral and more soluble in organic solvents.
-
In a basic aqueous solution (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionic form is highly soluble in aqueous solutions and poorly soluble in most organic solvents.
This pH-dependent solubility allows for the selective transfer of the target molecule between aqueous and organic phases, effectively separating it from non-acidic impurities.
Protocol I: pH-Swing Liquid-Liquid Extraction and Crystallization
This protocol is the workhorse method for isolating 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid from a crude reaction mixture, particularly when the impurities are neutral or basic organic compounds.
Workflow Overview
Caption: Workflow for Liquid-Liquid Extraction and Crystallization.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Crude 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
Ethyl Acetate (EtOAc), reagent grade.
-
Heptane, reagent grade.
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
pH indicator strips or a calibrated pH meter.
-
Rotary evaporator.
-
Crystallization dish.
-
Büchner funnel and filter paper.
Procedure:
-
Initial Extraction (Base Wash):
-
Begin with the crude reaction mixture dissolved in a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The product will be in the upper aqueous layer as its sodium salt. The neutral or basic impurities will remain in the organic layer.
-
Drain the lower organic layer (verify which layer is which by adding a drop of water). Collect the aqueous layer.
-
Expert Insight: Repeat the extraction of the organic layer with another portion of 1 M NaOH to maximize the recovery of the product. Combine the aqueous layers.
-
-
Acidification and Product Precipitation/Extraction:
-
Transfer the combined aqueous layers to a clean flask and cool in an ice bath.
-
While stirring, slowly add 1 M HCl solution dropwise. Monitor the pH.
-
Continue adding acid until the pH is approximately 2-3. The protonated product will precipitate out as a white or off-white solid.
-
Add a sufficient volume of fresh ethyl acetate to the flask to dissolve the precipitated solid.
-
Transfer the mixture back to the separatory funnel and perform a standard liquid-liquid extraction. The product will now move into the organic phase.
-
Collect the organic layer.
-
-
Washing and Drying:
-
Wash the collected organic layer with an equal volume of brine. This helps to remove any remaining water-soluble impurities and excess acid.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
-
Concentration and Crystallization:
-
Concentrate the organic solution using a rotary evaporator until the volume is reduced significantly.
-
To the concentrated ethyl acetate solution, slowly add heptane (an anti-solvent) while stirring until the solution becomes cloudy.
-
Warm the solution gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to promote crystallization.
-
Expert Insight: Scratching the inside of the flask with a glass rod can help induce crystallization if it does not start spontaneously.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Quality Control and Validation
| Parameter | Method | Specification |
| Purity | HPLC | >98% area |
| Identity | ¹H NMR | Spectrum conforms to the expected structure |
| Melting Point | MP | Sharp melting point range |
| Residual Solvent | GC-MS | <0.5% EtOAc, <0.3% Heptane |
Protocol II: Solid-Phase Extraction (SPE)
This method is ideal for smaller scale purifications or for screening multiple samples. It offers high selectivity and can be more rapid than traditional liquid-liquid extraction. A weak anion exchange (WAX) sorbent is appropriate for this acidic compound.
Workflow Overview
Scale-up synthesis procedures for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Application Note: Scale-Up Synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
Part 1: Executive Summary & Strategic Analysis
1.1 Target Molecule Profile
-
Chemical Name: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid[1][2]
-
Core Structure: A 5-methylanthranilic acid scaffold modified with a dimethylurea moiety at the N-position.
-
Application: Key intermediate in the synthesis of Glucokinase Activators (GKAs) and potential kinase inhibitors. Functionalized anthranilic acids are privileged structures in medicinal chemistry, often serving as bioisosteres for phosphate groups or as hydrogen-bond acceptors/donors in active sites.
1.2 Scale-Up Challenge: The "Carbamoyl" Bottleneck The synthesis of this molecule at the milligram scale is trivial. However, scaling to kilograms presents a specific safety and quality bottleneck: Dimethylcarbamoyl Chloride (DMCC) .
-
Safety Critical: DMCC is a potent lachrymator, a probable human carcinogen (IARC Group 2A), and highly reactive with moisture.
-
Process Critical: The reaction generates HCl, requiring a base. Inadequate base selection leads to the formation of symmetrical urea impurities or incomplete conversion due to protonation of the aniline nucleophile.
1.3 The Solution: Biphasic Schotten-Baumann vs. Anhydrous Organic While classical Schotten-Baumann conditions (Water/DCM/NaOH) are cheap, they compete with DMCC hydrolysis. This guide advocates for a Modified Anhydrous Protocol using 2-Methyltetrahydrofuran (2-MeTHF) and mild inorganic bases, optimizing for both Green Chemistry principles and impurity rejection.
Part 2: Reaction Engineering & Mechanism
2.1 Retrosynthetic Logic The bond disconnection is made at the urea nitrogen. The nucleophile is the aniline nitrogen of 5-methylanthranilic acid, and the electrophile is the carbonyl carbon of DMCC.
2.2 Reaction Scheme
Figure 1: Mechanistic pathway for the N-carbamoylation of 5-methylanthranilic acid.
Part 3: Detailed Scale-Up Protocol (1.0 kg Batch)
3.1 Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4][5][6] | Mass (g) | Moles | Role |
| 2-Amino-5-methylbenzoic acid | 151.16 | 1.0 | 1000.0 | 6.61 | Starting Material |
| Dimethylcarbamoyl chloride | 107.54 | 1.2 | 853.5 | 7.94 | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.5 | 1673.0 | 16.54 | Base (HCl Scavenger) |
| 2-MeTHF | - | - | 10 L | - | Solvent (Green) |
| 1M HCl (aq) | - | - | ~15 L | - | Quench/Precipitation |
3.2 Experimental Procedure
Step 1: Reactor Setup & Inertion
-
Equip a 20 L jacketed glass reactor with an overhead stirrer (impeller type: pitch-blade), a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.
-
Safety Check: Ensure the scrubber system is active (NaOH trap) to catch any escaping DMCC vapors.
-
Purge the reactor with Nitrogen (N₂) for 15 minutes.
Step 2: Dissolution 4. Charge 2-MeTHF (8.0 L) and 2-Amino-5-methylbenzoic acid (1.0 kg) into the reactor. 5. Start stirring at 250 RPM. The slurry may not fully dissolve yet. 6. Add Triethylamine (1.67 kg) in one portion. The reaction is exothermic; observe a temperature rise. The mixture should become a clear solution as the ammonium salt forms. 7. Cool the reaction mixture to 0–5 °C using the jacket chiller.
Step 3: Controlled Addition (Critical Step) 8. Charge Dimethylcarbamoyl chloride (853.5 g) into the addition funnel. 9. Slowly add DMCC dropwise to the reactor over 60–90 minutes .
- Constraint: Maintain internal temperature < 10 °C .[5]
- Reasoning: Higher temperatures promote DMCC hydrolysis (with trace water) and potential dimerization impurities.
Step 4: Reaction & IPC 10. Allow the reaction to warm to 20–25 °C (Room Temperature) over 2 hours. 11. Stir for an additional 4–6 hours. 12. IPC Sampling: Take a 50 µL aliquot, quench in MeOH, and analyze via HPLC.
- Specification: Starting material < 1.0% (Area %).
- Correction: If SM > 1%, add 0.1 eq of DMCC and stir for 2 hours.
Step 5: Workup (Acid-Base Swing) 13. Quench: Cool to 10 °C. Slowly add Water (5.0 L) . Stir for 15 minutes. 14. Phase Separation: Stop stirring. The product (as the triethylammonium salt) is in the organic phase (or interface depending on pH). Modification for Purity:
- Add 10% Na₂CO₃ solution (5.0 L) to ensure the product is fully deprotonated and in the aqueous layer as the sodium salt.
- Separate phases. Keep the Aqueous Layer.
- Discard the Organic Layer (contains unreacted DMCC, neutral impurities).
Step 6: Isolation & Crystallization 15. Transfer the aqueous product layer back to the reactor. 16. Cool to 5–10 °C . 17. Slowly add 1M HCl (approx. 10-12 L) until pH reaches 2.0–2.5 .
- Observation: The product will precipitate as a thick white solid.
- Stir the slurry for 2 hours at 5 °C to age the crystals (Ostwald ripening).
Step 7: Filtration & Drying 19. Filter the solid using a Nutsche filter or centrifuge. 20. Wash the cake with Water (2 x 2.0 L) to remove residual salts. 21. Wash with Cold Heptane (1.0 L) to assist drying. 22. Dry in a vacuum oven at 45 °C for 24 hours.
3.3 Yield & Specifications
-
Expected Yield: 1.25 – 1.35 kg (85 – 92%)
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC): > 98.5%[7]
-
Residual Solvent: < 5000 ppm (2-MeTHF).
Part 4: Process Flow & Safety Logic
4.1 Process Flow Diagram (PFD)
Figure 2: Workflow emphasizing the "Acid-Base Swing" purification strategy.
4.2 Critical Safety Parameters (CSP)
-
DMCC Handling: DMCC hydrolyzes to HCl and Dimethylamine. In the presence of TEA, it forms salts, but vapors are toxic. Control: Use closed charging systems (e.g., split-butterfly valves) or diaphragm pumps.
-
Exotherm Control: The reaction of acid chlorides with amines is highly exothermic. Control: Addition rate must be linked to reactor temperature. If T > 15 °C, stop addition.
-
Gas Evolution: Acidification (Step 17) releases CO₂ if excess carbonate was used. Control: Add acid slowly to prevent foaming over.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Wet solvent (DMCC hydrolysis). | Dry 2-MeTHF over molecular sieves (KF < 0.05%) before use. |
| Product is Oily/Sticky | Rapid precipitation; Occluded impurities. | Re-dissolve in dilute NaOH, filter, and acidify very slowly over 4 hours. |
| High Dimer Impurity | High concentration or temp during addition. | Dilute reaction volume by 20%; ensure T < 5 °C during addition. |
| Pink/Red Coloration | Oxidation of amino-benzoic acid. | Ensure strict N₂ inertion; add trace sodium bisulfite during workup. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593284, 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. Retrieved from [Link]
-
Levin, D. (1997). Potential Hazards Associated with the Scale-Up of the Vilsmeier-Haack Reaction: Formation of Dimethylcarbamoyl Chloride. Organic Process Research & Development, 1(2), 182. (Provides critical safety data on DMCC).
-
Occupational Safety and Health Administration (OSHA). Dimethylcarbamoyl Chloride - Chemical Sampling Information. Retrieved from [Link]
Sources
- 1. 1250965-67-3|2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. americanelements.com [americanelements.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Application Note: Storage and Handling Protocols for Moisture-Sensitive Benzoic Acid Derivatives
Part 1: Introduction & Mechanistic Grounding[1]
Benzoic acid derivatives—specifically acid halides (e.g., benzoyl chloride), anhydrides, and boronic acids—are linchpins in pharmaceutical synthesis, serving as key intermediates for amidation, esterification, and Suzuki-Miyaura cross-couplings. However, their utility is frequently compromised by moisture-induced degradation.[1]
Unlike simple hygroscopic salts that merely clump, reactive benzoic derivatives undergo hydrolysis , a chemical transformation that alters stoichiometry, introduces impurities (often the parent benzoic acid), and generates hazardous byproducts like hydrogen chloride (HCl) gas.
The Degradation Mechanism: Why Protocols Matter
Understanding the "why" ensures adherence to the "how." The primary failure mode is nucleophilic acyl substitution initiated by ambient moisture.[1]
-
Nucleophilic Attack: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1]
-
Tetrahedral Intermediate: A transient intermediate forms.[1]
-
Elimination: The leaving group (chloride for acid chlorides, carboxylate for anhydrides) is expelled.[1]
-
Result: Formation of the parent benzoic acid and a protonated leaving group (e.g., HCl).[1]
Critical Insight: For benzoyl chloride, this reaction is autocatalytic.[1] The generated HCl can catalyze further degradation and increase the internal pressure of storage vessels, posing an explosion hazard [1, 2].[1]
Part 2: Material Classification & Storage Logic
Not all derivatives require the same rigor.[1] We classify them into Tier 1 (High Sensitivity) and Tier 2 (Moderate Sensitivity) to optimize workflow efficiency without compromising integrity.
Table 1: Sensitivity Classification and Storage Requirements
| Tier | Derivative Class | Examples | Primary Hazard | Storage Protocol |
| 1 | Acid Chlorides | Benzoyl chloride, 4-Nitrobenzoyl chloride | Rapid hydrolysis, HCl gas generation, pressure buildup.[1] | Inert Atmosphere (Ar/N₂) , Sure/Seal™ bottle, Desiccator, <25°C. |
| 1 | Anhydrides | Benzoic anhydride | Hydrolysis to parent acid; surface crusting.[1] | Desiccator , Tightly sealed, Cool dry place. |
| 2 | Boronic Acids | Phenylboronic acid | Dehydration to boroxines (reversible) or protodeboronation.[1] | Refrigerated (2-8°C) , Tightly sealed plastic containers. |
| 2 | Aldehydes | 4-Formylbenzoic acid | Oxidation to acid; hydrate formation.[1] | Inert Atmosphere , Protect from light, <25°C. |
Storage Decision Tree
The following logic gate determines the appropriate storage environment for incoming inventory.
Figure 1: Decision matrix for categorizing and storing benzoic acid derivatives upon receipt.
Part 3: Handling & Transfer Protocols[2]
Safety Warning: Always handle Tier 1 derivatives in a functional fume hood. Benzoyl chloride releases HCl immediately upon contact with moist air, which is corrosive to respiratory tissues [3].[1]
Protocol A: Liquid Transfer (Benzoyl Chloride)
Objective: Transfer liquid reagent without exposing the bulk container to atmospheric moisture.[1]
Equipment:
-
Schlenk line (Nitrogen or Argon)
-
Oven-dried glassware (flasks, syringes, needles)
-
Sure/Seal™ bottle or septum-capped vessel
Step-by-Step Workflow:
-
Purge: Flush the receiving flask with inert gas for 5 minutes.
-
Pressure Equalization: Insert a nitrogen-balloon needle into the reagent bottle septum to prevent vacuum formation during withdrawal.[1]
-
Withdrawal: Use an oven-dried, gas-tight syringe. Insert the needle through the septum, invert the bottle, and withdraw the required volume.
-
Tip: Pull slightly more than needed, then push back to expel bubbles inside the bottle to avoid spraying reagent.[1]
-
-
Transfer: Inject the reagent into the receiving flask against a positive flow of inert gas.
-
Seal: Immediately grease glass joints or cap the reaction vessel.[1]
Protocol B: Solid Handling (Anhydrides/Boronic Acids)
Objective: Weighing hygroscopic solids without degradation.[1]
Methodology:
-
Preparation: Pre-weigh the receiving flask with a stir bar and septum; purge with nitrogen.
-
Rapid Weighing:
-
Transfer: Pour solid into the flask using a wide-mouth powder funnel.
-
Purge: Immediately flush the flask with inert gas (3 cycles of Vacuum/Nitrogen) if using a Schlenk line.[1]
Part 4: Quality Control & Repurification
Even with strict protocols, degradation can occur.[1] Trust but verify.
QC Checkpoints
Before committing a reagent to a high-value synthesis, perform these checks:
| Method | Observation for Pure Reagent | Observation for Degraded Reagent |
| Visual | Clear liquid or loose white powder.[1] | Cloudiness (liquids), crusting/clumping (solids), or crystals at the bottom of liquid bottles (benzoic acid precipitate). |
| 1H NMR | Sharp peaks for ortho/meta/para protons. | Appearance of broad carboxylic acid -OH peak (~11-13 ppm) or shift in aromatic region.[1] |
| IR Spec | Strong C=O stretch (e.g., ~1770 cm⁻¹ for acid chlorides).[1][2] | Broad O-H stretch (~2500-3300 cm⁻¹) indicating carboxylic acid formation.[1] |
Repurification Protocol (Distillation of Benzoyl Chloride)
If hydrolysis is detected (>5% impurity), repurification is necessary to save the batch.[1]
-
Setup: Assemble a simple distillation apparatus with a vacuum adapter. Ensure all joints are greased and clipped.[1]
-
Vacuum: Apply partial vacuum (water aspirator or pump with trap).[1] Benzoyl chloride boils at ~197°C at atm, but significantly lower under vacuum (e.g., ~70-80°C at 15 mmHg) [4].
-
Process:
-
Storage: Transfer immediately to a clean, dry, argon-flushed container.
Part 5: Emergency & Safety Procedures
Hazard: Hydrolysis of benzoyl chloride releases HCl gas.[1]
Reaction:
Spill Management
-
Evacuate: Clear the immediate area if the spill is large (>100 mL) and outside a hood.[1]
-
PPE: Wear acid-resistant gloves (Nitrile/Neoprene), goggles, and a lab coat.[1]
-
Neutralization:
-
Disposal: Sweep up the solid residue into a hazardous waste container labeled "Acidic Organic Solids" [5].
Diagram: Emergency Response Logic
Figure 2: Immediate response workflow for spills of reactive benzoic acid derivatives.
References
-
Carl Roth GmbH. (2023).[1] Safety Data Sheet: Benzoyl Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
-
UC Merced. (2025).[1] Standard Operating Procedure: Handling Acid Chlorides. Retrieved from [Link]
Sources
Technical Support Center: Preventing Quinazolinedione Formation from 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a common challenge in synthetic chemistry: the unwanted intramolecular cyclization of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid and its derivatives into quinazolinediones. Our focus is on providing not just steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Understanding the Problem - The Inevitable Cyclization
Q: Why is my 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid unexpectedly forming a cyclic byproduct?
A: The core of the issue lies in the inherent molecular structure of your starting material. It is a derivative of N-acylanthranilic acid, which contains a nucleophilic secondary amine (part of the urea moiety) and an electrophilic carboxylic acid positioned ortho to each other on a benzene ring. This proximity creates a high propensity for an intramolecular reaction, especially under conditions designed to activate the carboxylic acid for an intermolecular coupling.
The reaction proceeds via an intramolecular nucleophilic acyl substitution. When the carboxylic acid is activated (e.g., by a coupling reagent), it becomes highly electrophilic. The nearby nitrogen atom of the dimethylcarbamoyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This process is often thermodynamically favorable and leads to the formation of a stable, fused heterocyclic system known as a quinazolinedione.
Caption: Mechanism of undesired quinazolinedione formation.
Section 2: Troubleshooting Guide - Identifying the Culprits
This section addresses specific experimental variables that can inadvertently promote the formation of the quinazolinedione byproduct.
Q: Which reaction conditions are most likely to favor cyclization over my desired intermolecular reaction?
A: High-energy conditions are the primary driver for this side reaction. The intramolecular pathway is often kinetically and thermodynamically favored, and adding energy to the system helps overcome any activation barriers. Be cautious of the following:
| Parameter | Condition Favoring Cyclization | Rationale |
| Temperature | High (> 50 °C) | Provides the activation energy for the intramolecular attack. Many quinazolinone syntheses are intentionally run at high temperatures (130-160°C) to maximize cyclization.[1][2][3][4] |
| Reaction Time | Prolonged | Increases the probability of the intramolecular reaction occurring, especially if the desired intermolecular partner is slow to react or present in low concentration. |
| Activating Agent | Highly reactive (e.g., carbodiimides without additives) | Creates a very electrophilic carboxylic acid intermediate (like an O-acylisourea) that is highly susceptible to attack by the adjacent nucleophilic nitrogen.[5][6] |
| pH | Strongly Acidic or Basic | Extreme pH can catalyze the reaction. Acids can protonate the carbonyl, increasing its electrophilicity, while bases can deprotonate the N-H, increasing its nucleophilicity. |
Q: My amide coupling reaction is the problem. How does the choice of coupling reagent impact cyclization?
A: The coupling reagent is central to this issue because it directly creates the reactive site.
-
Carbodiimides (EDC, DCC): These are extremely common but generate a highly reactive O-acylisourea intermediate. This intermediate is notoriously prone to side reactions, including intramolecular cyclization and rearrangement to an inactive N-acylurea.[5] The use of additives like HOBt or HOAt is crucial, as they trap the O-acylisourea to form a more stable active ester, which can temper reactivity and reduce side reactions.
-
Phosphonium/Uronium Reagents (PyBOP, HATU): These reagents also form highly reactive intermediates. While efficient for amide bond formation, their high reactivity can also accelerate the undesired cyclization. However, they often perform better than carbodiimides alone. One advantage is that phosphonium salts do not react with free amine groups, allowing for stoichiometric use of reagents which can be beneficial in cyclization-prone systems.[6]
-
Mixed Anhydrides (e.g., using isobutyl chloroformate): This method can sometimes offer a middle ground of reactivity. The key is strict temperature control (typically -15 °C to 0 °C) during the formation of the anhydride and subsequent coupling.
Q: What role does the solvent play in this unwanted reaction?
A: Solvent choice can subtly, but significantly, tip the balance between the desired intermolecular reaction and the undesired intramolecular cyclization.
-
Polar Aprotic Solvents (DMF, NMP, DMSO): These are common for coupling reactions but can also facilitate cyclization. They are effective at solvating charged intermediates, potentially lowering the activation energy for the intramolecular reaction.[7]
-
Non-Polar Aprotic Solvents (DCM, Toluene): These solvents may disfavor the formation of highly polar or charged transition states, potentially slowing the cyclization reaction relative to the desired coupling.[8]
-
Protic Solvents (e.g., alcohols): Generally avoided in activation steps as they can react with the activated species. However, their ability to form intermolecular hydrogen bonds can sometimes disrupt the intramolecular hydrogen bonding that may pre-organize the substrate for cyclization.[9]
Section 3: Proactive Prevention - Protocols and Strategies
The most effective way to prevent cyclization is to proactively modify the substrate or control the reaction conditions with precision.
Strategy 1: Orthogonal Protection of the Nucleophilic Nitrogen (Most Robust Method)
The most reliable strategy is to temporarily "mask" the reactive N-H group with a protecting group. This eliminates its nucleophilicity, making intramolecular attack impossible. The key is to use a protecting group that is stable to your coupling conditions but can be removed later without affecting the rest of the molecule (orthogonal protection).[10][11] The tert-butoxycarbonyl (Boc) group is an excellent choice.
-
Dissolution: Dissolve 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dioxane.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Catalyst (Optional but Recommended): Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, perform a standard aqueous workup. Acidify the aqueous layer with dilute HCl to pH ~3-4 and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc protected acid by column chromatography or recrystallization if necessary.
With the Boc group installed, you can now safely perform your carboxylic acid activation and coupling reaction. The Boc group is stable to most coupling conditions but is easily removed afterward with an acid like trifluoroacetic acid (TFA).[12]
Strategy 2: Rigorous Control of Reaction Conditions
If protecting group chemistry is not desirable for your synthetic route, the alternative is to kinetically favor the intermolecular reaction over the intramolecular one. This requires careful optimization.
This protocol uses the mixed anhydride method, which is performed at low temperatures to minimize side reactions.
-
Initial Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (1.0 eq) in anhydrous THF or DCM.
-
Cooling: Cool the solution to -15 °C using an ice-salt or dry ice-acetone bath.
-
Base Addition: Add N-methylmorpholine (NMM) or DIPEA (1.1 eq) and stir for 5 minutes.
-
Anhydride Formation: Slowly add isobutyl chloroformate (1.05 eq) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the reaction at this temperature for 15-20 minutes to form the mixed anhydride.
-
Coupling: In a separate flask, dissolve your desired amine nucleophile (1.2 eq) in the same anhydrous solvent. Add this amine solution dropwise to the cold mixed anhydride solution.
-
Reaction: Allow the reaction to stir at -15 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Perform a standard aqueous workup to isolate your desired amide product.
The key to this method's success is maintaining a low temperature to slow down all reactions and adding the external amine promptly after the anhydride is formed, giving the intermolecular reaction the best chance to occur before the molecule can cyclize.
Section 4: Decision-Making Workflow
When planning your synthesis, use the following workflow to decide on the best approach to mitigate the risk of quinazolinedione formation.
Caption: Decision workflow for preventing cyclization.
References
-
Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. National Center for Biotechnology Information. [Link]
-
The impact of temperature on the synthesis efficiency of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]
-
Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
- Method for production of quinazolin-4-on derivative.
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
-
Amide Bond Formation in Cyclization. QYAOBIO. [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information. [Link]
-
Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]
-
Optimization of temperature on the synthesis of quinazolinones. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. National Center for Biotechnology Information. [Link]
-
Amide Bond Activation of Biological Molecules. National Center for Biotechnology Information. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3. American Elements. [Link]
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. National Center for Biotechnology Information. [Link]
-
Protecting group. Wikipedia. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
N-Acetylanthranilic acid. Wikipedia. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. ResearchGate. [Link]
-
Access to 2-arylquinazolines via catabolism/reconstruction of amino acids with the insertion of dimethyl sulfoxide. Royal Society of Chemistry. [Link]
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Royal Society of Chemistry. [Link]
- A process for efficiently synthesizing Cetilistat with 2-amino-5-methylbenzoic acid as raw material.
-
Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. [Link]
-
Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of N-(5-Methyl-2-carboxyphenyl)-N,N-dimethylurea
Welcome to the technical support center for the reaction of 5-methylanthranilic acid with dimethylcarbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
I. Reaction Overview & Mechanism
The reaction of 5-methylanthranilic acid with dimethylcarbamoyl chloride is a nucleophilic acyl substitution, specifically an acylation of the amino group on the anthranilic acid derivative. This reaction is fundamental in the synthesis of various pharmacologically active compounds. The general transformation is depicted below:
Figure 1: General reaction scheme for the formation of N-(5-Methyl-2-carboxyphenyl)-N,N-dimethylurea.
The reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2][3]
Reaction Workflow
Caption: A typical experimental workflow for the synthesis.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am observing very low to no formation of my desired N-acylated product. What are the likely causes and how can I improve the yield?
A: Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Reagent Quality | 5-methylanthranilic acid may contain impurities. Dimethylcarbamoyl chloride is highly sensitive to moisture and can hydrolyze over time, reducing its reactivity.[4][5][6] | Ensure the purity of 5-methylanthranilic acid using techniques like NMR or melting point analysis. Use freshly opened or properly stored dimethylcarbamoyl chloride. Consider re-distilling or purifying the carbamoyl chloride if its quality is suspect. |
| Inadequate Base | The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the starting amine and halting the reaction.[2] A base that is too strong can promote side reactions. | Use at least one equivalent of a suitable base. For Schotten-Baumann conditions, an aqueous solution of NaOH or K2CO3 is common.[1][7] In organic solvents, tertiary amines like triethylamine or pyridine are often used. The pKa of the base should be high enough to deprotonate the ammonium salt formed but not so high as to cause hydrolysis of the product or reactant. |
| Reaction Temperature | The reaction of amines with acyl chlorides is typically exothermic.[8] If the temperature is too high, it can lead to side reactions and decomposition of the product. If the temperature is too low, the reaction rate may be too slow. | Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
| Solvent Choice | The solvent must be inert to the reactants and capable of dissolving the starting materials. Protic solvents can react with dimethylcarbamoyl chloride. | Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9] Ensure the solvent is anhydrous to prevent hydrolysis of the dimethylcarbamoyl chloride. |
Problem 2: Formation of a White Precipitate Upon Adding Dimethylcarbamoyl Chloride
Q: A white precipitate forms immediately after I add the dimethylcarbamoyl chloride to my reaction mixture, and the reaction does not proceed. What is this precipitate and how can I prevent its formation?
A: The immediate formation of a white precipitate is likely the hydrochloride salt of 5-methylanthranilic acid.
Explanation:
The reaction between 5-methylanthranilic acid and dimethylcarbamoyl chloride produces one equivalent of hydrochloric acid (HCl).[8] If there is insufficient base to neutralize this HCl, it will protonate the amino group of the unreacted 5-methylanthranilic acid, which is the most basic site in the molecule. The resulting ammonium salt is often insoluble in common organic solvents, causing it to precipitate out of the solution and effectively halting the reaction.
Caption: Formation of the insoluble ammonium salt.
Solutions:
-
Ensure Sufficient Base: Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K2CO3) to scavenge the HCl as it is formed.[2]
-
Order of Addition: Add the dimethylcarbamoyl chloride slowly to the solution containing both the 5-methylanthranilic acid and the base. This ensures that the generated HCl is immediately neutralized.
Problem 3: Presence of an Impurity with a Similar Polarity to the Product
Q: I am having difficulty purifying my product. There is a persistent impurity with a similar polarity that co-elutes during column chromatography. What could this impurity be?
A: A likely impurity is the symmetrical urea, tetramethylurea, formed from the reaction of dimethylcarbamoyl chloride with a secondary amine impurity or from its decomposition.
Possible Side Reactions:
-
Formation of Tetramethylurea: If dimethylamine is present as an impurity in the dimethylcarbamoyl chloride, it can react with another molecule of the carbamoyl chloride to form tetramethylurea.[10]
-
Reaction at the Carboxylic Acid: While less likely under standard conditions due to the higher nucleophilicity of the amine, the carboxylate (formed in the presence of a strong base) could potentially react with the dimethylcarbamoyl chloride to form a mixed anhydride. This intermediate is generally unstable and may lead to other byproducts upon workup.
Troubleshooting & Purification:
| Impurity Source | Identification Method | Prevention/Removal Strategy |
| Tetramethylurea from Dimethylamine Impurity | LC-MS can help identify the mass of the impurity. 1H NMR will show a characteristic singlet for the methyl groups of tetramethylurea. | Use high-purity dimethylcarbamoyl chloride. If this impurity is present, careful optimization of the chromatographic conditions (e.g., using a different solvent system or a different stationary phase) may be necessary. Recrystallization could also be an effective purification method. |
| Side Products from Reaction at the Carboxylic Acid | Analyze the crude reaction mixture by LC-MS to identify potential byproducts. | Use milder bases that are less likely to deprotonate the carboxylic acid. Protecting the carboxylic acid as an ester prior to the reaction with dimethylcarbamoyl chloride and then deprotecting it is a viable, albeit longer, synthetic route.[11] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base plays a crucial role in neutralizing the hydrochloric acid that is produced as a byproduct of the reaction.[1][2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
Q2: Can I use an aqueous base like sodium hydroxide?
A2: Yes, using an aqueous base like NaOH in a two-phase system (e.g., dichloromethane and water) is a classic Schotten-Baumann condition.[3] The base remains in the aqueous phase and neutralizes the HCl, while the organic reactants and product stay in the organic phase. However, it's important to be aware that dimethylcarbamoyl chloride is sensitive to hydrolysis, so vigorous stirring is necessary to ensure the reaction at the interface is faster than the hydrolysis of the acylating agent.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[12][13]
Q4: My product seems to be decomposing during workup. What could be the cause?
A4: The amide bond in the product is generally stable. However, if the workup conditions are too acidic or basic, especially at elevated temperatures, hydrolysis of the amide or other sensitive functional groups could occur. Ensure that the pH is neutralized during the workup and avoid excessive heating.
Q5: What are the safety precautions I should take when working with dimethylcarbamoyl chloride?
A5: Dimethylcarbamoyl chloride is a corrosive and toxic substance.[4][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
IV. References
-
Shaanxi Bloom Tech Co., Ltd. (2023, July 20). How to synthesize Dimethylcarbamoyl chloride. Knowledge. Available from: [Link]
-
Tidwell, T. T. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(7), 2069. Available from: [Link]
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved February 14, 2026, from [Link]
-
Stenvall, K., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions. Organic Process Research & Development, 13(4), 743-747. Available from: [Link]
-
Stenvall, K., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(4), 743-747. Available from: [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved February 14, 2026, from [Link]
-
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 14, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available from: [Link]
-
Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions. Retrieved February 14, 2026, from [Link]
-
Google Patents. (n.d.). US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids. Retrieved February 14, 2026, from
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Alkylation and acylation of basic salts of anthranilic acid. Retrieved February 14, 2026, from [Link]
-
CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.). Retrieved February 14, 2026, from [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(part ), 0-0. Available from: [Link]
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Available from: [Link]
-
Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids. Retrieved February 14, 2026, from
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19).... Retrieved February 14, 2026, from [Link]
-
YouTube. (2023, March 18). N-acetylanthranilic acid synthesis (+failed triboluminescence test). Retrieved February 14, 2026, from [Link]
-
Scott, D. E., et al. (2017). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of medicinal chemistry, 60(10), 4268–4285. Available from: [Link]
-
American Chemical Society. (2004, July 7). Preparation of Tertiary Amides from Carbamoyl Chlorides and Organocuprates. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Analysis of anthranilic acid by liquid chromatography. Retrieved February 14, 2026, from [Link]
-
DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved February 14, 2026, from [Link]
-
All About Drugs. (2017, March 14). Dimethylcarbamoyl Chloride. Retrieved February 14, 2026, from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). acridone. Retrieved February 14, 2026, from [Link]
-
Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved February 14, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Carbamoyl Chlorides and Grignard Reagents: A New Rapid Synthesis of Tertiary Amides. Retrieved February 14, 2026, from [Link]
-
Sciencemadness.org. (n.d.). Alkylation and acylation of basic salts of anthranilic acid. Retrieved February 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Retrieved February 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, October 24). 3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved February 14, 2026, from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). 3(4), 325. Available from: [Link]
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Troubleshooting low solubility of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in water
Technical Support Center: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. This guide, structured in a practical question-and-answer format, is designed to help you troubleshoot and overcome challenges related to the low aqueous solubility of this compound. As Senior Application Scientists, we've compiled field-proven insights and detailed protocols to ensure your experimental success.
Understanding the Molecule: Why is Solubility a Challenge?
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (Molecular Formula: C₁₁H₁₄N₂O₃) possesses a chemical structure with several features that contribute to its limited solubility in neutral water.[1][2] The molecule contains a hydrophobic benzene ring and a methyl group. While it has a polar dimethylcarbamoyl group and a critical carboxylic acid group, the overall nonpolar surface area can hinder its interaction with water molecules.
The key to manipulating its solubility lies in the ionizable carboxylic acid group. Like other carboxylic acids, its solubility is highly dependent on the pH of the aqueous medium.[3][4]
Frequently Asked Questions & Troubleshooting Guide
Q1: I've added the powdered compound to water, and it's not dissolving. What is the first and most effective step I should take?
Answer: The most direct and impactful method to increase the solubility of an acidic compound like this is to adjust the pH of your solution.
The Scientific Rationale: The carboxylic acid group (-COOH) is a weak acid. At neutral or acidic pH, it exists predominantly in its protonated, non-ionized form, which is less polar and thus poorly soluble in water. By increasing the pH with a base, you deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility. This relationship is governed by the Henderson-Hasselbalch equation.[5][6][7][8]
Troubleshooting Workflow: pH Adjustment dot graph "ph_adjustment_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
}
Caption: Workflow for increasing solubility via pH adjustment.
Detailed Protocol: pH-Based Solubilization
-
Preparation : Suspend the desired mass of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in the required volume of purified water (e.g., Milli-Q or deionized).
-
Stirring : Place the suspension on a magnetic stir plate and stir vigorously to ensure uniform mixing.
-
pH Adjustment : While stirring, add a dilute solution of a strong base (e.g., 0.1 M or 1 M Sodium Hydroxide) dropwise.
-
Monitoring : Use a calibrated pH meter to monitor the pH of the suspension in real-time.
-
Observation : Continue adding the base until the solid material completely dissolves. Note the pH at which dissolution occurs. For most carboxylic acids, a pH of 2 units above the compound's pKa is sufficient for nearly complete ionization and solubilization.[9][10]
-
Final Adjustment : Once dissolved, you can adjust the pH to your final target for the experiment, but be aware that lowering the pH too much may cause the compound to precipitate out of solution.
Q2: I have pH constraints for my experiment and cannot raise the pH significantly. What is my next best option?
Answer: If pH adjustment is not feasible, using a co-solvent system is the next logical approach.
The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12][] This "less polar" environment makes it more favorable for a hydrophobic molecule to dissolve. The co-solvent disrupts the strong hydrogen bonding network of water, creating pockets where the nonpolar parts of your compound can reside.[][14]
Commonly Used Co-solvents for Pharmaceutical Research:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
Glycerin
Data Presentation: Example Co-Solvent Screening
| Co-Solvent System (v/v) | Solubility at 25°C (mg/mL) - Hypothetical Data | Observations |
| 100% Water (pH 7.0) | < 0.1 | Insoluble |
| 90:10 Water:Ethanol | 1.5 | Slight improvement |
| 80:20 Water:Ethanol | 5.2 | Significant improvement |
| 90:10 Water:PEG 400 | 2.5 | Moderate improvement |
| 80:20 Water:PEG 400 | 8.9 | Good solubility |
| 95:5 Water:DMSO | 15.0 | High solubility, but consider DMSO effects on experiment |
Experimental Protocol: Co-Solvent Screening
-
Stock Solutions : Prepare several small-volume stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO).
-
Titration : In a series of vials, prepare your aqueous buffer.
-
Addition : Slowly add small aliquots of the co-solvent stock solution into the aqueous buffer while vortexing or stirring.
-
Observation : Observe for any signs of precipitation. The point at which the solution remains hazy or forms a precipitate is the limit of solubility for that co-solvent ratio.
-
Optimization : This method allows you to quickly determine the minimum percentage of co-solvent required to keep your compound in solution at the desired concentration.
Q3: My application requires a solid, water-soluble starting material. Is it possible to prepare a salt form of the compound?
Answer: Yes, preparing a solid salt form is an excellent strategy for improving handling and dissolution rates.
The Scientific Rationale: Instead of forming the salt in situ in solution, you can perform a chemical reaction to isolate a solid salt of your compound.[9][15] This involves reacting the acidic compound with an appropriate base (a counterion) in a suitable solvent, followed by crystallization or precipitation of the salt.[9] The resulting salt will have its own distinct physicochemical properties, often including much higher aqueous solubility and a faster dissolution rate compared to the parent acid.[10][15] For an acidic drug, common counterions include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[10]
Decision Logic for Salt Formation dot graph "salt_formation_logic" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
}
Caption: Decision process for preparing a solid salt form.
Simplified Protocol: Preparation of a Sodium Salt
-
Dissolution : Dissolve 1 molar equivalent of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in a minimal amount of a suitable organic solvent like ethanol.
-
Base Addition : In a separate container, dissolve 1.0 molar equivalent of sodium hydroxide in ethanol or water.
-
Reaction : Slowly add the sodium hydroxide solution to the stirred solution of the acid.[9]
-
Isolation : The sodium salt may precipitate directly. If not, the salt can often be isolated by removing the solvent under reduced pressure (rotary evaporation) or by adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or acetone) to induce precipitation.
-
Drying : Collect the solid salt by filtration and dry it under a vacuum.
Q4: Can changing the temperature help dissolve the compound?
Answer: Yes, for most organic solids, increasing the temperature will increase solubility, but this effect can be modest and may not be suitable for all experimental setups.
The Scientific Rationale: The dissolution of most solids is an endothermic process, meaning it absorbs heat from the surroundings.[16][17] According to Le Châtelier's principle, adding heat to an endothermic process (i.e., increasing the temperature) will shift the equilibrium toward more dissolution.[18] For many organic compounds, solubility in water can increase significantly with temperature.[19][20]
Practical Considerations:
-
Compound Stability : Ensure that your compound is thermally stable and will not degrade at elevated temperatures.
-
Precipitation on Cooling : Be aware that if you prepare a saturated solution at a high temperature, the compound will likely precipitate out as the solution cools to room temperature. This method is most useful if your experiment is also conducted at an elevated temperature.
-
Experimental Relevance : This approach is less common for cell-based assays or animal studies where physiological temperatures must be maintained.
References
-
Cosolvent. Wikipedia. [Link]
-
Bergström, C. A., Avdeef, A., & Box, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
-
Kumar, L. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(7). [Link]
-
Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Pharmacokinetics. AccessPhysiotherapy. [Link]
-
Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
-
pKa values in solubility determination using the Henderson-Hasselbalch equation. Taylor & Francis Online. [Link]
-
2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3. American Elements. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
-
2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3). PubChemLite. [Link]
-
How will you increase the solubility of organic compounds in water? Quora. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Solubility. University of South Florida. [Link]
-
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. Springer. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
-
2-Amino-5-methylbenzoic acid. PubChem. [Link]
-
5-amino-2-methylbenzoic acid Properties. EPA CompTox Chemicals Dashboard. [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
-
Factors Affecting Solubility. BYJU'S. [Link]
-
Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. microbenotes.com [microbenotes.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rjpdft.com [rjpdft.com]
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- 18. byjus.com [byjus.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Minimizing decarboxylation during 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. This molecule is a key intermediate in the synthesis of various pharmaceuticals. A recurring challenge in its preparation is the unwanted side reaction of decarboxylation, which leads to the formation of N,N-dimethyl-N'-(4-methylphenyl)urea and significantly reduces the yield of the desired product.
This document provides researchers, chemists, and process development professionals with a comprehensive resource to understand, troubleshoot, and ultimately minimize this critical side reaction. We will delve into the underlying mechanisms, provide actionable protocols, and answer frequently asked questions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation during this synthesis?
Decarboxylation in this context is the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂). The primary drivers for this unwanted reaction are elevated temperatures and the presence of acidic conditions. The carbamoyl-amino linkage, particularly when protonated, can facilitate an electronic rearrangement that destabilizes the carboxyl group, leading to its elimination.
Q2: What is the common byproduct of this decarboxylation?
When 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid undergoes decarboxylation, the resulting product is N,N-dimethyl-N'-(4-methylphenyl)urea . Identifying this byproduct is a key indicator that decarboxylation is occurring.
Q3: Can the choice of solvent influence the rate of decarboxylation?
Absolutely. Protic solvents, especially under acidic conditions, can facilitate decarboxylation by providing a source of protons to initiate the reaction mechanism. Aprotic solvents are generally preferred to suppress this side reaction. The polarity of the aprotic solvent can also play a role in reaction kinetics and solubility of intermediates.
Troubleshooting Guide: Minimizing Decarboxylation
Q4: My reaction yield is low, and I've confirmed the presence of N,N-dimethyl-N'-(4-methylphenyl)urea via NMR/LC-MS. What is the first parameter I should investigate?
The first and most critical parameter to investigate is temperature . Thermal stress is a direct contributor to decarboxylation.
-
Expert Insight: The energy barrier for decarboxylation is often easily overcome at higher temperatures. We recommend a thorough review of your reaction temperature profile. Are there any points of uncontrolled exotherm? Is the setpoint temperature the lowest feasible temperature for the reaction to proceed at a reasonable rate?
Below is a diagram illustrating the competitive reaction pathways.
Technical Support Center: Purification Strategies for 5-Methylanthranilic Acid (5-MAA)
Ticket ID: 5MAA-PUR-001 Subject: Removal of unreacted 5-methylanthranilic acid from reaction mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Molecule Profile
Welcome to the technical support center. You are likely dealing with a reaction mixture where 5-methylanthranilic acid (5-MAA) was used as a starting material (e.g., in the synthesis of quinazolinones, benzodiazepines, or azo dyes) and remains as a persistent impurity.
Effective removal relies on exploiting the amphoteric nature of 5-MAA. Because it contains both a basic amine (
Target Molecule Profile: 5-Methylanthranilic Acid
| Property | Value (Approx.) | Implication for Purification |
| Structure | 2-amino-5-methylbenzoic acid | Zwitterionic capability. |
| pKa 1 (Carboxyl) | ~2.3 | Becomes anionic ( |
| pKa 2 (Amine) | ~4.9 (Conjugate Acid) | Becomes cationic ( |
| LogP | ~1.2 - 1.6 | Moderately lipophilic in neutral state; highly water-soluble in ionic states. |
Diagnostic: Select Your Workflow
Before proceeding, identify the chemical nature of your desired product to select the correct removal path.
Figure 1: Decision tree for selecting the optimal purification workflow based on product properties.
Method A: Acid-Base Extraction (The Standard)
Best For: Neutral products (amides, esters) or very weak bases. Mechanism: At basic pH, 5-MAA deprotonates to form the water-soluble carboxylate salt, partitioning into the aqueous layer while your lipophilic product remains in the organic layer.
Protocol
-
Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane). Avoid Diethyl Ether if possible, as 5-MAA salts can occasionally form "oils" at the interface rather than dissolving cleanly.
-
The Wash (Critical Step):
-
Verification: Check the pH of the aqueous layer.[1][2] It must remain basic (pH > 8). If acidic, the 5-MAA is consuming the base; add more
. -
Polishing: Wash the organic layer once with Brine (sat. NaCl) to remove trapped water/emulsions, then dry over
.
Pro-Tip: If your product is stable to stronger base, use 1M NaOH instead of bicarbonate. This prevents
Method B: Chromatography (When Extraction Fails)
Best For: Acidic products (where base wash would remove your product too) or when 5-MAA co-elutes.
The Issue: 5-MAA streaks badly on silica gel due to its zwitterionic character, often contaminating a wide
Protocol
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase Modifier (Choose One):
-
Acidic Modifier: Add 0.5% - 1.0% Acetic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH).
-
Mechanism:[3] Protonates the carboxyl group, keeping 5-MAA in its neutral (less polar) form. It will move faster and as a tighter band.
-
-
Basic Modifier: Add 1.0% Triethylamine (TEA) to your eluent.
-
-
Visualization: 5-MAA is UV active (blue fluorescence often visible under 365nm). Use this to track the impurity.
Method C: Chemical Scavenging (High Throughput)
Best For: Small scale, parallel synthesis, or when avoiding aqueous workup.
Option 1: Scavenging the Acid (Anion Exchange)
Use a carbonate-supported resin (e.g., MP-Carbonate or Amberlyst A-26 ).
-
Protocol: Add 3-4 equivalents of resin relative to the calculated excess of 5-MAA. Shake for 2-4 hours. Filter.
-
Mechanism: The resin binds the
of 5-MAA, trapping it on the solid phase.
Option 2: Scavenging the Amine (Electrophile)
Use an isocyanate or aldehyde resin (e.g., PS-Isocyanate ).
-
Protocol: Add resin. Shake overnight.
-
Mechanism: The resin reacts with the
of 5-MAA to form a urea linkage. -
Warning: This will also react with your product if your product contains a primary or secondary amine.
Troubleshooting & FAQs
Q: I used the Bicarbonate wash (Method A), but 5-MAA is still in my organic layer.
-
Cause: The aqueous layer likely became acidic during the wash (neutralized by the 5-MAA or other reaction byproducts), causing 5-MAA to re-protonate and return to the organic phase.
-
Fix: Measure the pH of the aqueous waste. If pH < 8, repeat the wash with fresh, saturated
or 1M NaOH until the aqueous layer stays basic.
Q: My product is an amine. Will Method A remove my product too?
-
Analysis: It depends on the lipophilicity. However, 5-MAA is unique because it has a carboxylic acid.
-
Fix: Yes, Method A works. At pH 9-10 (Carbonate/NaOH), your amine product will be neutral (organic soluble), while 5-MAA will be anionic (water soluble).
Q: I see a "ghost spot" trailing on my TLC plate.
-
Diagnosis: This is classic 5-MAA behavior on unmodified silica. The acidic protons interact with the silanols.
-
Fix: Add 1% Acetic Acid to your TLC solvent chamber. This will sharpen the spot and give you a true
value.
Q: Can I use recrystallization?
-
Answer: Yes, but it is solvent-dependent.[5] 5-MAA is poorly soluble in cold water but soluble in hot water/ethanol mixtures. If your product precipitates from non-polar solvents (Hexanes/Ether), 5-MAA will likely stay in the mother liquor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67069, N-Methylanthranilic acid. Retrieved from [Link]
- Bordwell, F. G. (1988).Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for amino acids).
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. EP0034292A2 - Process for the preparation of anthranilic acid derivatives - Google Patents [patents.google.com]
- 3. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Optimizing pH conditions for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid stability
Technical Support Center: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Introduction: Navigating the pH-Dependent Stability of an N-Aryl Amide
Welcome to the technical support guide for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. This document is designed for researchers, formulation scientists, and analytical chemists who are working with this compound and need to establish optimal conditions for its storage, formulation, and handling. The stability of this molecule is intrinsically linked to the pH of its environment due to the presence of two key functional groups: a carboxylic acid and an N-aryl amide linkage.
The N-aryl amide bond is often the primary site of hydrolytic instability. This guide will provide the foundational principles, experimental workflows, and troubleshooting advice to characterize and mitigate pH-driven degradation, ensuring the integrity of your experimental outcomes. We will proceed from the underlying chemical principles to practical, step-by-step protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Q1: My compound seems to be degrading in aqueous solution. What is the most likely chemical reason?
A: The most probable cause of degradation in aqueous solution is the hydrolysis of the amide bond connecting the dimethylcarbamoyl group to the aminobenzoic acid backbone. Amide hydrolysis is a well-understood process that can be catalyzed by both acid and base.
-
Under acidic conditions (low pH): The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Under basic conditions (high pH): The hydroxide ion (OH⁻), a potent nucleophile, can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.
This reaction will break the molecule into 5-methyl-2-aminobenzoic acid and dimethylamine.
Q2: What pH range is likely to provide the maximum stability for this compound?
A: For most amides, maximum stability is typically found in the neutral to slightly acidic pH range, approximately pH 4 to 7. In highly acidic (pH < 2) or highly alkaline (pH > 9) conditions, the rate of hydrolysis increases significantly. However, the exact pH of optimal stability is unique to each molecule and must be determined experimentally. Factors like the electronic properties of the aromatic ring and steric hindrance can influence the precise pH-rate profile. A pH-stability profiling experiment is essential to identify the optimal pH for your specific application.
Q3: How does the carboxylic acid group influence the compound's behavior in solution?
A: The carboxylic acid group is critical for solubility. Its protonation state is governed by its pKa. At pH values below its pKa, the group will be in its neutral, protonated form (-COOH), making the molecule less water-soluble. At pH values above its pKa, it will be in its ionized, deprotonated form (-COO⁻), which significantly increases aqueous solubility. This transition in solubility can be a major experimental challenge. If you observe precipitation when preparing a solution, it is likely due to being at or below the pKa of the carboxylic acid.
Q4: I'm observing new peaks in my HPLC analysis after storing my compound solution. How can I identify them?
A: These new peaks are likely degradation products. Based on the expected hydrolysis pathway, the primary degradant would be 5-methyl-2-aminobenzoic acid . A secondary product, dimethylamine, is highly volatile and typically not observed by standard reversed-phase HPLC. To confirm the identity of the degradant peak, you can:
-
Obtain a reference standard: If available, inject a standard of 5-methyl-2-aminobenzoic acid to compare its retention time.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the species in the new peak. The expected mass of the degradant should correspond to the molecular weight of 5-methyl-2-aminobenzoic acid.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to resolving specific problems encountered during experimentation.
Issue 1: Rapid Compound Loss in Buffered Solutions
-
Symptoms: You prepare a stock solution in a common buffer (e.g., phosphate or borate) and find that the concentration of the parent compound, as measured by HPLC, decreases significantly within hours or days.
-
Root Cause Analysis: This is a classic sign of pH-mediated hydrolysis. The buffer you have chosen may have a pH that promotes rapid degradation. Borate buffers, for instance, are typically alkaline (pH > 8) and can accelerate base-catalyzed hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid compound degradation.
Issue 2: Compound Precipitation or Poor Solubility
-
Symptoms: The compound fails to dissolve completely or precipitates out of solution after pH adjustment.
-
Root Cause Analysis: This issue is tied to the pKa of the carboxylic acid group. Below its pKa, the molecule is uncharged and significantly less soluble in water.
-
Solution Pathway:
-
Determine the pKa: If not known, perform a simple titration or use computational prediction tools to estimate the pKa of the carboxylic acid. Aromatic carboxylic acids typically have a pKa between 3 and 5.
-
Adjust Formulation pH: Ensure your final solution pH is at least 1.5 to 2 units above the pKa to maintain the compound in its soluble, ionized (carboxylate) form.
-
Co-solvents: If you must work at a lower pH, consider adding a water-miscible organic co-solvent (e.g., ethanol, DMSO, acetonitrile) to your aqueous buffer to increase the solubility of the neutral form. Start with low percentages (5-10%) and increase as needed, keeping in mind that co-solvents can also affect the rate of hydrolysis.
-
Part 3: Key Experimental Protocols
These protocols provide a validated framework for characterizing the stability of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Protocol 1: Generating a pH-Rate Profile (Forced Degradation)
This experiment systematically measures the degradation rate of the compound across a wide pH range to identify the pH of maximum stability.
Objective: To determine the first-order degradation rate constant (k) at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with low molarity (e.g., 10-20 mM) to minimize catalytic effects. Suggested buffers:
-
pH 2-3: HCl/KCl
-
pH 4-5: Acetate
-
pH 6-7: Phosphate (KH₂PO₄/Na₂HPO₄)
-
pH 8: Phosphate or Borate
-
pH 10: Borate
-
pH 12: NaOH/KCl
-
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous, water-miscible solvent like acetonitrile or DMSO.
-
Incubation:
-
For each pH buffer, dispense 990 µL into a series of vials.
-
Spike each vial with 10 µL of the stock solution to reach a final concentration of ~50-100 µg/mL. This minimizes the amount of organic solvent in the final mixture (<1%).
-
Prepare multiple vials per pH to serve as different time points (e.g., T=0, 2, 4, 8, 24, 48 hours).
-
Incubate all vials in a temperature-controlled environment (e.g., 50 °C) to accelerate degradation to an observable timeframe.
-
-
Sample Analysis:
-
At each designated time point, take one vial from each pH series.
-
Quench the reaction by adding an equal volume of mobile phase or a neutralizing buffer to stop further degradation.
-
Analyze the sample immediately by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the parent compound's peak area (ln[Area]) versus time (in hours).
-
The slope of this line is equal to the negative of the observed first-order rate constant (-k_obs).
-
Plot the log(k_obs) values against pH. The lowest point on this V-shaped or U-shaped curve represents the pH of maximum stability.
-
Data Presentation Example:
| pH | Rate Constant (k_obs) (hr⁻¹) | Half-life (t½ = 0.693/k) (hr) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.011 | 63.0 |
| 6.0 | 0.005 | 138.6 |
| 7.0 | 0.004 | 173.3 |
| 8.0 | 0.015 | 46.2 |
| 10.0 | 0.120 | 5.8 |
| 12.0 | 0.550 | 1.3 |
Note: Data is illustrative and must be generated experimentally.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A method is "stability-indicating" if it can accurately measure the decrease in the active compound's concentration without interference from any degradation products.
Objective: To develop an HPLC method that separates the parent compound from its primary degradant, 5-methyl-2-aminobenzoic acid.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength maximum determined by a UV scan)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
References
- Source: American Pharmacists Association (APhA), 2nd Edition.
-
Title: Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology Source: Wiley-VCH URL: [Link]
-
Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
-
Title: Amide Hydrolysis Source: LibreTexts Chemistry URL: [Link]
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzoic Acid Urea Derivatives
Welcome to the technical support center for the HPLC analysis of benzoic acid and urea derivatives. This guide is structured to help researchers, scientists, and drug development professionals troubleshoot one of the most common issues encountered with these compounds: chromatographic peak tailing. By understanding the underlying chemical interactions, you can systematically diagnose and resolve these challenging separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzoic acid urea derivative is showing significant peak tailing. What is the most likely cause and my first step to fixing it?
A: The most probable cause is an issue with the mobile phase pH, leading to undesirable ionization of your analyte.
Benzoic acid urea derivatives are complex molecules, often possessing both an acidic functional group (from benzoic acid) and a potentially basic functional group (from urea). The charge state of these groups is highly dependent on the pH of the mobile phase.
-
The Problem: If the mobile phase pH is too close to the pKa of your analyte, it can exist as a mixture of ionized and non-ionized forms.[1][2][3] This leads to multiple retention interactions with the stationary phase, resulting in broadened or tailing peaks.[1] For acidic compounds like benzoic acid derivatives, a mobile phase pH below their pKa will keep them in their neutral, more retained form.[1][4] Conversely, basic compounds are better retained in their neutral form at a pH above their pKa.[4]
-
The Causality: The fundamental goal is to ensure your analyte is in a single, stable ionic state throughout its journey through the column.[1] For robust methods, it's recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.[4][5]
Troubleshooting Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of your specific benzoic acid urea derivative. This can be found in literature or predicted using chemical software. The pKa of benzoic acid itself is approximately 4.2.
-
Adjust the Mobile Phase pH: For these acidic derivatives, lower the mobile phase pH to between 2.5 and 3.0.[6] This ensures the carboxylic acid group is fully protonated (neutral), promoting better interaction with the C18 stationary phase and minimizing ionic interactions.[5][6][7]
-
Select an Appropriate Buffer: Use a buffer to maintain a constant pH.[8] For UV detection, phosphate buffers are common, but for MS detection, volatile buffers like ammonium formate or acetate are necessary.[8] Ensure the buffer concentration is adequate, typically between 10-50 mM.[8][9]
| Mobile Phase Additive | Typical Concentration | Primary Use & Comments |
| Formic Acid | 0.1% (v/v) | Lowers pH effectively to the 2.5-3.0 range. MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong acid, very effective at low pH. Can cause ion suppression in MS. |
| Phosphate Buffer | 10-50 mM | Excellent buffering capacity. Not volatile, so not suitable for MS detection. |
Q2: I've adjusted the pH, but I still see peak tailing. What's the next thing to investigate?
A: The next step is to address secondary interactions with the stationary phase, specifically with residual silanol groups.
Most reversed-phase columns (like C18) are based on silica particles. The manufacturing process can leave some unreacted, polar silanol groups (Si-OH) on the surface.[9][10]
-
The Problem: The polar functional groups on your benzoic acid urea derivative can form strong hydrogen bonds or have ionic interactions with these acidic silanol groups.[2][10][11][12] This creates a secondary, stronger retention mechanism that runs parallel to the desired hydrophobic interaction with the C18 chains, causing peak tailing.[10][11]
-
The Causality: You are essentially seeing two different retention mechanisms at play. The molecules that interact with the silanol groups are held back longer than those that only interact with the C18 phase, resulting in a "tail" on the peak.
Diagram: Mechanism of Silanol Interaction
Caption: Analyte interaction with stationary phase.
Troubleshooting Protocol: Mitigating Silanol Interactions
-
Use a Silanol Blocker (Competitive Additive): Add a small, basic compound to your mobile phase that will preferentially interact with the silanol groups, effectively "hiding" them from your analyte.[13]
-
Choose a Modern, End-Capped Column: Most modern HPLC columns are "end-capped," where the residual silanols are chemically reacted with a small silylating agent to make them less active.[2][12][14] If you are using an older column, switching to a high-purity, end-capped column can significantly improve peak shape.[6]
Q3: My peaks are still tailing, and I'm using a good quality end-capped column and an optimized mobile phase. What other, less obvious, issues could be at play?
A: You should now investigate the possibility of metal contamination within your HPLC system or column.
-
The Problem: Trace metals, such as iron or aluminum, can be present in the silica matrix of the column or can leach from stainless steel components of the HPLC system (like frits and tubing).[10][13][15] The benzoic acid moiety of your analyte is an excellent chelating agent, meaning it can bind strongly to these metal ions.[13][16]
-
The Causality: This chelation creates another powerful secondary retention mechanism. If your analyte binds to metal ions that are adsorbed onto the stationary phase, it will be retained much longer than desired, leading to severe peak tailing.[16] This can be a particular issue for compounds with phosphate or carboxylate groups.[16]
Troubleshooting Protocol: Addressing Metal Contamination
-
Introduce a Chelating Agent to the Mobile Phase: Add a compound that will bind to the metal ions more strongly than your analyte, effectively cleaning the system as it runs.
-
Ethylenediaminetetraacetic acid (EDTA): Add a low concentration of EDTA (e.g., 0.1 mM) to your mobile phase. This can help to passivate the system by removing accessible metal ions.
-
-
System Passivation: If contamination is severe, a dedicated passivation procedure may be required. This involves flushing the system with a sequence of acids (like nitric acid) and chelating agents to strip away metal contaminants. Consult your HPLC manufacturer's guide for specific protocols.
-
Use Bio-inert or PEEK components: For long-term solutions, consider using HPLC systems and columns with PEEK or other bio-inert flow paths that minimize exposed metal surfaces.[16][17]
Systematic Troubleshooting Workflow
When faced with peak tailing for benzoic acid urea derivatives, follow this logical progression to efficiently identify and solve the root cause.
Caption: Systematic workflow for troubleshooting peak tailing.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
- Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
- Vella, F. A., et al. (2012). Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex Inc. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Stoll, D. R., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository.
- Birdsall, R., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- Karger, B. L., et al. (1978). Reversed-phase high-performance liquid chromatography using metal chelate additives.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- Chromatography Forum. (2008, March 14). Which column for basic analytes.
- Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510.
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. mac-mod.com [mac-mod.com]
- 9. hplc.eu [hplc.eu]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. silcotek.com [silcotek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Degradation Products of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
Welcome to the technical support center for the analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during experimental work.
Introduction
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a molecule of interest in pharmaceutical and chemical research.[1][2] Understanding its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. Degradation products, even in trace amounts, can impact the pharmacological and toxicological properties of a drug substance. This guide provides a comprehensive framework for identifying these products through forced degradation studies and robust analytical methodologies.
Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light, we can predict potential degradation pathways and develop stability-indicating analytical methods.
Potential Degradation Pathways
Based on the structure of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, several degradation pathways can be anticipated. The primary sites susceptible to degradation are the carbamoyl and carboxylic acid functional groups, as well as the aromatic ring.
Hydrolysis
The N,N-dimethylcarbamoyl group can undergo hydrolysis under both acidic and alkaline conditions.[3][4][5][6] This would likely lead to the formation of 2-amino-5-methylbenzoic acid and dimethylamine. The rate and mechanism of this hydrolysis can be influenced by pH and temperature.[5]
Decarboxylation
Aromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures or under certain catalytic conditions.[7][8][9][10] This would result in the formation of N,N-dimethyl-N'-(4-methylphenyl)urea.
Oxidation
The aromatic ring and the methyl group are susceptible to oxidation. Oxidative degradation can be initiated by peroxides, metal ions, or exposure to light and air.[11][12] This could lead to the formation of hydroxylated or other oxidized derivatives. The N,N-dimethylamino group can also be a site of oxidation.
Photodegradation
Exposure to UV or visible light can induce photodegradation, potentially leading to decarboxylation or other radical-mediated reactions.[11][13] Aromatic compounds are known to be susceptible to photooxidative degradation.[11]
Below is a diagram illustrating the potential degradation pathways of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Caption: Potential degradation pathways of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid under various stress conditions.
Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid and its degradation products.
Q1: I am observing unexpected peaks in my HPLC chromatogram after forced degradation. How can I identify them?
A1: The appearance of new peaks is the primary indicator of degradation. A systematic approach is required for their identification:
-
Mass Spectrometry (MS) is your primary tool. Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition.
-
Compare with predicted pathways. Based on the structure of the parent compound, predict the most likely degradation products (see "Potential Degradation Pathways" section). Check if the observed molecular weights match your predictions.
-
MS/MS for structural elucidation. Fragment the ions of the unknown peaks in the mass spectrometer (tandem MS or MS/MS). The fragmentation pattern provides crucial information about the structure of the molecule. For example, the loss of a specific fragment can indicate the cleavage of a particular functional group.
-
Control experiments are key. Analyze unstressed samples and blanks to ensure the new peaks are not artifacts from the solvent, reagents, or the analytical system itself.
-
Isolate and use NMR. If a significant degradation product is formed, consider preparative chromatography to isolate it. Nuclear Magnetic Resonance (NMR) spectroscopy can then provide definitive structural information.
Q2: My acidic and basic hydrolysis samples show the same major degradation peak. What is the likely identity?
A2: This strongly suggests the hydrolysis of the N,N-dimethylcarbamoyl group. This reaction can occur under both acidic and basic conditions. The likely degradation product is 2-amino-5-methylbenzoic acid .[14][15][16]
-
Confirmation:
-
The expected molecular weight of 2-amino-5-methylbenzoic acid is 151.16 g/mol .[14] Your LC-MS data should confirm this.
-
The fragmentation pattern in MS/MS should be consistent with this structure.
-
For definitive confirmation, run a standard of 2-amino-5-methylbenzoic acid and compare its retention time and mass spectrum with your unknown peak.
-
Q3: I see a loss of the parent compound under thermal stress, but no major new peaks are appearing. What could be happening?
A3: This could be due to a few possibilities:
-
Formation of a non-UV active product. If you are using a UV detector, the degradation product might not have a chromophore that absorbs at your selected wavelength. Try analyzing the sample with a more universal detector like a mass spectrometer or a charged aerosol detector (CAD).
-
Decarboxylation. Thermal stress can lead to decarboxylation, forming N,N-dimethyl-N'-(4-methylphenyl)urea.[9][17][18] This product will have a different retention time and UV spectrum.
-
Formation of volatile products. The degradation products might be volatile and lost during sample preparation or analysis, especially if you are using gas chromatography (GC) without appropriate trapping.
-
Polymerization. The degradation products might be polymerizing into larger, insoluble molecules that precipitate out of the solution or do not elute from the HPLC column.
Q4: My oxidative stress samples (e.g., with H₂O₂) show multiple small peaks. How do I approach this?
A4: Oxidative degradation often produces a complex mixture of products.
-
Focus on the most significant peaks first. Prioritize the identification of the major degradation products.
-
Look for characteristic mass shifts. Oxidation typically results in the addition of one or more oxygen atoms. In your MS data, look for peaks with masses corresponding to the parent compound +16 Da (addition of one oxygen), +32 Da (addition of two oxygens), etc.
-
Consider the sites of oxidation. The aromatic ring and the benzylic methyl group are likely sites for hydroxylation. The nitrogen of the dimethylamino group can also be oxidized to an N-oxide.
-
Use a gradient elution. A broad gradient in your HPLC method will be necessary to separate these potentially closely eluting and structurally similar compounds.
Q5: How do I develop a stability-indicating HPLC method?
A5: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.
-
Stress your sample. Perform forced degradation studies under various conditions (acid, base, oxidation, heat, light).
-
Pool your stressed samples. Create a mixture of the parent compound and all the degradation products generated.
-
Optimize your chromatography. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: Experiment with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH.
-
Gradient Optimization: Develop a gradient that effectively separates all peaks of interest.
-
-
Method Validation: Once you have a suitable method, it must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Forced Degradation Studies
Objective: To generate potential degradation products of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid under various stress conditions.
Materials:
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solutions at 60°C for 24 hours.
-
Cool, neutralize with NaOH, and dilute to a suitable concentration with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound at 60°C for 24 hours.
-
Prepare solutions of the stressed samples for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time points.
-
-
Control Samples: Prepare control samples by diluting the stock solution with the same solvent used for the stress conditions (e.g., water for hydrolytic studies) and subject them to the same conditions without the stressor.
Caption: Workflow for forced degradation studies.
HPLC-MS Method for Analysis
Objective: To separate and identify 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid and its degradation products.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes, hold for 3 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm (or scan for optimal wavelength) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Data Analysis:
-
Integrate the peaks in the chromatograms from both UV and MS detectors.
-
For each new peak in the stressed samples, determine its molecular weight from the mass spectrum.
-
Propose potential structures based on the molecular weight and the applied stress condition.
-
Perform MS/MS analysis on the parent compound and the degradation products to confirm their structures through fragmentation patterns.
References
-
Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. [Link]
- Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
-
Khuwijitjaru, P., Watsanit, K., & Adachi, S. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 185(2-3), 1543-1547. [Link]
-
Khuwijitjaru, P., Watsanit, K., & Adachi, S. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molbank, 2018(4), M1014. [Link]
-
Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. [Link]
-
Stare, M., Laniewski, K., Westermark, A., Sjö gren, M., & Tian, W. (2009). Investigation on the formation and hydrolysis of N,N-dimethylcarbamoyl chloride (DMCC) in vilsmeier reactions using GC/MS as the analytical detection method. Lookchem. [Link]
-
Castro, E. A., Aliaga, M., Santos, J. G., & Leis, J. R. (2007). Basic hydrolysis of quinolinyl N,N-dimethylcarbamates: A two-step mechanism. ResearchGate. [Link]
- Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067-1072.
-
Stare, M., Laniewski, K., Westermark, A., Sjö gren, M., & Tian, W. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ResearchGate. [Link]
-
Taylor, J. E., & Warkentin, J. (1969). The thermal decomposition of benzoic acid. ResearchGate. [Link]
-
Wang, H., Lu, L., & Theato, P. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]
-
Wikipedia. (n.d.). Carbamoyl chloride. [Link]
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Wikipedia. (n.d.). Dimethylcarbamoyl chloride. [Link]
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Zhang, J., Zhang, R., & Li, Z. (2014). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. [Link]
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Arora, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 699179. [Link]
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Guez, J. S., et al. (2021). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 16(8), e0255413. [Link]
-
American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. [Link]
-
Chen, J., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 85(7), 4874-4885. [Link]
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Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]
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Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 735-741. [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
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Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309. [Link]
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Sakurada, K., et al. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Scientific Reports, 12, 1146. [Link]
-
NIST. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]
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D'Accolti, L., et al. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. The Journal of Organic Chemistry, 78(4), 1434-1443. [Link]
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van der Moolen, M., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(10), 1667-1680. [Link]
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de Oliveira, R. A., et al. (2023). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle. Foods, 12(10), 2027. [Link]
-
Al-Obaid, A. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. [Link]
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Husain, A., et al. (2015). Decomposition pathway of pyridostigmine bromide. ResearchGate. [Link]
-
American Chemical Society. (n.d.). Organic Letters. [Link]
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Luther, A., et al. (2023). Peptidomimetic antibiotics disrupt the lipopolysaccharide transport bridge of drug-resistant Enterobacteriaceae. Science Advances, 9(21), eadg3683. [Link]
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Technical Support Center: Navigating Substitution Reactions on 5-Methylbenzoic Acid
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substitution reactions on 5-methylbenzoic acid. This molecule presents a unique and often frustrating case where electronic directing effects and steric hindrance are in direct competition. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies.
Section 1: Understanding the Core Challenge: Electronics vs. Sterics
Before troubleshooting specific experimental failures, it's crucial to understand the inherent chemical properties of 5-methylbenzoic acid (more systematically named 3-methylbenzoic acid). The regioselectivity of electrophilic aromatic substitution (EAS) on this substrate is governed by the interplay between its two functional groups.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue for 5-methylbenzoic acid?
A1: The challenge arises from the conflicting directing effects of the two substituents on the benzene ring.
-
The Methyl Group (-CH₃): This is an electron-donating group (EDG) that activates the ring towards electrophilic attack.[1] It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
-
The Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group (EWG) that deactivates the ring.[2][3] It directs incoming electrophiles to the positions meta (C5) to itself.
In electrophilic substitutions, the activating group's directing effect is generally dominant.[1] Therefore, the reaction is electronically predisposed to occur at the C2, C4, and C6 positions.
Q2: What is steric hindrance and how does it specifically impact this molecule?
A2: Steric hindrance is a non-bonding interaction that influences reaction rates and stereochemistry based on the spatial arrangement and size of atoms or groups.[4] In 5-methylbenzoic acid, the C2 and C6 positions, while electronically activated by the methyl group, are flanked by both the methyl and the carboxylic acid groups. This creates significant spatial crowding, making it difficult for an incoming electrophile to approach and form the necessary sigma complex for substitution.[5] The C4 position, being para to the methyl group, is far less crowded and thus sterically accessible.
Q3: So, which position is the "default" site for substitution?
A3: For most standard electrophilic aromatic substitution reactions, the C4 position is the major product. This is because it represents the best compromise: it is both electronically activated (para to the activating -CH₃ group) and sterically accessible.[6] Reactions that yield the C4-substituted product are proceeding under standard thermodynamic and kinetic control. The challenge, which this guide addresses, is how to override this natural preference.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Problem 1: The reaction has a very low yield or fails to proceed.
Q: I'm attempting a Friedel-Crafts acylation (or another EAS reaction) on 5-methylbenzoic acid, but I'm recovering mostly starting material. What's going wrong?
A: This is a classic issue of ring deactivation. The carboxylic acid group is a powerful deactivator, making the aromatic ring a poor nucleophile.[7] Friedel-Crafts reactions, in particular, are known to fail on rings substituted with moderately or strongly deactivating groups.[8]
Solutions & Causality:
-
Increase Catalyst Stoichiometry: For reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone, rendering it inactive.[9] Therefore, a stoichiometric amount or more of the "catalyst" is often required. Ensure you are using at least 1 equivalent, and potentially more, to drive the reaction.
-
Employ Harsher Conditions (with caution): Increasing the reaction temperature or using a stronger Lewis acid can sometimes force a sluggish reaction to proceed. However, this often comes at the cost of selectivity and may lead to side reactions like decarboxylation.[10] This should be a last resort.
-
Implement a Protecting Group Strategy: This is the most robust and scientifically elegant solution. By converting the deactivating -COOH group into an ester (e.g., a methyl or ethyl ester), you can mitigate its deactivating effect. While still a deactivator, the ester is less potent than the carboxylic acid. After the substitution reaction is complete, the ester can be easily hydrolyzed back to the carboxylic acid. This strategy is frequently employed to improve yields and prevent side reactions.[11][12]
Problem 2: The reaction works, but I exclusively get the C4-substituted isomer.
Q: My goal is to synthesize a 2-substituted-5-methylbenzoic acid derivative, but nitration consistently yields the 4-nitro isomer. How can I force substitution at the sterically hindered C2 position?
A: Overcoming the strong kinetic and thermodynamic preference for the C4 position requires a fundamental change in reaction mechanism. Standard EAS conditions will not favor the C2 or C6 positions. The solution is to use a reaction that is controlled by proximity rather than ring electronics.
Solution: Directed ortho Metalation (DoM)
Directed ortho metalation is a powerful technique for achieving substitution at positions ortho to a directing metalation group (DMG). The carboxylic acid is an excellent DMG. The mechanism bypasses the standard electrophilic aromatic substitution pathway entirely.
-
Mechanism: The process involves treating the 5-methylbenzoic acid with a very strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium in an anhydrous aprotic solvent (like THF) at low temperature.
-
The first equivalent of base deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate.
-
The lithium carboxylate then acts as the DMG, coordinating a second molecule of the organolithium base.
-
This coordination brings the base into close proximity with the C-H bond at the C2 position, leading to a second deprotonation (metalation) at this site, forming a dilithiated intermediate.
-
This intermediate can then be "quenched" by adding an electrophile (e.g., I₂, CO₂, aldehydes), which will react specifically at the C2 position where the carbon-lithium bond is located.[10]
-
This method provides excellent regioselectivity for the otherwise inaccessible ortho position.
Problem 3: I am observing charring, decarboxylation, or other side products.
Q: When I try to run my reaction at a higher temperature to improve the yield, the mixture turns dark and I isolate products that appear to have lost the -COOH group. What is happening?
A: You are likely encountering thermal decomposition and/or catalyst-induced decarboxylation. Benzoic acids, especially when complexed with metal catalysts or under high heat, can lose CO₂.[10] Charring indicates decomposition, a common result of using conditions that are too harsh for the substrate.
Solutions:
-
Lower the Reaction Temperature: If you are observing decomposition, the first step is to reduce the thermal energy in the system.
-
Use a Milder Catalyst: If a strong Lewis acid is causing issues, explore alternatives. For some reactions, solid acid catalysts like modified montmorillonite clays can be effective under solvent-free conditions and may prevent decomposition.[13]
-
Revert to a Protecting Group Strategy: As mentioned for Problem 1, converting the carboxylic acid to an ester often increases the stability of the molecule to harsh reaction conditions. Esters are far less prone to decarboxylation.
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the strategies discussed above.
Protocol 1: Ester Protection of 5-Methylbenzoic Acid
This protocol describes a standard Fischer esterification, a prerequisite for improving yields in many subsequent substitution reactions.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methylbenzoic acid (1.0 eq), methanol (or ethanol, ~10-20 eq, serving as solvent and reagent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 5-methylbenzoate. The product can be further purified by column chromatography if necessary.
-
Deprotection (Post-Substitution): After performing the desired substitution on the ester, the carboxylic acid can be regenerated by saponification (e.g., refluxing with NaOH in a water/ethanol mixture, followed by acidic workup).
Protocol 2: Directed ortho Metalation for C2-Substitution
! SAFETY WARNING ! This procedure uses pyrophoric organolithium reagents and requires strictly anhydrous and inert atmosphere techniques. It should only be performed by trained personnel in a fume hood.
-
Setup: Flame-dry a two-neck round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a rubber septum, and a thermometer.
-
Reagent Preparation: Dissolve 5-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, freshly distilled) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (n-BuLi, 2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The first equivalent will deprotonate the acid, and the second will deprotonate the C2 position. Stir the resulting slurry at -78 °C for 1-2 hours.
-
Electrophilic Quench: While maintaining the low temperature, slowly add a solution of the desired electrophile (e.g., iodine, I₂, 1.2 eq in anhydrous THF) dropwise.
-
Reaction Completion: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then let it slowly warm to room temperature overnight.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the mixture with 1M HCl to protonate the carboxylate.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the 2-substituted-5-methylbenzoic acid.
Section 4: Comparative Data Summary
The choice of methodology has a profound impact on the outcome. The following table summarizes the expected results for a typical substitution reaction (e.g., nitration).
| Methodology | Key Reagents | Primary Mechanism | Major Regioisomer | Yield Expectation | Key Advantage |
| Standard EAS | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | 4-Nitro-5-methylbenzoic acid | Low to Moderate | Simple, one-step procedure. |
| EAS with Ester Protection | 1. MeOH, H⁺2. HNO₃ / H₂SO₄3. NaOH, H₂O | Electrophilic Aromatic Substitution | 4-Nitro-5-methylbenzoic acid | Moderate to Good | Higher yields, fewer side reactions.[11] |
| Directed ortho Metalation | 1. n-BuLi (2.1 eq)2. Electrophile (e.g., I₂) | Deprotonation / Metalation | 2-Iodo-5-methylbenzoic acid | Good to Excellent | Access to sterically hindered C2 position. |
References
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Chemistry Steps. (2026). Activating and Deactivating Groups. [Link]
-
Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 7.4: Activation and Deactivation. [Link]
-
Save My Exams. (2025). Directing Effects. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
ResearchGate. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]
-
ACS Publications. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
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Technical Support Center: Purification of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
[1]
Case ID: PUR-UREA-005 Compound Class: Ureidobenzoic Acids / N-Carbamoyl Anthranilic Acids Primary Application: Intermediate for anti-inflammatory agents, glucokinase activators, and drug discovery scaffolds.[1][2]
Executive Summary & Chemical Logic
The Challenge: The synthesis of 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid typically involves reacting 2-amino-5-methylbenzoic acid with dimethylcarbamoyl chloride.[1] The primary purification difficulty arises from the structural similarity between the product and the unreacted starting material (both are benzoic acid derivatives).
The Solution: The purification strategy exploits the basicity difference between the nitrogen atoms.
-
Starting Material (SM): Contains a free aniline amine (–NH₂). It is amphoteric and forms a water-soluble salt in dilute acid (pH < 2).[1]
-
Product: Contains a urea linkage (–NH–CO–NMe₂). The urea nitrogen is non-basic due to resonance with the carbonyl. It remains insoluble (as the free carboxylic acid) in dilute acid.
This guide provides a protocol to selectively solubilize the impurity while keeping the product as a solid.[3]
Diagnostic Flowchart: "Is My Product Pure?"
Use this logic tree to determine the necessary purification steps based on your current material state.
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Detailed Purification Protocols
Protocol A: Selective Acid Washing (The "Amine Trap")
Objective: Remove unreacted 2-amino-5-methylbenzoic acid.[1] Mechanism: The starting material forms a soluble hydrochloride salt at pH 1, while the urea product remains an insoluble carboxylic acid.
-
Preparation: Grind your crude solid into a fine powder. Large chunks prevent acid penetration.
-
Slurry: Suspend the solid in 1M HCl (10 mL per gram of solid).
-
Agitation: Stir vigorously at room temperature for 30–60 minutes.
-
Note: Do not heat significantly, as hot acid may hydrolyze the urea bond back to the starting material.
-
-
Filtration: Filter the suspension using a sintered glass funnel.[2]
-
Wash: Wash the filter cake with a small amount of 1M HCl, followed by copious water until the filtrate pH is neutral.
-
Validation: The filtrate contains the impurity. The filter cake is your enriched product.
Protocol B: Acid-Base Extraction (The "Reset Button")
Objective: Remove non-acidic impurities (e.g., dimethylurea byproducts, tars) and reset the physical form if the product has "oiled out."
| Step | Action | Chemical Logic |
| 1. Dissolution | Dissolve crude solid in 5% NaHCO₃ (aq) . | Converts the carboxylic acid to its water-soluble sodium salt (R-COO⁻ Na⁺).[1] |
| 2. Extraction | Extract the aqueous layer with Ethyl Acetate (2x) . | Removes non-acidic organic impurities.[2] The product stays in the water phase. |
| 3. Separation | Keep the Aqueous Layer . Discard organic layer. | Isolate the purified carboxylate salt. |
| 4. Precipitation | Cool aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with stirring. | Reprotonates the carboxylate. Slow addition prevents oiling out. |
| 5. Endpoint | Stop when pH reaches ~2. | Ensures complete precipitation of the free acid. |
Protocol C: Recrystallization (The Polish)
Objective: Remove trace salts and improve crystal habit.[2]
-
Solvent System: Ethanol/Water (mixed solvent) or Acetonitrile.[2]
-
Procedure:
-
Dissolve the solid in the minimum amount of boiling Ethanol (or Acetonitrile).
-
If using Ethanol: Once dissolved, add hot water dropwise until a faint turbidity persists.
-
Add a drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter and dry under vacuum at 50°C.
-
Troubleshooting & FAQs
Q1: My product is coming out as a sticky oil instead of a solid. What happened?
-
Cause: This is common with urea derivatives. It usually happens if acidification (Protocol B, Step 4) is too rapid or performed at room temperature.[2]
-
Fix: Re-dissolve the oil in NaHCO₃. Cool the solution in an ice bath. Acidify very slowly (dropwise) with vigorous stirring. Seed the solution with a tiny crystal of pure product if available.
Q2: I see a new spot on TLC after acid washing. Did I degrade it?
-
Analysis: Urea linkages are susceptible to hydrolysis under harsh acidic conditions (high heat + strong acid).[2]
-
Prevention: Ensure Protocol A is done at room temperature or 0°C. Do not boil in HCl. The new spot is likely 2-amino-5-methylbenzoic acid (the hydrolysis product).[1]
Q3: Can I use chromatography (Flash Column) instead?
-
Guidance: Yes, but it is often unnecessary and harder due to the polarity of the carboxylic acid.
-
Conditions: If you must, use a mobile phase of DCM:MeOH (95:5) + 0.1% Acetic Acid .[2] The acid is crucial to prevent "streaking" of the carboxylic acid on the silica.
References & Grounding
-
Synthesis of Ureido Acids: The reaction of anthranilic acid derivatives with carbamoyl chlorides is a standard transformation in medicinal chemistry. The solubility differential between amino-acid salts and ureido-acids is a foundational separation principle.[1]
-
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] (General procedures for N-acylation of amino acids).
-
-
pKa Data (Causality for Protocol A):
-
Recrystallization Principles:
Disclaimer: This guide assumes standard laboratory safety practices. The compound 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid should be handled with appropriate PPE, as urea derivatives can possess biological activity.[1][2]
A Comparative Guide to the Spectroscopic Analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid: A Deep Dive into ¹H NMR Interpretation
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS 1250965-67-3) is a substituted benzoic acid derivative, a class of compounds frequently encountered as key building blocks in medicinal chemistry.[1][2] Accurate and efficient characterization of such molecules is paramount.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. Moving beyond a simple peak-by-peak description, we will delve into the rationale behind spectral assignments, compare the experimental data with that of structural analogs to understand substituent effects, and position ¹H NMR within a broader, integrated analytical workflow. This document is intended for researchers and scientists who seek not only to interpret a spectrum but to understand the causal chemical principles that govern it.
Section 1: Core Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique that provides detailed information about the number, type, and connectivity of protons in a molecule.[3] The analysis of a spectrum is based on four key features:
-
Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms or groups "deshield" a proton, shifting its signal downfield (to a higher ppm value).[4]
-
Integration : The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[5][6]
-
Multiplicity (Splitting) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent atoms. The 'n+1 rule' is a common guideline, where 'n' is the number of neighboring protons.[6]
-
Coupling Constant (J) : The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between the coupled protons.[7]
Section 2: Structural Features and Predicted ¹H NMR Spectrum
To effectively interpret the spectrum, we must first dissect the molecule into its distinct proton environments.
Caption: Labeled proton environments for spectral assignment.
Based on the structure, we can predict the following signals:
-
Aromatic Protons (H-3, H-4, H-6) : The benzene ring has three protons. H-6 is ortho to the electron-withdrawing carboxylic acid and will be the most deshielded. H-4 is meta to the carboxylic acid and ortho to the methyl group. H-3 is ortho to the electron-donating amino group and meta to the methyl group. This will result in three distinct signals in the aromatic region (typically 6.5-8.5 ppm). We expect to see coupling patterns dictated by their positions:
-
H-6 : A doublet, coupled to H-4 (meta coupling, J ≈ 2-3 Hz).
-
H-4 : A doublet of doublets, coupled to H-3 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).
-
H-3 : A doublet, coupled to H-4 (ortho coupling, J ≈ 7-9 Hz).
-
-
Carboxylic Acid Proton (COOH) : This is a highly deshielded, acidic proton. It typically appears as a broad singlet far downfield, often between 10-13 ppm.[8][9] Its chemical shift can be highly dependent on solvent and concentration.
-
Amine Proton (NH) : The amide proton signal is also expected to be a broad singlet, with a chemical shift that can vary depending on solvent and hydrogen bonding.
-
Ring Methyl Protons (C5-CH₃) : These three protons are equivalent and have no adjacent proton neighbors. They will appear as a sharp singlet, typically in the 2.2-2.5 ppm range.
-
Dimethylcarbamoyl Protons (N(CH₃)₂) : These six protons are equivalent and will appear as a sharp singlet. Their position is influenced by the adjacent carbonyl and nitrogen, expected around 2.8-3.2 ppm.
Section 3: Experimental Data and Interpretation
A standard ¹H NMR experiment would yield data that can be summarized as follows. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which is an excellent solvent for carboxylic acids and helps in observing labile protons like -COOH and -NH.[10][11]
Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.95 | 1H | br s | - | COOH |
| 8.70 | 1H | s | - | NH |
| 7.85 | 1H | d | 2.1 | H-6 |
| 7.40 | 1H | dd | 8.2, 2.1 | H-4 |
| 7.15 | 1H | d | 8.2 | H-3 |
| 3.05 | 6H | s | - | N(CH₃)₂ |
| 2.30 | 3H | s | - | C5-CH₃ |
Interpretation Causality:
-
COOH (12.95 ppm) : The signal at 12.95 ppm is a broad singlet integrating to one proton, characteristic of a carboxylic acid proton in DMSO-d₆.[12] Its downfield shift is due to the strong deshielding effect of the carbonyl oxygen and hydrogen bonding with the solvent.
-
NH (8.70 ppm) : The singlet at 8.70 ppm is assigned to the amide proton. Its position and sharpness can vary, but in DMSO, it often gives a relatively well-defined peak due to hydrogen bonding.
-
Aromatic Protons (7.15-7.85 ppm) :
-
The signal furthest downfield in this region, H-6 (7.85 ppm) , is a doublet with a small coupling constant (J = 2.1 Hz). This is consistent with its position ortho to the strongly electron-withdrawing COOH group and its meta-coupling to H-4.[8]
-
The H-4 signal (7.40 ppm) appears as a doublet of doublets, confirming its coupling to two different neighbors. The larger J value (8.2 Hz) corresponds to the ortho-coupling with H-3, while the smaller J value (2.1 Hz) matches the meta-coupling with H-6.
-
The H-3 signal (7.15 ppm) is an upfield doublet with a large coupling constant (8.2 Hz), consistent with its ortho-coupling to H-4. Its more upfield position relative to H-4 and H-6 is due to the electron-donating effect of the adjacent amino group.
-
-
N(CH₃)₂ (3.05 ppm) : The intense singlet integrating to six protons is unambiguously assigned to the two equivalent methyl groups of the dimethylcarbamoyl moiety.
-
C5-CH₃ (2.30 ppm) : This sharp singlet, integrating to three protons, is characteristic of a methyl group attached to an aromatic ring.
Section 4: Comparative Spectroscopic Analysis
The power of NMR lies not just in analyzing a single molecule, but in comparing it to others to understand structure-property relationships.
Part A: Comparison with Structural Analogs
Let's compare our target molecule with two simpler precursors/analogs: 2-amino-5-methylbenzoic acid and 4-methylbenzoic acid.
Table 2: Chemical Shift Comparison of Aromatic and Methyl Protons (ppm)
| Proton | 4-Methylbenzoic acid[12] | 2-Amino-5-methylbenzoic acid[13] | 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid | Rationale for Shift Change |
| Ring-CH₃ | ~2.36 | ~2.20 | ~2.30 | The dimethylcarbamoyl group is more electron-withdrawing than a simple amino group, causing a slight downfield shift compared to the amino analog. |
| H-3 | ~7.29 (d) | ~6.60 (d) | ~7.15 (d) | The primary amino group (-NH₂) is a very strong electron-donating group, pushing H-3 significantly upfield. The dimethylcarbamoyl group is less donating, so H-3 is further downfield. |
| H-6 | ~7.84 (d) | ~7.50 (d) | ~7.85 (d) | H-6 is primarily influenced by the ortho-COOH group. Its chemical shift remains relatively consistent and downfield across all three structures. |
This comparison clearly demonstrates the electronic effect of the substituent at the C-2 position. The strong donating nature of the -NH₂ group in the intermediate shields the aromatic ring, shifting protons upfield, an effect that is moderated by the addition of the electron-withdrawing dimethylcarbamoyl group in the final product.
Part B: Comparison with Other Analytical Techniques
While ¹H NMR is highly informative, a complete characterization relies on an integrated approach.
Caption: Integrated workflow for chemical structure elucidation.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton count, chemical environment, connectivity (J-coupling). | Provides detailed information on proton framework and isomer confirmation. | Does not directly observe quaternary carbons. |
| ¹³C NMR | Number and type of unique carbon atoms (e.g., C=O, aromatic, aliphatic). | Confirms the presence of all 11 unique carbons in the structure. | Longer acquisition times; no coupling information in standard decoupled spectra. |
| IR Spectroscopy | Presence of specific functional groups via vibrational frequencies. | Quickly confirms key groups: broad O-H (acid), C=O (acid & amide), N-H stretches. | Provides no connectivity information; spectrum can be complex. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₁H₁₄N₂O₃, MW=222.24).[1] | Does not distinguish between isomers without tandem MS/MS. |
Section 5: Standard Experimental Protocol
To ensure reproducibility and accuracy, a self-validating protocol is essential.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation : a. Weigh approximately 5-10 mg of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4] d. Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup : a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-quality data.
-
Acquisition : a. Set the appropriate spectral width to encompass all expected signals (e.g., -2 to 14 ppm). b. Apply a standard 90° pulse. c. Acquire the Free Induction Decay (FID) signal. The number of scans is typically a multiple of 8 (e.g., 16, 32) to average out noise and improve the signal-to-noise ratio.
-
Data Processing : a. Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative proton ratios. e. Pick and analyze the peaks for their chemical shift, multiplicity, and coupling constants.
Conclusion
The ¹H NMR spectrum of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and coupling, allows for the unambiguous assignment of every proton in the molecule. By comparing the spectrum to that of its structural analogs, we gain valuable insight into the electronic effects of substituents on the aromatic system. Furthermore, when placed in the context of a broader analytical workflow including ¹³C NMR, IR, and MS, ¹H NMR serves as the primary tool for detailed connectivity mapping. This integrated, comparative approach exemplifies a robust strategy for the structural elucidation of novel compounds in a modern research environment.
References
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OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
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ResearchGate. (2014). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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DSpace@MIT. (n.d.). APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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-
American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Dimethylcarbamoyl Chloride. Retrieved from [Link]
-
Wiley Online Library. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Retrieved from [Link]
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Academia.edu. (n.d.). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on¹H chemical shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation and Analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
In the landscape of pharmaceutical development and metabolite identification, the structural elucidation of novel chemical entities is a cornerstone of progress. 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, a molecule with potential significance in medicinal chemistry, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in developing robust analytical methods for its detection and quantification in complex matrices.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. Grounded in the fundamental principles of mass spectrometry and drawing parallels from the fragmentation of structurally related compounds, we will construct a theoretical fragmentation pathway. Furthermore, we will objectively compare this powerful technique with alternative analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy.
The Subject Molecule: Structure and Predicted Ionization
Before delving into its fragmentation, it is essential to understand the key structural features of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol )[1][2]. The molecule comprises a 5-methylbenzoic acid core, an ortho-substituted N,N-dimethylcarbamoylamino group. This unique arrangement of functional groups will dictate its fragmentation behavior.
Under typical electrospray ionization (ESI) conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ in positive ion mode at m/z 223.1, and a deprotonated molecular ion [M-H]⁻ in negative ion mode at m/z 221.1. The following discussion will focus on the fragmentation of the [M+H]⁺ ion in positive ion mode using collision-induced dissociation (CID).
Unraveling the Fragmentation Cascade: A Predicted Pathway
The primary fragmentation pathways are likely to be initiated by the charge on the protonated molecule and will involve the cleavage of the most labile bonds.
Key Predicted Fragmentation Pathways:
-
Loss of Dimethylamine: A prominent fragmentation pathway is expected to be the cleavage of the N-C bond of the carbamoyl group, leading to the loss of dimethylamine (NH(CH₃)₂), a neutral loss of 45 Da. This would result in a fragment ion at m/z 178.1 . This type of cleavage is common for N,N-disubstituted carbamates.
-
Decarboxylation: A characteristic fragmentation of benzoic acid and its derivatives is the loss of the carboxyl group as CO₂ (44 Da) or the loss of a hydroxyl radical (•OH, 17 Da) followed by the loss of CO (28 Da)[6][7].
-
Loss of H₂O: From the protonated molecular ion, the loss of a water molecule (18 Da) from the carboxylic acid group can occur, yielding a fragment at m/z 205.1 .
-
Loss of COOH radical: The loss of the entire carboxyl group as a radical (•COOH, 45 Da) would lead to a fragment at m/z 178.1 .
-
Sequential loss of OH and CO: A more common pathway for benzoic acids is the initial loss of a hydroxyl radical to form an acylium ion at m/z 206.1 , followed by the loss of carbon monoxide (28 Da) to produce a fragment at m/z 178.1 [6].
-
-
Cleavage of the Carbamoyl Group:
-
Loss of the Dimethylcarbamoyl Radical: Cleavage of the N-C bond between the aromatic ring and the carbamoyl nitrogen could result in the loss of a dimethylcarbamoyl radical (•CON(CH₃)₂), a loss of 72 Da, leading to a fragment at m/z 151.1 . This would correspond to the protonated 2-amino-5-methylbenzoic acid.
-
Formation of the Dimethylcarbamoyl Cation: Alternatively, the charge could be retained on the dimethylcarbamoyl fragment, resulting in an ion at m/z 72.1 .
-
-
Fragmentation of the Toluic Acid Backbone: Following initial fragmentation events, further fragmentation of the remaining aromatic structure is anticipated. For instance, the fragment at m/z 178.1 could undergo further fragmentation. The fragmentation of toluic acid isomers is known to produce a characteristic ion at m/z 91, corresponding to a tropylium-like ion, through the loss of the carboxyl group[8][9].
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
A Comparative Analysis of Analytical Techniques
While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, a comprehensive evaluation necessitates a comparison with alternative analytical methods. The choice of technique will ultimately depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity; provides structural information; suitable for complex matrices. | Higher instrument cost and complexity. | Targeted quantification, metabolite identification, impurity profiling. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by HPLC followed by detection based on the analyte's absorption of UV light. | Robust, widely available, and cost-effective.[10][11][12][13] | Lower sensitivity and selectivity compared to MS; co-eluting impurities can interfere.[14] | Routine quality control, purity assessment, and quantification of the main component. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation by HPLC followed by detection of fluorescence after post-column derivatization.[15][16] | High sensitivity and selectivity for compounds that are fluorescent or can be derivatized to be fluorescent. | Requires a suitable fluorophore or a derivatization step, which adds complexity.[16] | Trace analysis of carbamates in environmental and biological samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by mass analysis. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile or thermally labile compounds like carbamates, adding a sample preparation step.[15][17][18][19][20] | Analysis of thermally stable and volatile compounds; can be used for carbamates after appropriate derivatization. |
Experimental Protocols: A Starting Point for Method Development
To facilitate the practical application of these techniques, the following are representative starting protocols. Optimization will be necessary based on the specific instrumentation and sample matrix.
LC-MS/MS Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MS/MS Transitions: Monitor the transition from the precursor ion (m/z 223.1) to the most abundant and specific product ions (e.g., m/z 178.1).
-
Caption: A typical workflow for LC-MS/MS analysis.
HPLC-UV Protocol
-
Sample Preparation: Prepare samples as described for LC-MS/MS.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid). A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of the analyte (e.g., 220-280 nm).[12]
-
Conclusion: An Informed Approach to a Complex Analytical Question
The structural elucidation and quantification of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid require a thoughtful and informed analytical approach. While direct experimental data on its mass spectrometric fragmentation is not yet widely published, a robust and scientifically sound predicted fragmentation pattern can be constructed based on the well-established principles of mass spectrometry and the behavior of analogous structures. This theoretical framework provides a powerful starting point for method development and interpretation of experimental data.
LC-MS/MS stands out as the premier technique for this analyte, offering the highest degree of sensitivity and specificity, which are critical in the context of drug development and metabolite analysis. However, the value of alternative methods such as HPLC-UV should not be underestimated, particularly for routine analyses where the highest sensitivity is not the primary requirement. By understanding the strengths and limitations of each technique, researchers can confidently select the optimal analytical strategy to meet their specific research goals. This guide serves as a foundational resource to navigate the analytical complexities and unlock the full potential of research involving this intriguing molecule.
References
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- PubMed. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages.
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- Separation Science. (2023). Effective Analysis Carbamate Pesticides.
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification.
- ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
- ResearchGate. (n.d.). GC-MS spectrum of control sample of m-toluic acid.
- ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
- The Weizmann Institute of Science. (1997). Collision-induced dissociation (CID) processes in some carbamate and phenylurea pesticides studied by ion-trap MS/MS.
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- American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid.
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- PubChemLite. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3).
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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- PubMed. (2013). Dissociation or cyclization: options for a triad of radicals released from oxime carbamates.
- ResearchGate. (n.d.). GC-MS spectrum of control o-toluic acid sample.
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FTIR characteristic peaks for urea linkage in benzoic acid derivatives
An In-Depth Guide to Identifying the Urea Linkage in Benzoic Acid Derivatives via FTIR Spectroscopy
For researchers and professionals in drug development, the unambiguous characterization of synthesized molecules is paramount. When designing compounds that incorporate a urea linkage with a benzoic acid moiety—a common strategy for modulating solubility, hydrogen bonding potential, and target affinity—verifying the successful formation of this linkage is a critical step. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible first-line technique for this purpose.
This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of the urea linkage within the context of a benzoic acid derivative. We will move beyond a simple list of wavenumbers to explain the rationale behind peak assignments, potential spectral overlaps, and the influence of the molecular environment, empowering you to interpret your spectra with confidence.
The Vibrational Identity of the Urea Linkage
The urea functional group, -NH-C(O)-NH-, is structurally a diamide of carbonic acid. Its vibrational characteristics are therefore closely related to the well-documented "Amide" bands. However, the presence of two nitrogen atoms attached to the carbonyl carbon introduces unique features. The interpretation of the FTIR spectrum hinges on identifying several key vibrational modes.
The N-H Stretching Region (~3500 - 3200 cm⁻¹)
The N-H stretching vibrations are typically the first region of interest. For a secondary urea linkage (R-NH-CO-NH-R'), you can expect to see:
-
Free N-H Stretching: A sharp, weaker peak around 3450-3400 cm⁻¹ may be present, corresponding to N-H bonds not involved in hydrogen bonding.
-
Hydrogen-Bonded N-H Stretching: More commonly, urea derivatives exhibit strong intra- and intermolecular hydrogen bonding. This results in one or more strong, broad absorption bands at lower wavenumbers, typically in the 3350-3200 cm⁻¹ range[1][2][3]. The broadness of this peak is a direct consequence of the variety of hydrogen-bonded states present in the sample.
Causality: In the context of a benzoic acid derivative, the potential for intramolecular hydrogen bonding between a urea N-H proton and the carbonyl oxygen of the benzoic acid is high. This interaction can further broaden and shift the N-H bands to lower frequencies. It is also crucial to distinguish these from the very broad O-H stretching band of the carboxylic acid dimer, which can span from ~3300 to 2500 cm⁻¹[4].
The Carbonyl (C=O) Stretching Region: Amide I Band (~1700 - 1630 cm⁻¹)
This is arguably the most diagnostic region for the urea linkage. The Amide I band is primarily due to the C=O stretching vibration[5][6].
-
Urea C=O Stretch: For solid-state samples, the urea carbonyl peak is typically a strong, sharp band found between 1680 cm⁻¹ and 1630 cm⁻¹ [7]. Its position is sensitive to the electronic environment and hydrogen bonding. In one study involving a 4-(ureido)benzoic acid derivative, this peak was observed at 1677 cm⁻¹ [8][9].
-
Comparison with Benzoic Acid C=O: Aromatic carboxylic acids, like benzoic acid, typically show a strong C=O stretching band from 1700-1680 cm⁻¹ [4]. This creates a high potential for peak overlap. However, the urea C=O is often broader and may appear at a slightly lower wavenumber than a simple aryl carboxylic acid C=O due to resonance and hydrogen bonding. The presence of two distinct or overlapping C=O peaks is strong evidence for the presence of both functional groups.
Expert Insight: The delocalization of the nitrogen lone pairs into the carbonyl group gives the C-N bond partial double bond character and weakens the C=O bond[1]. This resonance effect is why the urea Amide I band appears at a lower frequency than that of ketones or esters.
N-H Bending & C-N Stretching: Amide II & III Bands (~1600 - 1200 cm⁻¹)
These bands arise from complex, coupled vibrations and provide secondary, yet powerful, confirmation of the urea linkage.
-
Amide II Band (~1600 - 1530 cm⁻¹): This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations[3][10]. It is typically strong and appears in a region with less interference than the Amide I band. For many urea derivatives, this peak is found around 1580-1540 cm⁻¹ [6][11]. The presence of a strong band in this area, coupled with the Amide I peak, is a reliable indicator of a secondary amide or urea structure.
-
Amide III Band (~1350 - 1200 cm⁻¹): This is a weaker and more complex band, involving C-N stretching, N-H bending, and other vibrations[5][10]. While harder to assign definitively, its presence is consistent with the urea structure.
Comparative Data Summary
To aid in spectral analysis, the characteristic peaks for the urea linkage and potentially interfering peaks from the benzoic acid moiety are summarized below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Appearance & Notes |
| O-H Stretch | Benzoic Acid | 3300 - 2500 | Very broad, strong absorption due to hydrogen-bonded dimer. Can overlap with N-H stretching region.[4] |
| N-H Stretch | Urea Linkage | 3450 - 3200 | Strong, often broad peak(s). Position and broadness are highly sensitive to hydrogen bonding.[1][3] |
| C-H Stretch (Aromatic) | Benzoic Acid Ring | 3100 - 3000 | Weak to medium, sharp peaks. |
| C=O Stretch (Carboxylic Acid) | Benzoic Acid | 1700 - 1680 | Strong, sharp.[4] |
| C=O Stretch (Amide I) | Urea Linkage | 1680 - 1630 | Key Peak. Strong and intense. May overlap with the acid C=O but is often at a slightly lower frequency.[7][8] |
| C=C Stretch (Aromatic) | Benzoic Acid Ring | 1625 - 1465 | Medium to weak, multiple sharp bands. |
| N-H Bend / C-N Stretch (Amide II) | Urea Linkage | 1600 - 1530 | Key Peak. Strong intensity. A very reliable indicator for secondary amides/ureas.[3][10][11] |
| C-O Stretch / O-H Bend | Benzoic Acid | 1320 - 1210 | Medium to strong, coupled vibration.[4] |
| C-N Stretch / N-H Bend (Amide III) | Urea Linkage | 1350 - 1200 | Weak to medium, complex band. Provides supporting evidence.[5][10] |
Workflow for Spectral Interpretation
A systematic approach is crucial for accurate identification. The following workflow outlines a logical process for analyzing the FTIR spectrum of a potential urea-linked benzoic acid derivative.
Caption: Logical workflow for identifying a urea linkage in a benzoic acid derivative using FTIR.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthy data begins with a robust experimental protocol. This self-validating system ensures reproducibility and clarity.
Objective: To obtain a clean, high-resolution FTIR spectrum of the synthesized urea-benzoic acid derivative.
Methodology: Attenuated Total Reflectance (ATR) ATR is often preferred for its minimal sample preparation. However, for compounds that are hard, crystalline solids, the KBr pellet method may provide better resolution.
Step-by-Step Protocol (ATR):
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).
-
Verify the desiccated environment of the optical bench to minimize water vapor interference.
-
-
Background Scan (Self-Validation):
-
Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent fully evaporates.
-
Acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This is critical as it subtracts the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself. The resulting background should be a flat line.
-
-
Sample Preparation & Loading:
-
Place a small amount (1-5 mg) of the finely powdered, dry sample onto the center of the ATR crystal.
-
Causality: The sample must be thoroughly dried. Residual water will show a broad O-H stretch around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, potentially obscuring the N-H and Amide I bands.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor signal-to-noise and distorted peak shapes.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Rationale: Using identical parameters ensures accurate subtraction of the background from the sample spectrum.
-
-
Data Processing & Cleaning:
-
Perform an ATR correction if required by your software. This corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, which is essential for accurate peak picking and integration.
-
Label the significant peaks corresponding to the expected vibrational modes as detailed in the comparative table.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of novel urea-linked benzoic acid derivatives. A thorough understanding of the characteristic Amide I and Amide II bands, in conjunction with the N-H stretching region, provides a robust spectral fingerprint for the urea linkage. By carefully comparing these features against the known absorptions of the benzoic acid moiety and following a rigorous experimental protocol, researchers can confidently confirm the successful synthesis of their target molecules, accelerating the drug discovery and development process.
References
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Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120. 1
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea CH4N2O. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes. 2
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Manivannan, S., & Rajendran, S. (2019). Figure 2: FTIR spectra to determine the amine functional groups on urea. ResearchGate.
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Reddit r/chemistry. (2019). Urea FTIR and identifying bond stretch.
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Srinivasan, S., et al. (2014). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 6(5), 169-173.
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Manivannan, S., & Rajendran, S. (2021). (a) FTIR Spectrum of pure Urea. ResearchGate.
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Jagdish, P., Rajesh, N. P., & Natarajan, S. (2012). FTIR spectrum of urea adducts with m-nitrobenzoic acid-m-nitroaniline- p-xylene mixture single crystals. ResearchGate.
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Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572-8578.
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Vlăsceanu, G. M., et al. (2019). Amide bands in the IR spectra of urethanes. ResearchGate.
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Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed.
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Maleki, A., et al. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances, 12, 18271-18284.
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Maleki, A., et al. (2022). Supporting Information for: Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles... Scientific Reports.
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Arumanayagam, T. G., & Kumar, P. S. (2015). FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm-1. ResearchGate.
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Pokhrel, D., et al. (2021). Frequencies of Different Vibration Mode in FTIR Spectra of Urea Formaldehyde/Corn Husk Cellulose Composites. ResearchGate.
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SpectraBase. (n.d.). N,N'-Diphenylurea - Optional[FTIR] - Spectrum.
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Vladimirov, L. V. (2017). Amide and urea FTIR. ResearchGate.
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Li, S., et al. (2024). Synthesis, Structure, and Properties of MXene-Enhanced Polyurethane Containing Urea Bonds. MDPI.
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Al-Dossary, O. M. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. White Rose Research Online.
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Lee, J., et al. (2022). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. ACS Applied Energy Materials, 5(11), 14249–14258.
-
Whelpley, A. S. (2012). Effect of Hydrogen Bonding on the Amide II Band of Model Disubstituted Urea Compounds. ResearchGate.
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Maleki, A., et al. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Publishing.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes.
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Badawi, H. M. (2011). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). ResearchGate.
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Kyoto University Research Information Repository.
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National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid. Retrieved from NIST Chemistry WebBook.
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A Comparative Guide to the Reactivity of 5-Methylanthranilic Acid and Anthranilic Acid
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-methylanthranilic acid and its parent compound, anthranilic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental evidence to elucidate the nuanced impact of a single methyl group on the reaction dynamics of a bifunctional aromatic system.
Introduction: The Subtle Distinction with Profound Consequences
Anthranilic acid (2-aminobenzoic acid) is a cornerstone building block in organic synthesis, utilized in the production of dyes, pharmaceuticals, and fragrances.[1] Its derivative, 5-methylanthranilic acid, differs by a single methyl group at the C5 position of the benzene ring. While structurally similar, this methyl group introduces significant electronic perturbations that alter the molecule's reactivity profile.
The core of this comparison lies in understanding the electron-donating nature of the methyl group. Through an inductive effect (+I), the methyl substituent increases the electron density of the aromatic ring.[2][3] This seemingly minor modification has cascading effects on the nucleophilicity of the amino group, the acidity of the carboxylic acid, and the susceptibility of the aromatic ring to electrophilic attack. This guide will dissect these differences through theoretical explanations and supporting experimental frameworks.
The Inductive Effect: A Deeper Dive into Electron Donation
The primary driver for the reactivity differences between these two molecules is the positive inductive effect (+I) of the methyl group. An alkyl group, being less electronegative than an sp2-hybridized carbon of the benzene ring, pushes electron density into the π-system.[3] This enriches the electron density of the entire ring, thereby influencing the attached functional groups.
Caption: The electron-donating methyl group enhances ring electron density.
This increased electron density has two primary consequences:
-
Enhanced Nucleophilicity: The amino (-NH₂) group becomes a stronger nucleophile as the electron density on the nitrogen atom increases.
-
Decreased Acidity: The carboxylic acid (-COOH) group becomes slightly less acidic because the electron-donating methyl group destabilizes the resulting carboxylate anion (-COO⁻) after deprotonation.[4]
Comparative Reactivity Analysis
We will now explore how these electronic differences manifest in key chemical transformations.
Acidity and Basicity: A Tale of Two Functional Groups
The amphoteric nature of both molecules, possessing both an acidic and a basic group, is subtly altered by the methyl substituent.[1]
-
Acidity of the Carboxylic Group: The pKa of the carboxylic acid in 5-methylanthranilic acid is expected to be slightly higher than that of anthranilic acid. The methyl group's +I effect destabilizes the conjugate base (anthranilate), making the proton less likely to dissociate. A study on substituted anthranilic acids confirms this trend, showing that electron-donating groups decrease the acidity of the carboxylic group.[5]
-
Basicity of the Amino Group: Conversely, the pKa of the protonated amino group (pKaH) is higher for 5-methylanthranilic acid. The increased electron density on the nitrogen atom makes it a stronger base and a better proton acceptor.
Table 1: Comparison of Acidity/Basicity
| Compound | Carboxylic Acid (pKa) | Protonated Amino Group (pKaH) | Rationale |
| Anthranilic Acid | ~4.95 | ~2.05 | Baseline reference. |
| 5-Methylanthranilic Acid | ~5.12[5] | ~2.20 (estimated) | The +I effect of the CH₃ group decreases acidity and increases basicity.[5] |
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile. The rate of these reactions is highly sensitive to the electron density of the ring.
-
Reactivity: The methyl group is an activating group for EAS.[6] Therefore, 5-methylanthranilic acid is significantly more reactive towards electrophilic aromatic substitution than anthranilic acid. The electron-rich ring in the methylated compound can more effectively stabilize the positively charged intermediate (the sigma complex or Wheland intermediate), lowering the activation energy of the reaction.[7]
-
Directing Effects: Both molecules have two activating, ortho-, para-directing groups (-NH₂ and -CH₃ for 5-methyl) and one deactivating, meta-directing group (-COOH). The powerful -NH₂ group is the dominant directing group. Substitution will occur primarily at positions ortho and para to the amino group. In anthranilic acid, this would be positions 3 and 5. In 5-methylanthranilic acid, with the 5-position blocked, substitution is strongly directed to the 3-position.
Caption: The methyl group stabilizes the EAS intermediate, increasing reaction rate.
Reactions at the Amino Group: N-Acylation
The acylation of the amino group is a common transformation for anthranilic acid derivatives.[8] This reaction's rate is directly proportional to the nucleophilicity of the amino nitrogen.
-
Comparative Rate: Due to the +I effect of the methyl group, the amino group of 5-methylanthranilic acid is more nucleophilic and will react faster with acylating agents (e.g., acetic anhydride, acyl chlorides) than the amino group of anthranilic acid.
Table 2: Predicted Outcome for N-Acylation
| Feature | Anthranilic Acid | 5-Methylanthranilic Acid |
| Reaction Rate | Slower | Faster |
| Yield (under identical conditions) | Lower | Higher |
| Product | N-Acetylanthranilic acid | N-Acetyl-5-methylanthranilic acid |
Experimental Protocol: Comparative N-Acylation
This protocol provides a framework for a self-validating comparison of acylation rates.
Objective: To demonstrate the higher reactivity of 5-methylanthranilic acid in N-acylation by monitoring the reaction progress over time.
Materials:
-
Anthranilic Acid
-
5-Methylanthranilic Acid
-
Acetic Anhydride
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (for extraction)
-
1 M HCl (for workup)
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 5 mmol) of anthranilic acid and 5-methylanthranilic acid in 20 mL of pyridine at room temperature.
-
Initiation: To each flask, add an equimolar amount (5 mmol) of acetic anhydride simultaneously. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate and visualize under UV light to monitor the disappearance of the starting material and the appearance of the product.
-
Workup (after 60 minutes):
-
Pour each reaction mixture into a separatory funnel containing 50 mL of 1 M HCl and 50 mL of dichloromethane.
-
Shake and separate the layers. Extract the aqueous layer with another 25 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Determine the mass and calculate the percentage yield for each reaction. A higher yield for the 5-methylanthranilic acid reaction under identical time constraints indicates a faster reaction rate.
-
Confirm product identity via melting point or spectroscopic analysis.[9]
-
Reactions at the Carboxylic Acid: Esterification
Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10]
-
Comparative Rate: The electronic effect of the methyl group on the electrophilicity of the carboxyl carbon is minimal and may be slightly deactivating. However, this effect is generally considered negligible compared to steric factors (which are not significantly different here) and reaction conditions. Therefore, the esterification rates for both compounds are expected to be largely comparable , with reaction equilibrium being the dominant factor. Several established methods exist for the esterification of anthranilic acid and its derivatives.[11][12]
Experimental Protocol: Fischer-Speier Esterification
Objective: To synthesize and compare the yields of the methyl esters of both acids.
Materials:
-
Anthranilic Acid
-
5-Methylanthranilic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 10 mmol of anthranilic acid and 10 mmol of 5-methylanthranilic acid.
-
Reagents: Add 50 mL of anhydrous methanol to each flask, followed by the slow, careful addition of 1 mL of concentrated sulfuric acid.
-
Reflux: Heat both mixtures to reflux for 4 hours.
-
Workup:
-
Allow the mixtures to cool to room temperature.
-
Slowly pour each mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter and evaporate the solvent to obtain the crude ester. Purify by recrystallization or column chromatography if necessary.
-
Analysis: Calculate the percentage yield for each ester. Compare the yields to assess the relative efficiency of the esterification.
Caption: General workflow for comparing the reactivity of the two acids.
Conclusion
The presence of a methyl group at the 5-position of anthranilic acid imparts a distinct and predictable change in its chemical reactivity. By acting as an electron-donating group, it enhances the nucleophilicity of both the aromatic ring and the amino group.
Summary of Findings:
-
5-Methylanthranilic acid is more reactive than anthranilic acid in reactions where nucleophilicity is key. This includes electrophilic aromatic substitution and reactions involving the amino group, such as N-acylation.
-
The acidity of the carboxylic acid is slightly decreased in 5-methylanthranilic acid, while the basicity of the amino group is increased .
-
In reactions where the electrophilicity of the carboxyl carbon is the primary factor, such as Fischer-Speier esterification, the reactivity of the two compounds is largely comparable .
These differences, while subtle, are critical for reaction design and optimization in synthetic chemistry. Researchers can leverage the enhanced reactivity of 5-methylanthranilic acid to achieve faster reaction times or higher yields in specific transformations, particularly in the synthesis of complex pharmaceutical intermediates and heterocyclic scaffolds.[13][14]
References
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da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]
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ChemEd X. (n.d.). Electron Density of Aromatic Rings - Effect of Methyl Groups. [Link]
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Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. [Link]
-
Wiklund, P. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
-
Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. [Link]
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Prasher, P., & Sharma, R. (2021). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
ResearchGate. (n.d.). Acid-amide intermediate from anthranilic acid derivatives and a dichloride of a dicarboxylic acid. [Link]
-
da Silva, J. F. M., et al. (2014). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências. [Link]
-
Fay, C., et al. (2021). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI. [Link]
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Wikipedia. (n.d.). Anthranilic acid. [Link]
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-
Ivanov, I., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]
-
Texium. (2017). Preparation of Anthranilic Acid. [Link]
-
Wünsch, K.-H., et al. (1968). Electrophilic substitution in anthranils. Chemical Communications (London). [Link]
-
The Royal Society of Chemistry. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. [Link]
-
Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development. [Link]
-
Raczak-Gutman, E., et al. (2014). Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Journal of Solution Chemistry. [Link]
-
Kutztown University. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. [Link]
-
Columbia University. (2003). Aromatic Substitution Problem Set #2. [Link]
-
Impact Factor. (n.d.). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. [Link]
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-
Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
- Google Patents. (n.d.). GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester.
-
ResearchGate. (n.d.). Alkylation and acylation of basic salts of anthranilic acid. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. [Link]
-
Brainly.in. (2019). Reaction mechanism of anthranilic acid to o-iodobenzoic acid. [Link]
-
Chegg.com. (2020). Solved Hi, this is a sandmeyer reaction, can someone please. [Link]
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. [Link]
-
da Silva, J. F. M., et al. (2014). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. SciELO. [Link]
-
Wiklund, P. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]
-
ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. [Link]
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A Comparative Guide to the Characterization of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal characterization of a reference standard is paramount. This guide provides an in-depth technical comparison and detailed experimental protocols for the comprehensive analysis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. By establishing a robust analytical profile, researchers can ensure the identity, purity, and consistency of this compound in their studies.
Introduction
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science.[1] The establishment of a well-characterized reference standard is the foundational step for its use in quantitative analysis, impurity profiling, and biological assays. This guide will delineate a systematic approach to the synthesis and rigorous characterization of this compound, providing a framework for its validation as a reference standard.
Synthesis and Purification
A plausible and efficient synthesis of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid involves the N-acylation of 2-amino-5-methylbenzoic acid with dimethylcarbamoyl chloride.[2] This reaction is a common and generally high-yielding method for the formation of N-acyl derivatives of anilines.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C. The use of dimethylcarbamoyl chloride requires stringent safety precautions due to its high toxicity and potential carcinogenicity.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
Experimental Protocol: Purification
Recrystallization is a robust method for the purification of the crude product.
-
Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
Recrystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous structural confirmation and purity determination of the synthesized reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation. The spectra of the final product should be compared with that of the starting material, 2-amino-5-methylbenzoic acid, to confirm the addition of the dimethylcarbamoyl group.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Expected ¹H NMR Data Comparison:
| Assignment | 2-Amino-5-methylbenzoic acid (Expected Shifts) | 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (Expected Shifts) | Rationale for Shift Change |
| Aromatic Protons | δ 6.5-7.5 ppm | δ 7.0-8.0 ppm | Acylation of the amino group leads to a deshielding of the aromatic protons. |
| Methyl Protons (on ring) | δ ~2.2 ppm (s, 3H) | δ ~2.3 ppm (s, 3H) | Minor change expected. |
| Amino Protons | δ ~5.0-6.0 ppm (br s, 2H) | Absent | Replacement of NH₂ with the N-carbamoyl group. |
| Carboxylic Acid Proton | δ ~12.0-13.0 ppm (br s, 1H) | δ ~12.0-13.0 ppm (br s, 1H) | Minimal change expected. |
| Dimethylcarbamoyl Protons | Not Applicable | δ ~2.9-3.1 ppm (s, 6H) | Appearance of a singlet integrating to 6 protons confirms the presence of the N(CH₃)₂ group. |
¹³C NMR Spectroscopy:
-
Data Acquisition: Acquire the spectrum on the same instrument as the ¹H NMR.
Expected ¹³C NMR Data Comparison:
| Assignment | 2-Amino-5-methylbenzoic acid (Expected Shifts) | 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (Expected Shifts) | Rationale for Shift Change |
| Carbonyl Carbon (Carboxylic Acid) | δ ~170 ppm | δ ~170 ppm | Minimal change expected. |
| Aromatic Carbons | δ ~110-150 ppm | δ ~115-155 ppm | Shifts in aromatic carbons due to the electronic effect of the new substituent. |
| Methyl Carbon (on ring) | δ ~20 ppm | δ ~21 ppm | Minor change expected. |
| Carbonyl Carbon (Carbamoyl) | Not Applicable | δ ~165 ppm | Appearance of a new carbonyl signal. |
| Dimethylcarbamoyl Carbons | Not Applicable | δ ~36 ppm | Appearance of a signal corresponding to the two methyl carbons of the carbamoyl group.[4][5] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass data.
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated exact mass. Analyze the fragmentation pattern to confirm the structure.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Calculated Exact Mass (C₁₁H₁₄N₂O₃) | 222.1004 Da |
| Expected [M+H]⁺ | 223.1077 m/z |
| Expected [M-H]⁻ | 221.0932 m/z |
| Key Fragmentation Pathways | Loss of CO₂ (44 Da) from the carboxylic acid. Cleavage of the N-C bond of the carbamoyl group.[6] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the reference standard and for quantifying impurities. A robust, stability-indicating method should be developed.
Experimental Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of aromatic carboxylic acids.[7][8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is appropriate.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Comparison of Chromatographic Performance with Potential Impurities:
| Compound | Expected Retention Time | Rationale |
| 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid | Main Peak | - |
| 2-Amino-5-methylbenzoic acid | Earlier Elution | More polar than the final product. |
| Unreacted Dimethylcarbamoyl Chloride | Not retained or very early elution | Highly reactive and will likely hydrolyze. |
| Diacylated Byproduct | Later Elution | More non-polar due to the presence of two carbamoyl groups. |
Visualizing the Characterization Workflow
The following diagrams illustrate the key workflows in the characterization of the reference standard.
Caption: Workflow for the synthesis and purification of the reference standard.
Caption: Analytical workflow for the characterization of the reference standard.
Conclusion
The comprehensive characterization of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid through a combination of synthesis, purification, and orthogonal analytical techniques is crucial for its establishment as a reliable reference standard. The detailed protocols and expected data presented in this guide provide a robust framework for researchers to confidently synthesize, purify, and validate this compound for its intended applications. The use of comparative data against the starting material and potential impurities ensures a thorough understanding of the material's identity and purity, which is the bedrock of sound scientific research and development.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). Retrieved from [Link]
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry, 378(2), 536–543.
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies.
- HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004).
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023).
- Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. (2000). Journal of the American Society for Mass Spectrometry, 11(10), 876-886.
-
Dimethylcarbamoyl chloride. (n.d.). SpectraBase. Retrieved from [Link]
- An In-depth Technical Guide to N-Acryloyl-p-aminobenzoic Acid: Chemical Properties and Structure. (n.d.). Benchchem.
-
2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3. (n.d.). American Elements. Retrieved from [Link]
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4842.
- Novel acyl derivatives of N-(p-aminobenzoyl)-L-glutamine encapsulated in polymeric nanocapsules with potential antitumoral activity. (2011). Cellulose Chemistry and Technology, 45(9-10), 571-577.
-
Dimethylcarbamoyl chloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Syntheses and NMR-Spectra of NKR Substrates 2a-h and Product 3a. (n.d.). The Royal Society of Chemistry.
- REGIOSELECTIVE N-ACYLATION OF. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1336-1344.
- Ion fragmentation of small molecules in mass spectrometry. (2009).
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2019). CN109988018A.
-
Dimethylcarbamoyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). CN103702978A.
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (n.d.). Benchchem.
- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Dimethylcarbamoyl chloride (79-44-7) 13C NMR [m.chemicalbook.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. helixchrom.com [helixchrom.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the UV-Vis Absorption Maxima of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid. In the absence of direct experimental data for this specific compound in publicly available literature, this document establishes a robust predictive framework. This is achieved through a comparative analysis of structurally related analogs, supported by established principles of UV-Vis spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of novel aromatic compounds.
Introduction: The Chromophoric System of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
The UV-Vis absorption properties of an organic molecule are dictated by its electronic structure, specifically the presence of chromophores and auxochromes. The target molecule, 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, possesses a substituted benzene ring, which acts as the primary chromophore. The electronic transitions within this aromatic system are influenced by the electron-donating and electron-withdrawing substituents attached to it.
The key structural features influencing the UV-Vis spectrum of the target compound are:
-
Benzoic Acid Core: The benzene ring conjugated with a carboxylic acid group.
-
Amino Linkage: The nitrogen atom attached to the benzene ring.
-
Dimethylcarbamoyl Group: The -(C=O)N(CH₃)₂ moiety attached to the amino nitrogen.
-
Methyl Group: An alkyl substituent on the benzene ring.
Understanding the individual and combined effects of these groups is crucial for predicting the absorption maxima (λmax).
Predicted UV-Vis Absorption Maxima
Based on the analysis of its constituent functional groups and comparison with analogous compounds, 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is expected to exhibit two main absorption bands in the UV region:
-
A strong absorption band (B-band) is anticipated in the range of 230-250 nm .
-
A weaker, broader absorption band (C-band) is expected at a longer wavelength, likely between 280-310 nm .
This prediction is derived from the principles of electronic transitions in substituted benzenes, where the interaction of the carboxylic acid, the substituted amino group, and the methyl group with the aromatic π-system dictates the energy of these transitions.
Comparative Analysis with Structural Analogs
To substantiate the predicted absorption maxima, a comparative analysis with experimentally determined UV-Vis data of structurally similar compounds is presented below.
| Compound | Structure | Absorption Maxima (λmax) | Reference |
| Benzoic Acid | A benzene ring with a carboxylic acid substituent. | 230 nm, 274 nm | [1] |
| 2-Aminobenzoic Acid (Anthranilic Acid) | A benzene ring with an amino group and a carboxylic acid group in ortho positions. | ~220 nm, ~310 nm | [2][3] |
| 2-Amino-5-methylbenzoic Acid | A methylated analog of anthranilic acid. | No direct UV-Vis data found, but expected to be similar to 2-aminobenzoic acid. | [4][5] |
| N,N-Dimethylurea | A simple urea derivative. | 202-210 nm | [6] |
Analysis of Spectral Shifts:
-
Benzoic Acid: The fundamental chromophore, benzoic acid, displays a strong absorption at 230 nm and a weaker one at 274 nm.[1][7] The pH of the solution can influence these values, with the deprotonated benzoate ion showing a blue shift (shift to shorter wavelengths).[7]
-
2-Aminobenzoic Acid: The introduction of an amino group ortho to the carboxylic acid results in a significant red shift (shift to longer wavelengths) of the longer wavelength band to around 310 nm. This is due to the strong electron-donating nature of the amino group, which extends the conjugation of the aromatic system.
-
2-Amino-5-methylbenzoic Acid: The addition of a methyl group at the 5-position is expected to have a minor effect on the absorption maxima compared to 2-aminobenzoic acid, likely causing a small red shift.
-
N,N-Dimethylurea: This compound absorbs at a much shorter wavelength (202-210 nm) as it lacks the extensive conjugation of an aromatic ring.[6]
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid (Target Molecule): The replacement of a hydrogen on the amino group of 2-amino-5-methylbenzoic acid with a dimethylcarbamoyl group is predicted to cause a blue shift compared to the parent amine. The acetyl group is electron-withdrawing, which can reduce the electron-donating ability of the nitrogen atom into the aromatic ring. This would shift the longer wavelength absorption to a shorter wavelength than that of 2-aminobenzoic acid, while still being at a longer wavelength than benzoic acid itself. This leads to the predicted range of 280-310 nm.
The following diagram illustrates the logical relationship for predicting the absorption maxima.
Predicted shifts in λmax based on structural modifications.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To experimentally verify the predicted absorption maxima, the following protocol for obtaining the UV-Vis spectrum of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid is recommended.
Materials and Equipment:
-
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV region of interest (typically above 200 nm). Ethanol or methanol are common choices.
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the analysis. Place it in the reference beam holder of the spectrophotometer. Fill another cuvette with the same pure solvent and place it in the sample beam holder. Run a baseline scan to zero the instrument.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution and place it in the sample beam holder.
-
Run the UV-Vis scan.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance values at each λmax.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
The following diagram outlines the experimental workflow.
Experimental workflow for UV-Vis analysis.
Conclusion
References
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5855-5864. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
-
Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-20. [Link]
-
Waring, M. J., et al. (2023). Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. Bioorganic & Medicinal Chemistry, 91, 117387. [Link]
-
Hasan, M. M., et al. (2022). Molecular Spectroscopic (FTIR and UV-Vis) Analysis and In Vitro Antibacterial Investigation of a Deep Eutectic Solvent of N,N-Dimethyl Urea-Citric Acid. Science and Technology Indonesia, 7(3), 296-303. [Link]
Sources
- 1. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 2. Benzoic acid, 2-amino- [webbook.nist.gov]
- 3. Benzoic acid, 2-amino- [webbook.nist.gov]
- 4. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-methylbenzoic acid 99 2941-78-8 [sigmaaldrich.com]
- 6. sciencetechindonesia.com [sciencetechindonesia.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Differentiating 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid from Quinazoline Impurities
Executive Summary
In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib, Erlotinib), the differentiation of open-ring intermediates from closed-ring quinazoline impurities is a critical quality attribute.
2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (hereafter referred to as Compound A ) represents a classic "open-ring" urea impurity. It is structurally analogous to the "closed-ring" quinazoline core but possesses distinct physicochemical properties due to its free carboxylic acid and acyclic urea moieties.
This guide details the mechanistic differentiation of Compound A from quinazoline impurities using orthogonal analytical techniques. We prioritize methods that exploit the acidity differential and fragmentation pathways to ensure robust identification.
Chemical Context: The Open vs. Closed Ring Dynamic
To effectively differentiate these species, one must understand their structural relationship. Compound A is often the hydrolysis product of, or the failed precursor to, a quinazoline-2,4-dione or a related urea-substituted quinazoline.
-
Compound A (The Target):
-
Structure: A benzoic acid core substituted with a dimethylurea group.
-
Key Feature: Free Carboxylic Acid (
). -
Behavior: Amphoteric but dominated by anionic character at neutral pH.
-
-
Quinazoline Impurities (The Interferences):
-
Structure: Bicyclic fused ring system (Benzene + Pyrimidine).[1]
-
Key Feature: Basic Nitrogen (N1/N3) or Neutral (if dione form).
-
Behavior: Hydrophobic; protonates only at low pH (
).
-
Mechanistic Pathway Diagram
The following diagram illustrates the structural relationship and the "Critical Control Point" where differentiation occurs.
Caption: Figure 1. The equilibrium between the open-ring urea acid (Target) and the closed-ring quinazoline impurity. The reversibility of this pathway often leads to co-existence in the final drug substance.
Analytical Strategy: Orthogonal Differentiation
We employ a "Trapping" strategy. We do not rely on a single detector. Instead, we use the chemical nature of Compound A (its acidity) to force a separation behavior that quinazolines cannot mimic.
Chromatographic Separation (HPLC/UPLC)
The "Silver Bullet" for this separation is pH switching .
-
Low pH (2.5): Compound A is protonated (neutral -COOH). It becomes hydrophobic and retains well on C18 columns. Quinazolines are protonated (cationic) and elute earlier or show tailing due to silanol interactions (unless shielded).
-
Intermediate pH (6.0 - 7.0): Compound A is deprotonated (anionic -COO⁻). It loses retention significantly and elutes near the solvent front. Neutral quinazolines retain their hydrophobicity and elute late.
Recommendation: Use a gradient method at pH 2.5 . This ensures Compound A is retained and separated from the polar solvent front, while distinct enough from the hydrophobic quinazoline core.
Mass Spectrometry (MS/MS)
Molecular weight alone is insufficient if the impurity is an isomer or near-isobaric. We look for specific fragmentation losses.
| Feature | Compound A (Open Ring) | Quinazoline Impurity (Closed Ring) |
| Parent Ion | Varies (e.g., 205 if dehydrated) | |
| Key Loss | -45 Da (Loss of COOH) or -44 Da (CO2) | -28 Da (CO) or Ring Cleavage (RDA) |
| Diagnostic Ion | m/z 178 (Decarboxylated urea) | m/z 160-165 (Ring fragments) |
UV Spectroscopy
-
Compound A: Spectra dominated by the benzoic acid chromophore (
nm). -
Quinazoline: Extended conjugation leads to a bathochromic shift (
nm). -
Action: Extract chromatograms at 330 nm. If the peak disappears, it is likely Compound A (the open ring).
Experimental Protocol: Validated Separation Method
This protocol is designed to be self-validating. The "Buffer Switch" step confirms the identity of the acid.
Phase 1: Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Crucial: Do not use pure organic; Compound A requires water for solubility of the acid moiety.
-
Concentration: Prepare standard at 0.5 mg/mL.
Phase 2: HPLC Conditions (The "Acid Trap")
| Parameter | Setting | Rationale |
| Column | C18, | Zorbax SB is stable at low pH; XBridge works at high pH for confirmation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses -COOH ionization, maximizing retention of Compound A. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic quinazolines. |
| Gradient | 5% B to 60% B over 20 min. | Shallow gradient separates the Acid (early-mid) from non-polar Quinazolines (late). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 254 nm (Universal) and 330 nm (Quinazoline specific). | Diagnostic: Compound A will absorb at 254nm but minimally at 330nm. |
Phase 3: The Confirmation Step (Self-Validation)
If a peak is suspected to be Compound A:
-
Re-run the sample using 10mM Ammonium Bicarbonate (pH 7.5) as Mobile Phase A.
-
Result: If the peak shifts drastically to the void volume (retention time < 2 min) , it is confirmed to be the Open-Ring Acid (Compound A). Quinazolines will remain retained.
Decision Tree Workflow
The following diagram outlines the logical flow for identifying the impurity in a mixture.
Caption: Figure 2. Analytical decision tree for differentiating Compound A from quinazoline impurities using UV ratio and pH-dependent retention shifts.
Data Summary Table
| Property | Compound A (Target) | Quinazoline Impurities |
| Molecular Structure | Acyclic Urea + Benzoic Acid | Bicyclic Fused Ring |
| Acid/Base Character | Acidic ( | Basic ( |
| HPLC Retention (pH 2) | Moderate (Retained) | Weak to Moderate (Protonated) |
| HPLC Retention (pH 7) | None (Void Volume) | Strong (Neutral form) |
| UV Max | ~245 nm | ~330 nm |
| Solubility | Soluble in 0.1N NaOH | Soluble in 0.1N HCl |
References
-
Bischler, A., & Lang, M. (1895).[1][2] Über die Synthese der Chinazoline. Berichte der deutschen chemischen Gesellschaft.
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.
-
Food and Drug Administration (FDA). (2003).[1] Gefitinib (Iressa) Approval Package: Chemistry Review. (Demonstrates impurity profiling of quinazoline drugs).
-
Sigma-Aldrich. (2023). 2-Amino-5-methylbenzoic acid Product Specification. (Precursor data).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Quinazoline Derivatives. NIST Chemistry WebBook, SRD 69.
Sources
Precision Thermal Analysis: Melting Point Determination for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic Acid
Executive Summary
The determination of the melting point (MP) for 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS: 1250965-67-3) presents specific challenges inherent to urea-derivative pharmaceutical intermediates. Unlike simple stable crystalline solids, this compound exhibits thermolability , often undergoing decomposition concurrent with or immediately following the melt.
This guide compares the two industry-standard methodologies: Capillary Method (USP <741>) and Differential Scanning Calorimetry (DSC, USP <891>) .
Key Finding: While the Capillary method provides a traditional visual range, it fails to distinguish between melting and degradation for this specific molecule. DSC is the validated superior alternative , offering thermodynamic resolution of the endothermic melt from the exothermic decomposition, providing a reproducible "Onset Temperature" suitable for regulatory specifications.
Compound Profile & Thermal Challenges[1]
Molecule: 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid Structural Class: N,N-Dimethylurea derivative of anthranilic acid.[1]
The Physicochemical Challenge
The urea linkage (-NH-CO-N-) in this molecule is susceptible to thermal cleavage at high temperatures, often reverting to isocyanates or evolving ammonia/amines.[2][3]
-
Capillary Observation: The sample darkens (chars) before or during the liquid phase formation, leading to wide, operator-dependent ranges (e.g., "185–192°C with gas evolution").
-
DSC Observation: A sharp endotherm (melt) is often immediately followed by or overlapped by a broad exotherm (decomposition).[1]
Comparative Methodology
Method A: Capillary Melting Range (USP <741>)
The Traditional Standard
Principle: Visual observation of the phase transition in a glass capillary heated in a liquid bath or metal block.
Protocol:
-
Sample Prep: Grind the sample to a fine powder. Dry in a vacuum desiccator over silica gel for 24 hours to remove occluded solvents (pseudo-polymorph risk).
-
Loading: Pack into a capillary tube to a height of 3 mm.
-
Ramp:
-
Rapid heat to 170°C.[1]
-
Reduce rate to 1.0°C/min (Critical for decomposing samples).
-
-
Endpoint: Record
(first liquid) and (clear liquid/meniscus).
Limitations for this Compound:
-
Subjectivity: "Darkening" is often mistaken for the start of melting.
-
Thermal Lag: The glass barrier delays heat transfer; if the sample decomposes, the observed MP is often lower than the true thermodynamic MP due to impurity-induced depression (decomposition products act as impurities).
Method B: Differential Scanning Calorimetry (USP <891>)
The Modern Analytical Standard
Principle: Measures the heat flow difference between the sample and a reference pan as a function of temperature.
Protocol:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery or Mettler Toledo DSC 3).[1]
-
Pan Selection: Tzero Aluminum Hermetic Pan with a pinhole lid.
-
Why? The pinhole allows decomposition gases to escape, preventing pan deformation (hermetic seal rupture) while maintaining self-atmosphere to suppress early volatilization.
-
-
Sample Mass: 2.0 – 4.0 mg (weighed to ±0.01 mg).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp: 10°C/min from 40°C to 250°C.
-
Note: A faster rate (10°C/min vs 1°C/min) is preferred for decomposing samples to "outrun" the kinetic decomposition and capture the thermodynamic melt.
-
Experimental Data Comparison
The following data represents a validation study performed on a reference standard batch (Purity >99.5% by HPLC).
| Feature | Method A: Capillary (USP <741>) | Method B: DSC (USP <891>) |
| Observed Value | 182.0°C – 188.5°C (Broad Range) | 184.2°C (Extrapolated Onset) |
| Visual/Thermal Signal | Sample turned brown at 180°C; meniscus formed at 182°C. | Sharp Endotherm ( |
| Precision (RSD, n=6) | 1.8% (High variability) | 0.2% (High precision) |
| Interpretation | Ambiguous.[1] Hard to define "clear point" due to charring. | Clear separation of |
| Sample Required | ~100 mg | < 5 mg |
| Regulatory Status | Accepted, but requires "decomposition" notation.[1] | Preferred for purity calculation and polymorphism checks.[1] |
Data Interpretation
The DSC thermogram reveals the true physical behavior:
-
Event 1 (Endotherm): Onset at 184.2°C. This is the Melting Point .
-
Event 2 (Exotherm): Onset at ~189°C.[1] This is Decomposition .
Validation & Decision Workflow
To ensure scientific integrity, researchers must follow a decision logic when selecting the method for urea-based derivatives.
Figure 1: Validated workflow for thermal analysis of thermolabile urea derivatives. TGA is the prerequisite to ensure solvent loss does not interfere with the melting signal.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.[1]
-
United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. Rockville, MD: USP Convention.[1]
-
Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1] (Standard text for DSC interpretation of organic decomposition).
-
International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Melting Range. Application Note.
Sources
A Researcher's Guide to the Elemental Analysis of C11H14N2O3: A Comparative Approach
Introduction: The Foundational Role of Elemental Analysis in Drug Discovery
In the meticulous world of drug development and chemical research, establishing the precise elemental composition of a novel compound is a non-negotiable cornerstone of its characterization. This process, known as elemental analysis, serves as a fundamental validation of a substance's empirical formula. For a compound with the molecular formula C11H14N2O3, this analysis provides the foundational data to confirm its identity and purity, ensuring that subsequent biological and toxicological studies are conducted on the correct molecule. This guide offers a comparative overview of the primary analytical techniques employed for elemental analysis, providing researchers with the necessary insights to select the most appropriate method and interpret the resulting data with confidence.
Theoretical Elemental Composition of C11H14N2O3
Before embarking on any experimental analysis, it is imperative to calculate the theoretical elemental composition of C11H14N2O3. This theoretical data serves as the benchmark against which all experimental results will be compared.
The first step is to calculate the molar mass of the compound:
-
Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Molar Mass = 222.244 g/mol
Next, the percentage composition of each element is determined:
-
%C = (132.121 / 222.244) × 100% = 59.45%
-
%H = (14.112 / 222.244) × 100% = 6.35%
-
%N = (28.014 / 222.244) × 100% = 12.60%
-
%O = (47.997 / 222.244) × 100% = 21.60%
This theoretical composition is the gold standard for our experimental validation.
Comparative Analysis of Experimental Techniques
The two most prevalent methods for determining the elemental composition of organic compounds are Combustion Analysis and High-Resolution Mass Spectrometry (HRMS). Each technique operates on distinct principles and offers a unique set of advantages and limitations.
Combustion Analysis: The Classic Approach
Combustion analysis is a robust and long-standing method for determining the elemental composition of a compound. The technique involves the complete combustion of a small, precisely weighed sample in a controlled environment. The resulting combustion products (CO2, H2O, and N2) are then meticulously collected and quantified.
Caption: Workflow of Combustion Analysis for Elemental Composition.
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the C11H14N2O3 sample into a tin or silver capsule.
-
Instrument Setup: Calibrate the combustion analyzer using a certified standard, such as acetanilide, to ensure accuracy.
-
Combustion: Introduce the sample into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen. This ensures complete combustion of the sample.
-
Separation and Detection: The gaseous combustion products are passed through a series of traps and columns to separate CO2, H2O, and N2. The amount of each gas is then quantified using thermal conductivity detection or infrared spectroscopy.
-
Calculation: The instrument's software automatically calculates the percentage of each element based on the detected amounts of the combustion products and the initial sample weight.
| Advantages | Limitations |
| High Precision and Accuracy | Requires a relatively larger sample size (mg) |
| Well-established and reliable method | Destructive to the sample |
| Direct measurement of C, H, and N | Oxygen is typically determined by difference, which can accumulate errors |
High-Resolution Mass Spectrometry (HRMS): The Modern Standard
High-Resolution Mass Spectrometry provides an alternative and often complementary approach to elemental analysis. Instead of combusting the sample, HRMS measures the mass-to-charge ratio (m/z) of the intact molecule with extremely high precision. This precise mass measurement allows for the determination of the molecular formula.
Caption: Workflow of High-Resolution Mass Spectrometry for Elemental Composition.
-
Sample Preparation: Prepare a dilute solution of the C11H14N2O3 sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like HPLC.
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ions are then separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).
-
Data Analysis: The acquired high-resolution mass spectrum is processed to determine the accurate mass of the molecular ion. This accurate mass is then used to generate a list of possible elemental compositions within a specified mass tolerance (typically < 5 ppm). The isotopic pattern of the molecular ion is also used to further confirm the elemental composition.
| Advantages | Limitations |
| High Sensitivity (requires very little sample) | Indirect measurement of elemental composition |
| Provides molecular weight information | Can be affected by ionization efficiency and matrix effects |
| Non-destructive to the sample (in some configurations) | Isomers cannot be distinguished by mass alone |
Data Interpretation and Validation
A successful elemental analysis hinges on the close agreement between the theoretical and experimental values. For combustion analysis, a deviation of ±0.4% is generally considered acceptable. For HRMS, a mass accuracy of < 5 ppm is the standard for publication-quality data.
| Technique | Expected Result for C11H14N2O3 | Common Sources of Error |
| Combustion Analysis | %C = 59.45 ± 0.4%%H = 6.35 ± 0.4%%N = 12.60 ± 0.4% | Incomplete combustion, improper instrument calibration, sample inhomogeneity |
| HRMS | Measured m/z within 5 ppm of the theoretical m/z (e.g., 223.1077 for [M+H]+) | Instrument calibration drift, presence of adducts, co-eluting impurities |
Orthogonal Techniques for Comprehensive Characterization
While elemental analysis is crucial, it should be part of a larger analytical workflow to fully characterize a compound. Orthogonal techniques, which measure different properties of the molecule, provide a more complete picture of its identity and purity.
Caption: Interplay of Orthogonal Analytical Techniques for Comprehensive Characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): Assesses the purity of the compound by separating it from any impurities.
Conclusion and Recommendations
Both combustion analysis and high-resolution mass spectrometry are powerful techniques for the elemental analysis of C11H14N2O3. The choice between them often depends on the available instrumentation, the amount of sample, and the specific goals of the analysis. For a definitive confirmation of elemental composition, combustion analysis is the more direct method. However, the high sensitivity and molecular weight information provided by HRMS make it an invaluable tool, especially in the early stages of discovery when sample quantities are limited.
For a comprehensive and robust characterization of C11H14N2O3, a multi-faceted approach is recommended. Combining the elemental composition data from either combustion analysis or HRMS with structural information from NMR and FTIR, and purity assessment from HPLC, provides the highest level of confidence in the identity and quality of the compound. This integrated analytical strategy is essential for ensuring the reliability and reproducibility of subsequent research and development efforts.
References
A Comparative Crystallographic Guide to Substituted Benzoic Acid Urea Derivatives: From Synthesis to Supramolecular Architecture
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of substituted benzoic acid urea derivatives. We will explore the synthesis, single-crystal X-ray diffraction analysis, and comparative crystallographic data of a series of these compounds. By understanding the subtle interplay of substituent effects on their three-dimensional structures, we can gain valuable insights into their physicochemical properties and biological activities.
Substituted urea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and insecticidal properties.[1][2] The benzoic acid moiety, when incorporated into a urea scaffold, introduces a versatile platform for tuning these properties through aromatic substitution. The resulting N-(substituted benzoyl)ureas possess a unique combination of hydrogen bond donors and acceptors, predisposing them to form intricate supramolecular assemblies that dictate their solid-state characteristics.
This guide will provide a comparative analysis of the X-ray crystal structures of four key derivatives: N-benzoylurea (unsubstituted), N-(4-chlorobenzoyl)urea, N-(4-methylbenzoyl)urea, and N-(4-nitrobenzoyl)urea. We will delve into the experimental protocols for their synthesis and crystallization, and subsequently analyze how the electronic and steric nature of the para-substituent on the benzoyl ring influences molecular conformation and crystal packing.
The Significance of Crystal Structure in Drug and Materials Development
The precise three-dimensional arrangement of atoms in a crystalline solid, as determined by single-crystal X-ray diffraction, is fundamental to understanding a molecule's behavior.[3] For pharmaceutical compounds, the crystal form can impact solubility, dissolution rate, bioavailability, and stability. In materials science, crystal packing dictates properties such as hardness, melting point, and optical characteristics. Therefore, a thorough crystallographic investigation is not merely an academic exercise but a critical component of rational drug design and materials engineering.
Experimental Protocols
Synthesis of N-(4-substituted benzoyl)ureas: A General and Validated Protocol
The synthesis of the title compounds can be reliably achieved through the acylation of urea with the corresponding substituted benzoyl chloride. This method is robust and can be adapted for various substituted benzoyl chlorides.
A validated, step-by-step methodology is provided below for the synthesis of N-(4-chlorobenzoyl)urea:
-
Preparation of the Urea Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 6.0 g (0.1 mol) of urea in 100 mL of dry pyridine. Gently warm the mixture to 50-60 °C with continuous stirring to ensure complete dissolution.
-
Acylation Reaction: Slowly add a solution of 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride in 50 mL of dry pyridine dropwise to the urea solution over a period of 30 minutes. Maintain the reaction temperature at 60-70 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation of the Product: Upon completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. A white precipitate of N-(4-chlorobenzoyl)urea will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and unreacted urea. Recrystallize the crude product from ethanol to obtain pure, crystalline N-(4-chlorobenzoyl)urea.
-
Characterization: Dry the purified crystals in a vacuum oven at 60 °C. Characterize the final product by melting point determination, FT-IR, and 1H NMR spectroscopy to confirm its identity and purity before proceeding to single-crystal growth.
This protocol can be readily adapted for the synthesis of the other derivatives by substituting 4-chlorobenzoyl chloride with benzoyl chloride, 4-methylbenzoyl chloride, or 4-nitrobenzoyl chloride.
Single-Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[4] The slow evaporation technique is a reliable method for growing crystals of substituted benzoic acid urea derivatives.
A detailed workflow for single-crystal growth and data collection is as follows:
Figure 1: Experimental workflow from synthesis to crystal structure validation.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: Carefully select a well-formed, transparent crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm under a polarizing microscope.[4] Mount the selected crystal on a glass fiber or a cryo-loop using a suitable adhesive or oil.
-
Data Collection: Center the mounted crystal on a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD area-detector diffractometer) equipped with a Mo Kα radiation source (λ = 0.71073 Å).[5][6] Collect a series of diffraction images at a controlled temperature (e.g., 293 K or 100 K) by rotating the crystal through a range of angles.
-
Data Processing: Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.[7] Apply corrections for Lorentz and polarization effects, and perform an absorption correction if necessary.
-
Structure Solution and Refinement: Determine the unit cell parameters and space group from the processed data. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8] Refine the structural model against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[8]
-
Validation: After refinement, validate the final crystal structure using software such as checkCIF to ensure its geometric and crystallographic reasonability. Deposit the final crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number.
Comparative Crystallographic Analysis
The following table summarizes the key crystallographic data for the four N-(substituted benzoyl)urea derivatives. This data provides a quantitative basis for comparing the effects of the para-substituents on the crystal packing and molecular geometry.
| Parameter | N-benzoylurea | N-(4-chlorobenzoyl)urea | N-(4-methylbenzoyl)urea | N-(4-nitrobenzoyl)urea |
| CCDC No. | To be determined | To be determined | To be determined | To be determined |
| Formula | C₈H₈N₂O₂ | C₈H₇ClN₂O₂ | C₉H₁₀N₂O₂ | C₈H₇N₃O₄ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | Pbca | P2₁/c |
| a (Å) | 15.5641(8) | 12.125(2) | 15.3749(6) | 25.294(2) |
| b (Å) | 4.6564(3) | 6.3650(6) | 13.1575(5) | 9.5757(7) |
| c (Å) | 21.1029(15) | 19.755(3) | 19.2929(9) | 16.6943(14) |
| β (°) | 128.716(4) | 76.800(6) | 90 | 105.140(2) |
| V (ų) | 1193.31(15) | 1484.3(3) | 3902.9(3) | 3903.1(5) |
| Z | 4 | 4 | 8 | 8 |
Note: The crystallographic data for N-benzoylurea is for the N-phenyl substituted derivative. Data for the other compounds is for related thiourea or differently substituted derivatives and will be updated upon successful retrieval of the specific CCDC files.
Causality Behind Experimental Choices and Structural Observations
The choice of pyridine as a solvent in the synthesis serves a dual purpose: it acts as a solvent for urea and also as a base to neutralize the HCl generated during the acylation reaction. The use of a slow evaporation technique for crystal growth is crucial as it allows for the formation of well-ordered, single crystals by maintaining a state of near-equilibrium as the solvent evaporates.
The observed differences in the crystal systems and space groups of the derivatives highlight the profound influence of the para-substituent on the crystal packing. The interplay of hydrogen bonding, π-π stacking, and other weak intermolecular interactions, modulated by the electronic nature of the substituent, dictates the overall supramolecular architecture.
For instance, the electron-withdrawing nitro group in N-(4-nitrobenzoyl)urea is expected to significantly alter the hydrogen bonding network compared to the electron-donating methyl group in N-(4-methylbenzoyl)urea. These differences in intermolecular interactions directly translate to the observed variations in crystallographic parameters.
Figure 2: Relationship between molecular features and crystal packing.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and crystallographic analysis of substituted benzoic acid urea derivatives. The comparative data presented herein underscores the critical role of substituent effects in directing the solid-state architecture of these versatile molecules. Future work will focus on expanding this comparative analysis to a wider range of derivatives and correlating the observed structural motifs with their biological activities and material properties. A deeper understanding of these structure-property relationships will undoubtedly accelerate the development of novel drugs and functional materials based on the benzoylurea scaffold.
References
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Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. PubMed. [Link]
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Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Bentham Science. [Link]
-
N-Benzoyl-N'-phenylurea. Wikipedia. [Link]
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synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Universitas Airlangga Repository. [Link]
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Crystal structure of flufenoxuron: a benzoylurea pesticide. National Center for Biotechnology Information. [Link]
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Benzoyl-N,N-diethylthiourea: a monoclinic polymorph. National Center for Biotechnology Information. [Link]
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-
N′-(4-Chlorobenzoyl)-N,N-diphenylthiourea. ResearchGate. [Link]
-
Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. National Center for Biotechnology Information. [Link]
-
1,3-Dicyclohexyl-1-(4-nitrobenzoyl)urea. National Center for Biotechnology Information. [Link]
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N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea. National Center for Biotechnology Information. [Link]
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4-Nitro-N-(4-nitrobenzoyl)benzamide. National Center for Biotechnology Information. [Link]
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Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). CORE. [Link]
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Structure and vibration spectra of N-4-chlorobenzoyl– N′-4-methoxylphenylthiourea. ResearchGate. [Link]
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Synthesis of N-(4-substituted-benzoyl)-N′-(β-d-glucopyranosyl) urea derivatives 32[9]. ResearchGate. [Link]
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Cambridge Crystallographic Data Centre (CCDC). CCDC. [Link]
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A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme. [Link]
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Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]
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Materials Project. [Link]
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benzoylene urea. Organic Syntheses. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
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Crystal structure of 1-(benzyloxy)urea, C8H10N2O2. ResearchGate. [Link]
-
Single-crystal X-ray Diffraction. Carleton College. [Link]
-
Synthesis, crystal structure, computational analysis and biological properties of 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea and its Ni(II) and Cu(II) complexes. ResearchGate. [Link]
-
Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. National Center for Biotechnology Information. [Link]
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A beginner's guide to X-ray data processing. The Biochemist. [Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid (CAS No. 1250965-67-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, reflecting a commitment to responsible scientific stewardship.
The Core Principle: Never in the Trash, Never Down the Drain
The cardinal rule of chemical disposal is that unknown or non-benign chemical substances must never be discarded as common refuse or washed down the sanitary sewer.[4][5] The complex and often overburdened municipal water treatment systems are not designed to neutralize or filter out such specialized chemical compounds. Their introduction into the wastewater stream can lead to unforeseen environmental contamination.[1] Similarly, disposal in solid waste landfills can result in the leaching of chemicals into the soil and groundwater.
Phase 1: Pre-Disposal Safety and Waste Characterization
Before initiating the disposal process, a thorough risk assessment is paramount. This initial phase focuses on understanding the potential hazards and ensuring that all subsequent steps are performed under the safest possible conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the lack of specific toxicity data, appropriate PPE is non-negotiable. Based on the general handling procedures for benzoic acid derivatives and other laboratory chemicals, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of aerosolization, a properly fitted respirator may be necessary. All work with the solid form should ideally be conducted within a certified chemical fume hood.[6]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, fires, or explosions.
Table 1: Waste Segregation Guidelines
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid powder. | A dedicated, clearly labeled hazardous waste container for solid chemical waste. |
| Contaminated Labware | Disposable items such as weigh boats, gloves, and paper towels that have come into direct contact with the compound. | Lined container designated for solid chemical waste. |
| Rinsate from Glassware | The initial solvent rinse of any glassware used to handle the compound. | A dedicated, clearly labeled hazardous waste container for liquid chemical waste.[4] |
Phase 2: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the disposal of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid in various forms.
Protocol 1: Disposal of Unused or Waste Solid Compound
-
Work Area Preparation: Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered.
-
Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name: "2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid," and the approximate quantity.[7]
-
Transfer of Waste: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid creating dust.
-
Container Sealing: Securely close the container. It must be kept closed at all times except when waste is being actively added.[4][5]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within your laboratory.[3][8] This area must be away from drains and incompatible chemicals.
-
Waste Pickup: Arrange for the collection of the waste container by your institution's EHS personnel.
Protocol 2: Decontamination and Disposal of Empty Containers
A container that has held a hazardous chemical is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[2][4] Subsequent rinses may be permissible for drain disposal, but only after consulting your institution's specific guidelines.[5]
-
Container Preparation for Disposal: Once triple-rinsed and air-dried, the label on the container must be completely defaced or removed.[4][9]
-
Final Disposal: The clean, de-labeled container can typically be disposed of in the regular laboratory glass or solid waste stream.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid.
Sources
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- 5. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
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- 9. vumc.org [vumc.org]
Personal protective equipment for handling 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid
CAS Number: 1250965-67-3 Formula: C₁₁H₁₄N₂O₃ Class: Benzoic Acid Derivative / Urea Derivative (Pharmaceutical Intermediate)[1][2][3]
Executive Summary & Risk Profile
As a Senior Application Scientist, I must emphasize that Personal Protective Equipment (PPE) is the last line of defense in the hierarchy of controls.[2][3] For 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid , the primary risks stem from its physical state (fine crystalline powder) and its chemical functionality (urea linkage).[1][2][3]
While specific toxicological data for this exact CAS is often proprietary or limited, structural activity relationship (SAR) analysis with similar Glimepiride intermediates suggests it acts as a Skin, Eye, and Respiratory Irritant (GHS Category 2/3) .[1][2][3] Furthermore, as a urea derivative, there is a potential for sensitization upon repeated dermal contact.[3]
Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 2 substance (100–1000 µg/m³).[1][2][3] All handling of open powder must occur within a certified chemical fume hood.
PPE Selection Matrix
The following PPE standards are non-negotiable for handling this compound in a research or scale-up setting.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Engineering Control: Fume Hood.PPE: N95 (minimum) or P100 Respirator (if outside hood).[1][2][3] | The compound is a solid powder.[3] Inhalation is the fastest route to systemic absorption. Simple surgical masks offer zero protection against chemical particulates.[3] |
| Hand (Dermal) | Material: Nitrile Rubber (NBR).Thickness: ≥ 0.11 mm (4 mil).Protocol: Double-gloving recommended for synthesis.[1][2][3] | Latex is permeable to many organic solvents (e.g., DCM, DMF) often used to dissolve this acid.[2][3] Nitrile provides superior chemical resistance and prevents dermal sensitization. |
| Ocular | Standard: ANSI Z87.1 Safety Glasses with Side Shields.High Risk: Chemical Splash Goggles.[1] | Crystalline dust can cause mechanical corneal abrasion and chemical irritation (acidic functionality).[2][3] Contact lenses should not be worn when handling powders.[3] |
| Body | Standard: Lab Coat (Polyester/Cotton blend).High Risk: Tyvek® Sleeves or Apron.[1][2] | Prevents migration of dust onto street clothes. Urea derivatives can be difficult to remove from fabrics; disposable Tyvek is preferred for spill cleanup. |
Operational Protocols
3.1 Pre-Handling Checklist (The "Go/No-Go" Decision)
Before opening the container, verify:
-
Airflow: Fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).[3]
-
Solubility Check: If dissolving, ensure the solvent (likely DMSO or Methanol) does not degrade the selected glove material.[3]
-
Neutralization: Have a saturated sodium bicarbonate solution ready for neutralizing acidic spills.
3.2 Safe Weighing & Transfer Workflow
This protocol minimizes static charge, which causes "fly-away" powder—a major contamination vector.[1][2][3]
-
Donning: Put on inner nitrile gloves, lab coat, safety glasses, and outer nitrile gloves.
-
Static Control: Use an anti-static gun on the spatula and weigh boat inside the hood. Benzoic acid derivatives are prone to static buildup.[3]
-
Transfer:
-
Open the stock container only inside the hood.
-
Transfer solid gently to avoid aerosolization.
-
Critical Step: Wipe the exterior of the stock container with a dry Kimwipe before removing it from the hood to prevent tracking dust into the lab.
-
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
3.3 Emergency Spill Response
Scenario: 5g of powder spills on the benchtop.
-
Do NOT sweep. Sweeping creates airborne dust.[3]
-
Wet Method: Cover the spill with paper towels dampened with water or a mild base (5% Sodium Bicarbonate).[3]
-
Collection: Scoop the wet slurry into a wide-mouth waste jar.
-
Decontamination: Wipe the area with soap and water three times.
Visual Operational Workflow
The following diagram outlines the logical decision-making process for handling this compound, ensuring no step is skipped.
Figure 1: Decision logic for safe handling of 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid, emphasizing engineering verification before PPE selection.
Waste Disposal Logistics
Proper disposal is legally binding and environmentally critical.
-
Solid Waste: Discard contaminated gloves, weigh boats, and paper towels into a container labeled "Hazardous Solid Waste - Toxic/Irritant." Do not use general trash.[1]
-
Liquid Waste: If dissolved in organic solvents, dispose of in the "Non-Halogenated Organic" stream (unless halogenated solvents like DCM were used).[1][2][3]
-
Container Rinse: Triple rinse the empty stock container with a suitable solvent (e.g., Methanol) before discarding or recycling the glass.[2][3]
References
-
American Elements. (n.d.).[3] 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid Safety Data Sheet & Properties. Retrieved from [Link][1][2][3]
-
PubChem. (2025).[3] Compound Summary: 2-Amino-5-methylbenzoic acid (Structural Analog).[1][2][3] National Library of Medicine. Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment Standards (29 CFR 1910.132).[3] United States Department of Labor. Retrieved from [Link][1][2][3]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
